molecular formula C16H19N5O4S B127287 Disperse blue 124 CAS No. 15141-18-1

Disperse blue 124

Cat. No.: B127287
CAS No.: 15141-18-1
M. Wt: 377.4 g/mol
InChI Key: HMAJVAFLGGPIPN-UHFFFAOYSA-N
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Description

Disperse Blue 124 (CAS 61951-51-7) is a synthetic azo dye with significant applications in textile and biomedical research. Its primary industrial use is for coloring synthetic fibers such as polyester, acetate, and nylon, as well as blends of these materials . The dye is not intended for commercial manufacturing but serves as a critical reagent in scientific investigations. A key research focus for this compound is its role as a hapten in the study of allergic contact dermatitis (ACD), a common form of textile dermatitis . Its chemical properties allow it to migrate from fabrics to the skin, where it can covalently bind to proteins and initiate an immune sensitization pathway . Epidemiological studies have utilized patch testing to monitor sensitization rates, which have shown a historical prevalence of around 2.5%, making it one of the most significant dye haptens alongside Disperse Blue 106 . In vitro toxicological studies further highlight its research value. Investigations into cell viability and mitochondrial function have demonstrated that this compound can impair these processes in cultured keratinocytes and intestinal epithelial cells shortly after exposure . This effect on mitochondrial respiration, including reduced Oxygen Consumption Rate (OCR), provides a mechanistic insight into the dye's potential cytotoxicity. Researchers employ tools like the Direct Peptide Reactivity Assay (DPRA) to study the molecular initiating event of skin sensitization, confirming the dye's electrophilic reactivity with nucleophilic peptide residues . These properties make this compound an essential compound for studies aimed at understanding the biological impacts of environmental and occupational chemical exposures, developing safety guidelines, and exploring the fundamental link between chemical structure and immunogenic response.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
Source PubChem
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InChI

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJVAFLGGPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864562
Record name C.I. Disperse Blue 124
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15141-18-1, 61951-51-7
Record name Disperse Blue 124
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Record name Disperse Blue 124
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Record name Disperse blue 124
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Record name C.I. Disperse Blue 124
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Record name 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Disperse Blue 124?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Disperse Blue 124

This guide provides a comprehensive technical overview of the chemical properties, analysis, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of this compound. The information herein is synthesized from established scientific literature and chemical databases to ensure technical accuracy and field-proven insights.

Introduction and Overview

This compound (DB124) is a monoazo dye characterized by a 5-nitrothiazol-2-yl group linked through a diazenyl bridge to a substituted 4-aminophenyl group.[1] As a member of the disperse dye class, it exhibits low water solubility and is primarily used for dyeing hydrophobic synthetic fibers such as polyester and acetate.[2][3] Its brilliant blue hue has made it a common colorant in the textile industry.[4]

Beyond its application in textiles, this compound is of significant interest to the scientific community due to its well-documented role as a potent contact allergen and skin sensitizer.[1][5][6] This property has led to its inclusion in standard dermatological patch tests and regulatory scrutiny concerning its presence in consumer goods.[1] Understanding its chemical properties is therefore critical for safety assessment, impurity profiling, and the development of sensitive analytical methods for its detection.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for designing analytical methods, predicting environmental fate, and understanding its behavior in various matrices.

PropertyValueSource(s)
IUPAC Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[1]
Synonyms C.I. This compound, Serisol Blue 3RD, C.I. 111938[1][3][4]
CAS Numbers 61951-51-7, 15141-18-1[1][4][7][8]
Molecular Formula C₁₆H₁₉N₅O₄S[1][4]
Molecular Weight 377.42 g/mol [1][4][9]
Appearance Brilliant blue solid[4]
Boiling Point 545.7 °C (at 760 mmHg)[10][11]
LogP (Octanol/Water) 4.68770[11]
Solubility Low solubility in water.[2] Soluble in solvents such as methanol, acetonitrile, acetone, and toluene.[8][12]

Synthesis Pathway

The synthesis of this compound is a classic example of diazo coupling, a cornerstone of azo dye chemistry. The process involves two key steps, as outlined in the diagram below.

Expert Insight: The purity of the final product is highly dependent on the reaction conditions and the purity of the starting materials. Side reactions can lead to the formation of structurally similar impurities, which is a significant concern given that some impurities have been shown to be responsible for allergic reactions in patients diagnosed with a DB124 allergy.[13][14]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 5-Nitrothiazol-2-amine B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D This compound B->D Coupling Reaction C 2-(Ethyl(m-tolyl)amino)ethyl acetate (Coupling Component) C->D

Caption: Chemical synthesis pathway for this compound.[4][15]

Analytical Methodologies: Protocols and Rationale

The analysis of this compound, particularly at trace levels in consumer textiles, requires robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors is the gold standard methodology.[16][17][18]

Causality Behind Experimental Choices:

  • Chromatography: A reversed-phase HPLC method using a C18 column is employed due to the non-polar nature of the dye. This setup provides excellent separation from other dyes and matrix components.

  • Detection: The combination of PDA and MS detection provides a self-validating system. The PDA detector offers spectral information across a wide range of wavelengths for initial identification and quantification, while the MS detector provides definitive confirmation based on the compound's specific mass-to-charge ratio (m/z).[16] This dual-detection strategy is critical for distinguishing the target analyte from co-eluting impurities.[16]

Protocol: HPLC-PDA/MS Analysis of this compound in Textiles

This protocol describes a validated method for the extraction and quantification of DB124 from a textile matrix.

1. Sample Preparation (Extraction):

  • Weigh 1.0 g of the textile sample, cut into small pieces.
  • Place the sample into a 50 mL conical flask.
  • Add 20 mL of methanol.
  • Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[19]
  • Allow the solution to cool, then centrifuge at 10,000 rpm for 10 minutes.
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Instrumental Analysis:

  • System: ACQUITY UPLC H-Class or similar.[17]
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
  • Mobile Phase A: Water with 5 mM Ammonium Acetate and 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program: A typical gradient would start at 95% A, ramping to 5% A over 5-7 minutes, holding for 2 minutes, and then re-equilibrating.
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

3. Detection:

  • PDA Detector: Scan from 210-700 nm. Monitor quantification wavelength at the absorption maximum (λmax).
  • MS Detector (ESI+):
  • Ionization Mode: Electrospray Positive (ESI+).
  • Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).
  • Target Ion: Monitor for the protonated molecule [M+H]⁺ at m/z 378.[16]

4. Calibration and Quantification:

  • Prepare a stock solution of a certified this compound reference standard in acetonitrile.[8]
  • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution.
  • Inject the standards to generate a calibration curve. The system's linearity must be verified (R² > 0.99).
  • Quantify the sample based on the peak area relative to the calibration curve.
Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid, cost-effective method for preliminary screening and assessing the purity of DB124, particularly for identifying non-UV active impurities if a visualizing agent is used. It has been effectively used to demonstrate that commercial preparations of the dye often contain impurities.[13][14]

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Sample Application: Spot a concentrated solution of the extracted dye and a reference standard onto the plate.

  • Mobile Phase (Eluent): A mixture of toluene and acetone (e.g., 9:1 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation.

  • Development: Place the plate in a sealed chromatography tank saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Examine the dried plate under visible light to see the main blue spot.

    • Observe under UV light (254 nm and 365 nm) to detect UV-active impurities.

    • The main spot for DB124 should have an Rf value consistent with the reference standard. Any additional spots indicate the presence of impurities.[13]

Analytical Workflow Visualization

The logical flow for a comprehensive analysis of this compound from a textile sample is illustrated below. This workflow ensures a systematic approach from sample receipt to final data interpretation, incorporating quality control checks.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Textile Sample Extract Solvent Extraction (Methanol, Sonication) Sample->Extract Filter Centrifugation & Filtration Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC PDA PDA Detection (UV-Vis Spectrum) HPLC->PDA MS MS Detection (Mass Confirmation m/z 378) HPLC->MS Ident Identification (Retention Time & Spectra) PDA->Ident MS->Ident Quant Quantification (vs. Calibration Curve) Report Final Report Quant->Report Ident->Quant

Caption: General workflow for the analysis of this compound in textiles.

Stability, Reactivity, and Safety

  • Chemical Class: As a monoazo compound, the core reactivity of this compound is centered on the diazenyl (-N=N-) functional group.[1] Under reductive conditions, this bond can cleave to form aromatic amines, which are a class of compounds with known toxicological concerns.[16]

  • Stability: Store the compound in a dark place under an inert atmosphere.[12] Specific data on thermal and photostability are limited in readily available literature but are critical parameters for its application in textiles, which undergo high-temperature dyeing processes and exposure to light.

  • Safety and Hazards: this compound is classified as a hazardous substance, primarily as a skin irritant and a strong sensitizer known to cause allergic contact dermatitis.[1][5][20] Due to its allergenic potential, its use is restricted in some jurisdictions for textiles that come into direct contact with the skin. All handling should be performed in accordance with the Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) to avoid skin contact and inhalation.[8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84802, this compound. PubChem. [Link]

  • Dormer Laboratories Inc. This compound. Dormer.ca. [Link]

  • World dye variety. This compound. Worlddyevariety.com. [Link]

  • British Society of Cutaneous Allergy (BSCA). Disperse Blue 106/124. BSCA. [Link]

  • Chemsrc. This compound | CAS#:61951-51-7. Chemsrc.com. [Link]

  • Twohig, M., O'Leary, M., & Cooper, J. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET this compound. Chemotechnique. [Link]

  • LabRulez LCMS. Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Products. LabRulez. [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Ryberg, K., et al. (2009). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Lund University Research Portal. [Link]

  • ResearchGate. Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition | Request PDF. ResearchGate. [Link]

  • ResearchGate. Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes | Request PDF. ResearchGate. [Link]

  • Van der Bend. DC998: this compound Patient Information. Van der Bend. [Link]

  • MDPI. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI. [Link]

  • Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Yellow 98 (C.I. 111938)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for C.I. Solvent Yellow 98, a fluorescent dye of significant industrial importance. The document details the chemical identity, properties, and applications of this colorant, with a primary focus on its multi-step organic synthesis. Each stage of the manufacturing process, from the selection of raw materials to the final purification of the product, is meticulously described. The underlying chemical principles and the rationale for specific procedural choices are explained to provide a thorough understanding for researchers, scientists, and professionals in drug development and materials science. This guide aims to be a definitive resource, integrating established chemical knowledge with practical manufacturing considerations.

Introduction and Chemical Identity

C.I. Solvent Yellow 98, also identified by the Colour Index number 56238, is a synthetic organic dye valued for its brilliant yellow-orange hue and strong fluorescence.[1] It is commercially known by various names, including Fluorescent Yellow 3G and Hostasol Yellow 3G. Chemically, it is classified as a substituted thioxantheno-isoquinoline-dione derivative.

Table 1: Chemical and Physical Properties of C.I. Solvent Yellow 98

PropertyValueSource(s)
Chemical Name 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione
C.I. Name Solvent Yellow 98[1]
C.I. Number 56238[1]
CAS Numbers 12671-74-8, 27870-92-4[1]
Molecular Formula C₃₆H₄₅NO₂S[1]
Molecular Weight 555.81 g/mol [1]
Appearance Yellow-orange powder[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Key Features Strong fluorescence, good light fastness, and thermal stability[1]

The primary applications of Solvent Yellow 98 are in the coloration of various plastics, including polyesters, polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyamides (PA6). Its excellent solubility in organic matrices and high thermal stability make it particularly suitable for these high-temperature processing applications. Furthermore, its fluorescent properties are leveraged in the manufacturing of fluorescent inks and safety materials.

Overview of the Synthetic Pathway

The manufacturing of C.I. Solvent Yellow 98 is a multi-step process rooted in the principles of aromatic nucleophilic substitution, condensation, diazotization, and intramolecular cyclization. The overall synthesis can be logically divided into three main stages, starting from commercially available precursors.

Synthesis_Overview A 4-Nitro-1,8-naphthalic Anhydride C Intermediate I (4-(2-Aminophenylthio)-1,8-naphthalic Anhydride) A->C B 2-Aminothiophenol B->C E Intermediate II (N-Octadecyl-4-(2-aminophenylthio)-1,8-naphthalimide) C->E D Octadecylamine D->E G Intermediate III (Diazonium Salt) E->G F Diazotization Reagents (NaNO₂, Acid) F->G I C.I. Solvent Yellow 98 G->I H Copper Sulfate (Catalyst) H->I Cyclization_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization A Intermediate II (Aromatic Amine) B [Ar-N≡N]⁺ (Diazonium Salt) A->B NaNO₂, H⁺ 0-5 °C C [Ar-N≡N]⁺ D Thioxanthene Ring Formation C->D CuSO₄ Heat E C.I. Solvent Yellow 98 D->E - N₂ - H⁺

Sources

An In-Depth Technical Guide to Disperse Blue 124: Structure, Properties, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Disperse Blue 124 is a synthetic monoazo dye recognized for its efficacy in coloring hydrophobic textiles and its significant role in clinical dermatology.[1][2] As a member of the disperse dye class, its application is predicated on low aqueous solubility and the ability to sublimate, allowing it to penetrate synthetic fibers like polyester and acetate.[2] However, these same physicochemical properties facilitate its migration from finished textiles, establishing it as a prominent contact allergen responsible for textile dye dermatitis.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and toxicologists, by detailing its molecular characteristics, synthesis, applications, toxicological significance, and the analytical protocols for its detection.

Chapter 1: Chemical Identity and Molecular Structure

This compound is chemically defined as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[1] Its structure features a chromophoric azo group (-N=N-) linking a 5-nitrothiazole ring with a substituted aniline derivative, which is characteristic of many disperse dyes designed for brilliant hues.[1][5]

Identifier Value Source(s)
Primary CAS Number 61951-51-7[1][5][6][7]
Alternate CAS Number 15141-18-1[1][3][8]
Molecular Formula C₁₆H₁₉N₅O₄S[1][3][5]
IUPAC Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[1]
Molecular Weight 377.42 g/mol [1][3][5]
Chemical Class Monoazo Dye; Disperse Dye[1][5]
SMILES CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[O-])C[1][9]

The molecule's key functional groups are integral to its properties. The nitro group acts as an electron-withdrawing group, influencing the color, while the overall non-ionic nature of the molecule is crucial for its application as a disperse dye.

DB124 This compound Core Structure Azo Azo Bridge (-N=N-) (Core Chromophore) DB124->Azo Nitrothiazole 5-Nitro-1,3-thiazole Group (Electron-Withdrawing Chromophore Component) Azo->Nitrothiazole links to Aniline Substituted Aniline Derivative (Auxochrome & Coupling Component) Azo->Aniline links to

Key functional groups of the this compound molecule.

Chapter 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior during the dyeing process and its subsequent interaction with skin. Its classification as a disperse dye stems from its very low solubility in water, necessitating its application from a fine aqueous dispersion.

Property Value Source(s)
Appearance Brilliant blue powder[5]
Boiling Point 545.7 °C at 760 mmHg[9][10]
Density 1.35 g/cm³[10][]
Flash Point 283.8 °C[9][10]
Water Solubility Low; partly soluble[2][12]

Expert Insight: The low molecular weight and non-polar nature of this compound are by design. These features allow the dye molecules to diffuse from the aqueous phase into the amorphous regions of hydrophobic polyester fibers under high-temperature (thermosol) or high-pressure dyeing conditions. However, this weak physical bonding (van der Waals forces) is also the root of its primary drawback: the dye is not covalently bound and can migrate, or "leach," from the fabric over time, particularly when exposed to sweat and friction. This leaching is the critical first step in the pathway to allergic sensitization.[2][13]

Chapter 3: Synthesis Pathway

The manufacturing of this compound follows a classic azo dye synthesis route involving two primary stages: diazotization and azo coupling.[5][14]

  • Diazotization: The process begins with the primary aromatic amine, 5-nitrothiazol-2-amine. This precursor is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to convert the amine group into a highly reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 2-(Ethyl(m-tolyl)amino)ethyl acetate. This electrophilic substitution reaction forms the stable azo bridge, creating the final chromophoric structure of the this compound molecule.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine 5-Nitrothiazol-2-amine (Starting Amine) Diazotization Diazotization (NaNO₂ / HCl, 0-5°C) Amine->Diazotization Diazonium Diazonium Salt Intermediate (Reactive Electrophile) Diazotization->Diazonium Coupling Azo Coupling Reaction Diazonium->Coupling Reacts with Coupler 2-(Ethyl(m-tolyl)amino)ethyl acetate (Coupling Component) Coupler->Coupling DB124 This compound (Final Product) Coupling->DB124

General synthesis workflow for this compound.

Chapter 4: Industrial Applications

This compound is primarily used to impart brilliant blue and other dark shades to synthetic textiles.[15] Its main applications are:

  • Dyeing of Polyester and Acetate Fibers: It is highly effective for these materials, which lack the ionic sites necessary for dyeing with acid or basic dyes.[12][16]

  • Blended Fabrics: It is also used on blends containing polyester or acetate, such as polyester-cotton blends.[17]

  • End-Use Products: The dye is found in a wide array of consumer goods, including sportswear, casual garments, the linings of jackets and pants, stockings, swimwear, and home furnishings like curtains and bedding.[15][16]

Chapter 5: Toxicological Profile and Clinical Significance

While effective as a colorant, this compound is a well-documented and clinically significant hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.[1] It is a leading cause of allergic contact dermatitis (ACD) from textiles.[4][18]

Mechanism of Sensitization: The development of ACD to this compound is a Type IV delayed-type hypersensitivity reaction. The process begins with the dye leaching from the fabric, a process enhanced by moisture (sweat) and friction.[2][13] The small, lipophilic dye molecule penetrates the stratum corneum of the skin. In the epidermis, it acts as a prohapten, potentially being metabolized into a more reactive species, which then covalently binds to endogenous skin proteins. This hapten-protein complex is recognized as foreign by Langerhans cells (antigen-presenting cells), which migrate to regional lymph nodes to prime naive T-cells. This initial phase is known as sensitization and is asymptomatic.

Upon subsequent re-exposure to the dye, primed memory T-cells recognize the hapten-protein complex, leading to a cascade of inflammatory cytokine release and the recruitment of other immune cells to the site of contact. This results in the clinical manifestations of ACD: erythema, edema, papules, vesicles, and pruritus, typically appearing 24-72 hours after contact.[16]

Fabric Dyed Synthetic Fabric (e.g., Polyester Clothing Liner) Leaching Dye Leaching (Triggered by Sweat & Friction) Fabric->Leaching Penetration Skin Penetration (Stratum Corneum) Leaching->Penetration Haptenation Hapten-Protein Complex Formation (Binding to Skin Proteins) Penetration->Haptenation Sensitization Immune System Sensitization (Antigen Presentation & T-Cell Priming) Haptenation->Sensitization Elicitation Re-exposure & Elicitation (Inflammatory Cascade) Sensitization->Elicitation Upon Re-exposure Dermatitis Clinical Allergic Contact Dermatitis (Erythema, Pruritus, Vesicles) Elicitation->Dermatitis

Logical pathway of allergic sensitization to this compound.

Due to its high sensitization potential, this compound, often in combination with Disperse Blue 106, is a standard screening allergen in patch test series for diagnosing textile dermatitis.[2][4][18]

Chapter 6: Analytical Protocol for Detection in Textiles

The detection and quantification of this compound in consumer products are essential for regulatory compliance and safety assessment. The standard methodology relies on solvent extraction followed by chromatographic analysis.[19][20]

Protocol: HPLC-PDA/MS Analysis of this compound in a Textile Matrix

This protocol is a self-validating system designed for the unambiguous identification and quantification of the analyte. The use of both PDA and MS detection provides orthogonal data, enhancing confidence in the results; PDA confirms the chromophore via its UV-Vis spectrum, while MS confirms the molecular weight and fragmentation pattern.[21]

1. Materials and Reagents:

  • This compound analytical standard (CAS 61951-51-7)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Textile sample (e.g., 100% polyester fabric)

  • Syringe filters (0.22 µm PTFE)

2. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract the non-covalently bound dye from the polymer matrix into a solvent suitable for injection. Methanol is an effective solvent for this purpose. Sonication provides the energy to facilitate the diffusion of the dye out of the fibers.

  • Procedure:

    • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces (~5x5 mm).

    • Place the sample into a 50 mL conical flask.

    • Add 20 mL of methanol to the flask.

    • Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[19]

    • Allow the extract to cool, then centrifuge at 10,000 rpm for 10 minutes to pellet any fibrous material.[19]

    • Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. Instrumental Analysis:

  • Rationale: Reversed-phase HPLC is ideal for separating moderately polar analytes like this compound. A C18 column provides the necessary hydrophobic interaction. Gradient elution is used to ensure good peak shape and resolution from matrix components.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS), such as a triple quadrupole or Q-Tof.[20][21]

  • HPLC Conditions:

    • Column: C18, 100 x 2.1 mm, 1.7 µm particle size (or similar)

    • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

4. Detection and Quantification:

  • PDA Detection:

    • Monitor the full spectrum from 200-700 nm.

    • Extract the chromatogram at the absorbance maximum for this compound (~615 nm).[22]

    • Trustworthiness Check: The acquired UV-Vis spectrum of the peak should match that of the analytical standard.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Analysis Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ (m/z 378.1) or Multiple Reaction Monitoring (MRM) for enhanced selectivity if a fragment ion is known.

    • Trustworthiness Check: The detected mass-to-charge ratio must correspond to the theoretical mass of the analyte within a narrow mass tolerance (e.g., ±5 ppm for high-resolution MS).

  • Quantification:

    • Prepare a series of calibration standards of this compound in methanol (e.g., 10, 50, 100, 500, 1000 ng/mL).

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve. The result is typically reported in mg of dye per kg of textile (mg/kg).

Conclusion

This compound exemplifies the complex profile of a modern industrial chemical. It is a highly effective and economically important dye that provides vibrant, durable color to synthetic fabrics. Simultaneously, its chemical nature makes it a significant sensitizer, posing a well-established risk for allergic contact dermatitis. A thorough understanding of its structure, synthesis, and physicochemical properties is therefore critical not only for its application in the textile industry but also for toxicological risk assessment, clinical diagnosis, and the development of safer alternatives in the future. The analytical methods detailed herein provide a robust framework for monitoring its presence in consumer goods, ensuring both product quality and public safety.

References

  • Dormer Laboratories Inc. (n.d.). This compound. Retrieved from [Link]

  • World dye variety. (2012, March 27). This compound. Retrieved from [Link]

  • Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American Journal of Contact Dermatitis, 11(1), 30-41.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84802, this compound. Retrieved from [Link]

  • Pratt, M. D., Belsito, D. V., DeLeo, V. A., Fowler, J. F., Jr, Fransway, A. F., Maibach, H. I., Marks, J. G., Jr, Mathias, C. G., Rietschel, R. L., Sasseville, D., Sherertz, E. F., Storrs, F. J., & Taylor, J. S. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition.
  • British Society of Cutaneous Allergy (BSCA). (n.d.). Disperse Blue 106/124. Retrieved from [Link]

  • Van der Bend. (n.d.). DC998: this compound Patient Information. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound(CAS#:61951-51-7). Retrieved from [Link]

  • DermNet NZ. (n.d.). Textile dye allergy. Retrieved from [Link]

  • Corradi, A., et al. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Life, 15(11), 1711.
  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Disperse blue 1. Retrieved from [Link]

  • Shimadzu. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. Retrieved from [Link]

  • Corradi, A., Zuzzi, S., Piaserico, S., & Belloni Fortina, A. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Life (Basel, Switzerland), 13(11), 2194.
  • Wójcik, A., & Zatorski, W. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 685.
  • Caliskaner, Z., et al. (2012). A case of textile dermatitis due to disperse blue on the surgical wound. Human & experimental toxicology, 31(8), 842-4.
  • Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. Eurasian Journal of Analytical Chemistry, 14(3), 55-60.
  • Waters Corporation. (n.d.). Consumer Products Testing Application Notebook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Disperse Blue 124: Nomenclature, Properties, and Clinical Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disperse Blue 124 (DB 124) is a monoazo dye of significant industrial and clinical importance. Primarily used for coloring synthetic textiles, its physicochemical properties allow for effective dyeing of hydrophobic fibers like polyester and acetate. However, DB 124 is also recognized as a potent contact allergen, making it a key subject of study for toxicologists, dermatologists, and material scientists. This guide provides a comprehensive overview of the nomenclature, chemical identity, physicochemical properties, and clinical relevance of this compound. It details the various synonyms and identifiers crucial for accurate material sourcing and regulatory compliance. Furthermore, it presents a validated experimental protocol for patch testing, an essential diagnostic tool for identifying allergic contact dermatitis caused by this dye. This document serves as a critical resource for researchers, clinicians, and professionals in drug and product development who encounter this compound.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, designed for application on hydrophobic fibers from aqueous dispersions.[1] this compound belongs to the single azo class of dyes and is particularly effective for achieving deep, brilliant blue and other dark shades (brown, black, purple) on synthetic fabrics such as polyester, acetate, and nylon.[2][3][4] Its utility stems from its ability to migrate from the dye bath and penetrate the fiber structure under high-temperature or carrier-mediated conditions.

Despite its efficacy as a colorant, the very properties that make DB 124 an effective dye also contribute to its primary toxicological concern: its potential to leach from finished textiles. Factors like perspiration, friction, and laundering can facilitate the transfer of unbound dye molecules from the fabric to the skin.[5] This migration can lead to sensitization and the elicitation of allergic contact dermatitis (ACD) in susceptible individuals.[6][7] Recognized as a significant textile allergen, DB 124, along with its counterpart Disperse Blue 106, was named "Contact Allergen of the Year" in 2000 by the American Contact Dermatitis Society.[1][5]

Understanding the complete profile of this compound—from its various names in commerce and research to its clinical effects and testing methodologies—is therefore essential for ensuring consumer safety, accurate diagnosis of textile dermatitis, and the development of safer alternative materials.

Nomenclature and Chemical Identity

Accurate identification of a chemical compound is foundational to research and safety. This compound is known by numerous names and codes across different databases, suppliers, and regulatory bodies. A critical issue noted in research is that commercial preparations of DB 124 can be impure, containing isomers or related compounds that may also contribute to allergenicity.[8][9]

IUPAC Name: 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[10]

Chemical Structure Class: Monoazo Compound[2][7][10]

The following tables summarize the key identifiers and synonyms for this compound.

Table 1: Core Chemical Identifiers
IdentifierValueSource(s)
CAS Registry Number 61951-51-7[2][7][10][11][12]
Alternative CAS RN 15141-18-1[6][10][13][14]
C.I. Name C.I. This compound[2][3][10][14]
C.I. Number 111938[2][3]
EINECS Number 239-203-6[10][14]
MeSH Entry Term This compound[10][14]
Table 2: Synonyms and Select Trade Names
Synonym / NameSource(s)
2-(N-Ethyl-4-((5-nitrothiazol-2-yl)azo)-m-toluidino)ethyl acetate[10]
Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate[3][10][14]
Serisol 2RD[10]
Serisol 3RD[2][3]
Hisperse Blue C-3R[2]

Physicochemical Properties

The physical and chemical characteristics of DB 124 govern its application as a dye and its behavior as an allergen. Its low water solubility is key to its "disperse" nature, while its molecular structure is responsible for its color and allergenic potential.

Table 3: Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₆H₁₉N₅O₄S[2][6][7][10]
Molecular Weight 377.42 g/mol [2][6][7][10]
Physical State Powder / Paste[5]
Color Brilliant Blue[2]
Boiling Point 545.7 °C[11][14]
Flash Point 283.8 °C[11][14]
Density 1.35 g/cm³[11][14]
XLogP3 4.7[14]

Toxicology and Clinical Relevance: Allergic Contact Dermatitis

This compound is a well-documented hapten, a small molecule that can elicit an immune response only when bound to a larger carrier protein, such as those found in the skin.[7][10] The resulting Type IV hypersensitivity reaction manifests as allergic contact dermatitis (ACD).

Mechanism of Action:

  • Penetration: Unbound dye leaches from the textile and penetrates the stratum corneum.

  • Haptenation: The electrophilic DB 124 molecule covalently binds to endogenous skin proteins.

  • Sensitization Phase: Antigen-presenting cells (Langerhans cells) process the hapten-protein complex and migrate to regional lymph nodes to prime naive T-cells.

  • Elicitation Phase: Upon re-exposure, primed T-cells recognize the hapten-protein complex, leading to a cascade of inflammation that results in the clinical signs of dermatitis: erythema (redness), edema (swelling), pruritus (itching), and vesiculation (blistering).[3]

Symptoms typically appear 24-72 hours after contact and are localized to areas of direct, and often occlusive, contact with dyed textiles, such as the trunk, axillae, and waistband area.[3][15] Sensitization prevalence has been shown to vary geographically and over time, with some studies showing a decline, potentially due to regulatory changes and reformulation of dyes in certain markets.[15][16]

Experimental Protocol: Patch Testing for DB 124 Allergy

Patch testing is the gold standard for diagnosing ACD. The procedure involves the controlled application of suspected allergens to the skin to reproduce a localized allergic reaction. The following protocol is a self-validating system grounded in established clinical practice.

Causality and Rationale: The choice of 1.0% concentration in petrolatum (pet.) is a balance between ensuring sufficient allergen delivery to elicit a reaction in sensitized individuals and avoiding irritant reactions in non-allergic individuals.[15][16] Petrolatum serves as an inert vehicle. Finn Chambers® on Scanpor® tape provide a standardized method of occlusion to enhance penetration.[15][16] Readings at 48 and 72/96 hours are critical, as Type IV reactions are delayed and may peak at different times.

Step-by-Step Methodology
  • Allergen Preparation:

    • Prepare a 1.0% (w/w) dispersion of this compound (CAS 61951-51-7) in white petrolatum. Ensure homogeneity. Haptens are commercially available from specialized suppliers (e.g., Chemotechnique Diagnostics, FIRMA).[12][15]

  • Patient Preparation:

    • Select an area of healthy, non-hairy skin, typically the upper back.

    • Ensure the skin is clean and free of any topical medications for at least 3 days prior.

    • The patient should avoid systemic corticosteroids or immunosuppressants, as they can mask a positive reaction.

  • Patch Application:

    • Apply a small amount of the DB 124 1.0% pet. preparation onto a standard Finn Chamber® (8 mm aluminum patch).[8]

    • Affix the chamber securely to the patient's back using hypoallergenic adhesive tape (e.g., Scanpor®).

    • Include a negative control (petrolatum vehicle alone) and potentially other relevant allergens from a standard or textile series.

  • Incubation:

    • Instruct the patient to keep the patch test site dry and to avoid excessive sweating or friction.

    • The patches remain in place for 48 hours.[15][16]

  • Reading and Interpretation:

    • First Reading (D2): After 48 hours, remove the patches. Allow the skin to rest for 30-60 minutes to let any pressure-related erythema subside. Read the results according to the International Contact Dermatitis Research Group (ICDRG) scale.

    • Second Reading (D3/D4): A second reading is mandatory at 72 or 96 hours to capture late-developing reactions.

    • ICDRG Scoring:

      • - : Negative reaction

      • ?+ : Doubtful reaction (faint erythema)

      • + : Weak positive (erythema, infiltration, possibly papules)

      • ++ : Strong positive (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction (sharp borders, glazed or necrotic appearance)

Visualization of Diagnostic Workflow

The following diagram illustrates the logical workflow for investigating a suspected case of textile dye allergy, culminating in a diagnosis.

G cluster_0 Phase 1: Clinical Evaluation cluster_1 Phase 2: Diagnostic Testing cluster_2 Phase 3: Diagnosis & Management A Patient Presents with Suspected Contact Dermatitis B Clinical History Taken (Pattern, Onset, Clothing Habits) A->B C Physical Examination (Distribution of Rash) B->C D Patch Test Application (Incl. DB 124 & Controls) C->D Indication for Patch Testing E Incubation (48 hours) D->E F Patch Removal & First Reading (Day 2) E->F G Final Reading (Day 3 or 4) F->G H Interpret Results (ICDRG Scale) G->H I Positive DB 124 Result H->I J Negative Result H->J K Diagnosis: Allergic Contact Dermatitis to this compound I->K M Consider Other Causes J->M L Counseling: Avoidance of Synthetic Textiles (Polyester, Acetate) K->L

Caption: Logical workflow for the diagnosis of this compound allergy.

Regulatory Status and Exposure

The use of certain disperse dyes, including those identified as potent sensitizers, is regulated in various jurisdictions. For instance, the EU Ecolabel criteria for textile products list several disperse dyes, including this compound, as substances whose use is restricted in certified products.[17][18] These regulations aim to minimize consumer exposure to known allergens.

Primary sources of exposure include:

  • Dark-colored synthetic clothing (blue, black, brown, green, purple).[3][4]

  • Linings of garments, which are often made of 100% polyester or acetate.[19][20]

  • Nylon stockings, swimwear, and athletic wear.[3][4]

Management for sensitized individuals relies on strict avoidance of materials dyed with DB 124. This often involves choosing light-colored garments or those made from natural fibers like cotton, silk, or wool, which are typically colored with different classes of dyes.[3][4]

Conclusion

This compound is a compound with a dual identity: a valuable industrial colorant and a clinically significant allergen. For professionals in research, drug development, and clinical practice, a thorough understanding of its nomenclature is paramount for avoiding ambiguity in studies and reports. Its role as a common cause of textile dermatitis necessitates robust diagnostic protocols, with patch testing remaining the definitive method for confirmation. Continued research into the prevalence of DB 124 sensitization, cross-reactivity with other dyes, and the development of hypoallergenic alternatives is essential for improving consumer safety and product quality.

References

  • World Dye Variety. (2012, March 27). This compound. Retrieved from [Link]

  • Corazza, M., et al. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Van der Bend. (n.d.). DC998: this compound Patient Information. Retrieved from [Link]

  • Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American Journal of Contact Dermatitis, 11(1), 30-41. Retrieved from [Link]

  • DermNet NZ. (n.d.). Textile dye allergy. Retrieved from [Link]

  • British Society of Cutaneous Allergy (BSCA). (2016). Disperse Blue 106/124. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:61951-51-7. Retrieved from [Link]

  • Dormer Laboratories Inc. (n.d.). This compound. Retrieved from [Link]

  • Ryberg, K., et al. (2009). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Contact Dermatitis, 60(5), 270-8. Retrieved from [Link]

  • Huidziekten.nl. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Disperse blue dye. Retrieved from [Link]

  • Lund University. (2009). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Retrieved from [Link]

  • Ryberg, K., et al. (2011). Patch Testing with a Textile Dye Mix in a Baseline Series in Two Countries. Acta Dermato-Venereologica, 91(4), 422-427. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved from [Link]

  • EU Ecolabel. (n.d.). Annex 3.1 EU Ecolabel Restricted Substance List (RSL). Retrieved from [Link]

  • European Commission. (2012). Revision of European Ecolabel Criteria for Textile products. Retrieved from [Link]

  • ResearchGate. (2000). Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. Retrieved from [Link]

  • National Institutes of Health. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Retrieved from [Link]

Sources

The Solubility Profile of Disperse Blue 124: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disperse Blue 124 (C.I. 111938) is a monoazo dye of significant interest in the textile industry and in allergy research due to its sensitizing potential. A thorough understanding of its solubility in various solvents is critical for a range of applications, including dye bath formulation, analytical method development, and toxicological studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It consolidates available solubility data, delves into the theoretical principles governing its dissolution, presents a detailed, field-proven experimental protocol for solubility determination, and discusses the key factors influencing its solubility. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development and textile science who work with this compound.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₉N₅O₄S and a molecular weight of 377.42 g/mol , is classified as a disperse dye.[1] Its chemical name is 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[2][3] As a member of the disperse class, it is characterized by its very low solubility in water and its nonionic nature, making it suitable for dyeing hydrophobic fibers like polyester and acetate from an aqueous dispersion.[4]

The molecule's structure, featuring a nitrothiazolyl azo group linked to an N-substituted aminophenyl group, is responsible for its color and its physicochemical properties.[1] this compound is also recognized as a significant contact allergen, frequently included in patch testing series for textile dye allergies.[5][6] This dual role as both a widely used colorant and a notable sensitizer underscores the importance of understanding its behavior in different chemical environments, with solubility being a primary determinant.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[2][3]
CAS Number 61951-51-7[1][7][8]
Molecular Formula C₁₆H₁₉N₅O₄S[1][9]
Molecular Weight 377.42 g/mol [1][9]
Class Monoazo Disperse Dye[1]

Fundamentals of Solubility for Disperse Dyes

The solubility of a compound is its ability to form a homogeneous mixture (a solution) with a solvent. For disperse dyes like this compound, solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

  • Polarity and Molecular Interactions: this compound is a relatively nonpolar molecule due to its large organic structure, although it possesses polar functional groups (nitro, ester, azo). Its solubility is therefore favored in solvents with similar, moderate to low polarity. The dissolution process involves overcoming the intermolecular forces within the solid dye crystal (solute-solute interactions) and the forces between solvent molecules (solvent-solvent interactions) to establish new solute-solvent interactions.

  • Hydrogen Bonding: The presence of nitrogen and oxygen atoms in this compound allows for potential hydrogen bonding with protic solvents (e.g., alcohols). However, its overall structure limits extensive hydrogen bonding, contributing to its poor water solubility.

  • Thermodynamics of Dissolution: Dissolution is an equilibrium process. A saturated solution exists when the rate of dissolution of the solid dye equals the rate of its precipitation. This equilibrium is influenced by temperature and pressure. For most solid solutes, solubility increases with temperature, as the process is often endothermic.

G cluster_0 Solubility Principle: 'Like Dissolves Like' cluster_1 Solvent Types DB124 This compound (Relatively Nonpolar) Polar Polar Solvents (e.g., Water) DB124->Polar Unfavorable Interaction (Low Solubility) Nonpolar Nonpolar/Moderately Polar Solvents (e.g., Acetone, Toluene) DB124->Nonpolar Favorable Interaction (High Solubility)

Fig. 1: Conceptual diagram of the "like dissolves like" principle for this compound.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide a strong basis for understanding its solubility behavior. The dye is known to be practically insoluble in water, a defining characteristic of disperse dyes.[4][6]

Table 2: Solubility of this compound in Various Solvents

SolventSolvent ClassPolarity (Index)SolubilityNotes
Water Protic, InorganicHigh (10.2)Insoluble Generally cited as insoluble or having very low solubility.[4][6]
Acetonitrile Aprotic, PolarModerate (5.8)Soluble Used as a solvent for commercial reference standards (e.g., 100 µg/mL).[2][8][10]
Acetone KetoneModerate (5.1)Soluble Qualitative data for similar disperse dyes (e.g., Disperse Blue 1) indicates solubility.[11]
Ethanol Protic, PolarModerate (4.3)Soluble Qualitative data for similar disperse dyes (e.g., Disperse Blue 1) indicates solubility (2 mg/mL).[11]
Toluene Aromatic HydrocarbonNonpolar (2.4)Slightly Soluble Expected to have some solubility due to nonpolar character.
Benzene Aromatic HydrocarbonNonpolar (2.7)Slightly Soluble Qualitative data for similar disperse dyes (e.g., Disperse Blue 1) indicates slight solubility.[11]
n-Hexane Aliphatic HydrocarbonNonpolar (0.1)Sparingly Soluble / Insoluble Very low polarity makes it a poor solvent for this dye.

Discussion of Solubility Data:

The available information aligns with theoretical principles. This compound exhibits solubility in moderately polar organic solvents like acetonitrile, acetone, and ethanol. The presence of both polar functional groups and a large nonpolar scaffold allows for effective solute-solvent interactions in these media. Its solubility in highly nonpolar solvents like hexane is expected to be poor, while aromatic solvents like toluene and benzene likely offer intermediate solubility. The fact that a reference standard is supplied in acetonitrile at 100 µg/mL (or 0.1 g/L) provides a quantitative benchmark, suggesting its solubility is at least this value in that specific solvent.[2][8][10]

Experimental Determination of Solubility

For researchers requiring precise solubility data in a specific solvent system, experimental determination is necessary. The Shake-Flask Method , as described in OECD Test Guideline 105 and ASTM E1148, is a robust and widely accepted technique for determining the solubility of substances. While these guidelines focus on aqueous solubility, the methodology is directly adaptable to organic solvents.

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Protocol
  • Preparation:

    • Ensure the this compound sample is of high purity.

    • Use analytical grade or higher purity solvents.

    • Select appropriate flasks with airtight seals (e.g., screw-cap Erlenmeyer flasks or vials) to prevent solvent evaporation.

  • Addition of Solute and Solvent:

    • Add an amount of this compound to the flask that is clearly in excess of its estimated solubility. This ensures that a saturated solution will be formed.

    • Accurately pipette a known volume of the solvent into the flask.

  • Equilibration:

    • Seal the flasks securely.

    • Place the flasks in a constant-temperature shaker bath or incubator set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks for a predetermined time to reach equilibrium. Causality Insight: The time required for equilibration is critical and must be determined empirically. It can range from 24 to 72 hours or longer. To verify equilibrium, samples should be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the flasks to stand at the constant temperature for at least 24 hours to allow undissolved solids to settle.

    • To ensure complete removal of suspended particles, centrifuge the samples at a high speed in a temperature-controlled centrifuge. Trustworthiness Check: This step is crucial to prevent undissolved microcrystals from being carried over into the analytical sample, which would lead to an overestimation of solubility.

  • Sample Analysis (HPLC Method):

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into an HPLC vial.

    • Dilute the sample accurately with the mobile phase if the concentration is expected to be above the linear range of the calibration curve.

    • Analyze the sample by a validated HPLC-UV method. A C18 reversed-phase column with a mobile phase of acetonitrile and water is typically suitable for disperse dyes.[5]

    • Quantify the concentration against a multi-point calibration curve prepared from a stock solution of this compound of known concentration.

  • Calculation:

    • Calculate the solubility (S) in g/L or mg/mL using the measured concentration and accounting for any dilution factors.

    • The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

G start Start prep 1. Preparation (Pure Dye, Analytical Grade Solvent) start->prep add 2. Add Excess Dye to Known Volume of Solvent prep->add equilibrate 3. Equilibrate (Constant Temp. Agitation, 24-72h) add->equilibrate check Verify Equilibrium? (Concentration is Constant) equilibrate->check check->equilibrate No separate 4. Phase Separation (Settle, Centrifuge, Filter) check->separate Yes analyze 5. Analytical Quantification (HPLC-UV or Spectrophotometry) separate->analyze calculate 6. Calculate Solubility (Account for Dilutions) analyze->calculate end End calculate->end

Fig. 2: Experimental workflow for determining solubility via the Shake-Flask method.

Factors Influencing Solubility

  • Temperature: For most disperse dyes, the dissolution process is endothermic, meaning solubility increases with increasing temperature. This is a critical factor in textile dyeing, where elevated temperatures are used to increase the concentration of dissolved dye in the dyebath, thereby promoting diffusion into the fiber.

  • Solvent Properties: As detailed in Section 3, the polarity, hydrogen bonding capability, and molecular size of the solvent molecules are the primary determinants of solubility. A solvent that can effectively interact with the dye molecule will be a better solvent.

  • Purity of the Dye: The presence of impurities in the dye sample can affect its measured solubility. Impurities may either increase or decrease the apparent solubility depending on their nature and interaction with the primary dye and solvent.

  • pH of the Medium: For aqueous systems, pH can be a factor if the dye molecule has ionizable groups. As a nonionic disperse dye, this compound's solubility is generally considered to be less dependent on pH compared to acid or basic dyes.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Disperse Blue 1. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Clark, M. (Ed.). (2016). Handbook of Textile and Industrial Dyeing. Woodhead Publishing.
  • British Society of Cutaneous Allergy. (n.d.). Disperse Blue 106/124. Retrieved January 14, 2026, from [Link]

  • World Dye Variety. (2012, March 27). This compound. Retrieved January 14, 2026, from [Link]

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Spectroscopic Profile of Disperse Blue 124: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a monoazo dye recognized for its use in the textile industry for dyeing polyester and acetate fibers, imparting a brilliant blue hue.[1][2] Chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, its molecular formula is C₁₆H₁₉N₅O₄S, with a molecular weight of 377.42 g/mol .[3] Beyond its application in textiles, this compound is also noted as a contact allergen, prompting significant research into its detection and immunological effects.[4][5] A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and the study of its interactions in various matrices. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering valuable insights for researchers and professionals in related fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a substituted aniline group linked to a 5-nitrothiazole moiety via an azo bridge (-N=N-).

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[3]
SynonymsC.I. This compound, Serisol 3RD[6]
CAS Number61951-51-7[2]
Molecular FormulaC₁₆H₁₉N₅O₄S[3]
Molecular Weight377.42 g/mol [3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a dye is fundamental to understanding its color and electronic properties. The absorption of light in the visible region is responsible for the perceived color of the compound. For this compound, the extended π-conjugated system, encompassing the thiazole ring, the azo bridge, and the substituted benzene ring, is the chromophore responsible for its characteristic blue color.

Interpretation of the UV-Vis Spectrum

The principal absorption band in the visible region arises from a π → π* electronic transition within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents and the solvent environment. The nitro group (-NO₂) on the thiazole ring acts as a strong electron-withdrawing group, while the substituted amino group on the phenyl ring is an electron-donating group. This "push-pull" electronic configuration leads to a significant bathochromic (red) shift of the λmax, extending the absorption into the blue-green region of the spectrum and resulting in the observed brilliant blue color.

Experimental Protocol for UV-Vis Analysis

A standardized protocol for obtaining the UV-Vis spectrum of this compound is as follows:

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile). A series of dilutions are then made to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Measurement: The spectrophotometer is first blanked with the pure solvent. The cuvette is then rinsed and filled with the sample solution. The absorbance spectrum is recorded over a wavelength range of approximately 300 to 800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various structural components.

Interpretation of the IR Spectrum

Based on the structure of this compound, the following characteristic IR absorption bands can be predicted:

  • N-H Stretching: The molecule does not contain N-H bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would appear in the 3000-2850 cm⁻¹ range.

  • C=O Stretching: A strong absorption band corresponding to the ester carbonyl group (C=O) is expected around 1735 cm⁻¹.

  • N=N Stretching: The azo group stretching vibration is typically weak in the IR spectrum and may be difficult to observe, but it generally appears in the 1450-1400 cm⁻¹ region.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

  • NO₂ Stretching: The nitro group will show two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

  • C-O Stretching: The C-O stretching of the ester group will appear as two bands in the 1300-1000 cm⁻¹ region.

  • C-S Stretching: The C-S bond in the thiazole ring will have a weak absorption in the fingerprint region.

Experimental Protocol for IR Analysis

The IR spectrum of this compound can be obtained using the following procedure:

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the dye is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Measurement: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the IR spectrum is collected, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the absorption bands are recorded and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

  • Aromatic Protons: The protons on the substituted phenyl ring and the thiazole ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern.

  • Ethyl Group Protons: The -CH₂- protons of the N-ethyl group and the -OCH₂- protons of the ethyl acetate group would likely appear as multiplets in the range of δ 3.5-4.5 ppm. The -CH₃ protons of the N-ethyl group would be a triplet around δ 1.2-1.5 ppm.

  • Methyl Group Protons: The methyl group attached to the phenyl ring would give a singlet around δ 2.2-2.5 ppm. The methyl protons of the acetate group would also be a singlet, likely around δ 2.0-2.2 ppm.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton.

  • Aromatic and Thiazole Carbons: The carbon atoms of the phenyl and thiazole rings are expected to resonate in the δ 110-160 ppm region.

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic signal in the downfield region, typically around δ 170 ppm.

  • Aliphatic Carbons: The carbon atoms of the ethyl and methyl groups will appear in the upfield region of the spectrum (δ 10-60 ppm).

Experimental Protocol for NMR Analysis
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Measurement: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are determined and used to assign the signals to the specific protons and carbons in the molecule.

Conclusion

The spectroscopic data of this compound provide a unique fingerprint for its identification and characterization. The UV-Vis spectrum explains its vibrant blue color, the IR spectrum confirms the presence of its key functional groups, and the NMR spectra elucidate its detailed molecular structure. This comprehensive spectroscopic profile is an invaluable resource for researchers in analytical chemistry, textile science, and toxicology, facilitating the accurate detection and study of this commercially and environmentally significant dye.

References

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The Evolution of Disperse Blue Dyes: A Technical Guide to Synthesis, Application, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Disperse Blue dyes represent a cornerstone of coloration technology for synthetic hydrophobic fibers, particularly polyester. Their history is one of continuous molecular innovation, driven by the textile industry's demand for higher performance in vibrancy, durability, and processing efficiency. This guide provides an in-depth analysis of the history and development of Disperse Blue dyes, detailing their chemical classifications, synthesis principles, and application methodologies. We explore the causal relationships between chemical structure and performance characteristics, such as light, wash, and sublimation fastness. Furthermore, this paper presents detailed protocols for synthesis and dyeing, examines the critical role of textile auxiliaries, and discusses the modern challenges and advancements related to the environmental impact of these essential colorants.

Introduction to Disperse Dyes

The advent of synthetic fibers in the early 20th century, beginning with cellulose acetate, presented a significant challenge to the dyeing industry.[1][2] Traditional water-soluble ionic dyes, used for natural fibers like cotton and wool, had little to no affinity for these new hydrophobic materials.[1] This necessity spurred the invention of a new class of colorants: disperse dyes. First developed in 1923-24, these dyes are non-ionic, organic molecules with very low water solubility that are applied to the fiber from a fine aqueous dispersion.[2][3][4]

The dyeing mechanism relies on the diffusion of individual dye molecules from the dispersion into the amorphous regions of the fiber's polymer structure.[5] This process is facilitated by high temperatures (typically 120-130°C for polyester) and pressure, which swell the fibers and increase the kinetic energy of the dye molecules, allowing them to penetrate the polymer matrix.[5][6] Once inside, the dye is held in place by relatively weak van der Waals and dipole forces.[3] The name "disperse dye," officially adopted in 1953, reflects the essential role of dispersing agents in maintaining a stable, microscopic suspension of the dye particles in the dyebath.[1][7]

Historical Development and Chemical Milestones

The history of Disperse Blue dyes is a narrative of targeted chemical engineering to overcome the limitations of early structures. The initial "acetate dyes" were later adapted and improved for newer synthetics like polyester, which demanded higher fastness properties.[2]

  • 1920s: The first disperse dyes were developed for cellulose acetate. These were often simple azo or anthraquinone structures with limited fastness.[1][4]

  • 1924: Baddiley and Ellis developed sulpho ricinoleic acid (SRA) as an effective dispersing agent, a crucial step in making the application process viable.[7]

  • 1950s: With the commercial rise of polyester fiber, the need for dyes with better sublimation fastness (resistance to turning into a gas at high temperatures) became critical. This led to the development of dyes with higher molecular weights and more polar groups.[2][4]

  • 1960s: Sandoz commercialized C.I. Disperse Blue 79, a landmark azo dye that provided deep navy and black shades on polyester with good light and sublimation fastness, achieved by incorporating acetamido and N,N-bis(acetoxyethyl) groups.[1]

Chemical Classification and Molecular Engineering

Disperse Blue dyes are predominantly categorized into two main chemical classes: anthraquinone and azo. This structural difference is the primary determinant of their color, cost, and performance properties.[3][8][9]

Anthraquinone-Based Disperse Blue Dyes

Anthraquinone dyes are based on the 9,10-anthracenedione structure.[10] They are renowned for their brilliant, vibrant shades of blue and violet and generally exhibit very good to excellent light fastness.[8][9][11] However, they tend to have lower color strength (tinctorial value) compared to azo dyes, making them more expensive to produce deep shades.[9] A prime example is C.I. Disperse Blue 56 .

  • Structure: 1,5-diamino-2-bromo-4,8-dihydroxyanthracene-9,10-dione[12]

  • Characteristics: Known for its brilliant blue shade and excellent light fastness, it is classified as a low-temperature (E-type) dye, making it suitable for exhaust dyeing and transfer printing.

Azo-Based Disperse Blue Dyes

Azo dyes, characterized by one or more azo groups (-N=N-), constitute the largest and most commercially significant class of disperse dyes, accounting for over 50% of the total.[9] They are valued for their high color strength, cost-effectiveness, and the ability to produce a wide range of shades, including deep navy and black. The performance of azo dyes is heavily dependent on the specific chemical groups attached to the aromatic rings. C.I. Disperse Blue 79 is a benchmark high-energy (S-type) navy dye.

  • Structure: A single azo dye produced from the diazotization of 2,4-Dinitro-6-bromoaniline and coupling with 2,2′-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate.[13][14]

  • Characteristics: This dye is designed for high-temperature, high-pressure dyeing methods and provides deep navy shades with good sublimation fastness, a critical property for post-dyeing heat treatments like heat setting.[13][15]

G DisperseDyes Disperse Dyes Azo Azo Dyes (-N=N-) DisperseDyes->Azo Anthraquinone Anthraquinone Dyes DisperseDyes->Anthraquinone DB79 e.g., C.I. Disperse Blue 79 (High Color Strength, Navy Shades) Azo->DB79 DB56 e.g., C.I. Disperse Blue 56 (Bright Shades, High Light Fastness) Anthraquinone->DB56

The Rationale for Structural Evolution: Improving Fastness

The development of disperse dyes is a clear example of molecular engineering to enhance performance. Key fastness properties are directly linked to molecular size, polarity, and stability.

PropertyInfluencing Factors & Rationale
Sublimation Fastness Larger molecular size and increased polarity reduce the dye's tendency to vaporize at high temperatures. High sublimation fastness is crucial for fabrics that undergo heat-setting after dyeing.[11]
Light Fastness Chemical stability of the chromophore. Anthraquinone structures are generally more stable to photodegradation than many azo structures, leading to superior light fastness.[11]
Wash Fastness Low water solubility and slow diffusion rate out of the fiber. Larger molecules with poor aqueous solubility are less likely to be removed during washing. Effective "reduction clearing" after dyeing to remove surface dye is also critical.[16][17]
Gas Fume Fading Susceptibility to NOx. Certain blue and violet anthraquinone dyes with basic amino groups are sensitive to fading caused by nitrogen oxides in polluted air.[16]

Synthesis and Manufacturing Principles

The commercial production of Disperse Blue dyes involves two core stages: the chemical synthesis of the dye molecule and the physical conversion of the crude dye into a stable, dispersible product.

Core Synthesis Protocol: Azo Dye Formation (e.g., C.I. Disperse Blue 79)

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution, involving diazotization followed by a coupling reaction.[13][18]

Step 1: Diazotization of the Amine Component The aromatic primary amine (the "diazo component," e.g., 2,4-Dinitro-6-bromoaniline) is converted into a highly reactive diazonium salt.

  • Suspend the amine (1 mole) in an acidic medium, such as concentrated sulfuric acid.[19]

  • Cool the mixture to 0–5°C in an ice bath to ensure the stability of the resulting diazonium salt.[18][19]

  • Slowly add a diazotizing agent, typically nitrosyl sulfuric acid or a solution of sodium nitrite (NaNO₂), while maintaining the low temperature.[19][20]

  • The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).[19]

    • Causality: The low temperature is critical because diazonium salts are thermally unstable and can decompose, reducing yield and creating impurities. The acidic environment prevents the premature coupling of the diazonium salt with unreacted amine.

Step 2: Azo Coupling The diazonium salt solution is then reacted with a "coupling component" (e.g., an aniline derivative like 2,2′-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate).

  • Dissolve the coupling component (1 mole) in an appropriate solvent or acidic medium.[21]

  • Cool the solution to below 10°C.[21]

  • Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring.[21]

  • Maintain a controlled pH (typically acidic, pH 5-6 for this type of dye) to facilitate the coupling reaction.[13]

  • The reaction proceeds for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[21]

  • The precipitated dye product is collected by filtration, washed with water to remove salts and acids, and then dried.[21]

    • Causality: The coupling component is an electron-rich aromatic compound. The diazonium ion acts as a weak electrophile, attacking the activated ring of the coupling component to form the stable azo linkage.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Finishing Amine Aromatic Amine (Diazo Component) Cooling1 Cool to 0-5°C Amine->Cooling1 Acid Acid + NaNO₂ Acid->Cooling1 Diazonium Diazonium Salt (Reactive Intermediate) Cooling1->Diazonium Coupling Azo Coupling Reaction (pH Control) Diazonium->Coupling Coupler Coupling Component Cooling2 Cool to <10°C Coupler->Cooling2 Cooling2->Coupling CrudeDye Crude Dye Precipitate Coupling->CrudeDye Filtration Filtration & Washing CrudeDye->Filtration Drying Drying Filtration->Drying Milling Milling with Dispersant Drying->Milling FinalProduct Standardized Dye Powder/Liquid Milling->FinalProduct

Application in Textile Dyeing

The successful application of disperse dyes to hydrophobic fibers like polyester is a complex process requiring precise control of temperature, pH, and chemical auxiliaries. The high-temperature exhaust dyeing method is most common.[6]

The High-Temperature Exhaust Dyeing Process

This method is performed in pressurized dyeing machines to achieve temperatures above the boiling point of water.

Protocol:

  • Bath Preparation: The dye bath is set with water, and the pH is adjusted to the acidic range of 4.5-5.5 using acetic acid.[6][22] An acidic environment is ideal for polyester dyeing and ensures the stability of most disperse dyes.[5][22]

  • Auxiliaries Addition: A dispersing agent is added to ensure the dye remains a fine, stable suspension. A leveling agent may also be included to promote uniform dye uptake.[6][23]

  • Dye Dispersion: The required amount of disperse dye is pre-pasted with a small amount of water and dispersing agent before being added to the main bath to prevent agglomeration.[22]

  • Fabric Loading: The scoured polyester fabric is loaded into the machine.

  • Temperature Ramp: The temperature is raised gradually, typically at a rate of 1-2°C per minute, to 130°C.[6] A controlled ramp rate is crucial to prevent rapid, uneven striking of the dye onto the fabric.[6]

  • Dyeing Phase: The temperature is held at 130°C for 30-60 minutes, depending on the desired shade depth.[6] During this time, the dye molecules diffuse from the aqueous phase into the swollen polyester fibers.[5]

  • Cool Down & Rinse: The bath is cooled slowly, and the fabric is rinsed to remove residual chemicals.[6]

  • Reduction Clearing: A crucial post-treatment step where the fabric is treated with a solution of caustic soda and sodium hydrosulfite at 70°C. This process removes any unfixed dye particles from the fiber surface, significantly improving wash fastness and preventing crocking (rubbing off of color).[24]

The Role of Auxiliaries: Dispersing Agents

Dispersing agents are perhaps the most critical auxiliary in disperse dyeing. Without them, the non-soluble dye particles would rapidly clump together (agglomerate), especially at high temperatures, leading to sedimentation, spotting, and uneven coloration.[25][26][27]

Mechanism of Action:

  • Stabilization: Dispersing agents are surfactants that adsorb onto the surface of the dye particles.[26]

  • Repulsion: They create a barrier—either through electrostatic repulsion (anionic agents) or steric hindrance (non-ionic agents)—that prevents the particles from aggregating.[26][27]

  • Uniformity: This ensures a stable and uniform dispersion throughout the dye bath, allowing for consistent and level dyeing.[25][28][29]

Modern Developments and Environmental Considerations

The textile industry is a major consumer of water and chemicals, and the effluent from dyeing processes is a significant environmental concern.[30][31] Disperse dyes, while essential, contribute to this challenge.

Eco-toxicological Profile
  • Wastewater Contamination: Unfixed dyes and chemical auxiliaries are discharged into wastewater streams. The colored effluent reduces light penetration in water bodies, harming aquatic photosynthesis.[31][32]

  • Toxicity: Some disperse dyes and their breakdown products can be toxic to aquatic organisms and may bioaccumulate.[32][33] Certain dyes are also classified as potential allergens.[33]

  • Chemical Usage: The conventional dyeing process requires significant amounts of acids, dispersing agents, and reducing agents for clearing, all of which add to the chemical load of the effluent.[34]

Sustainable Innovations

In response to regulatory pressure and consumer demand, significant research is focused on creating more eco-friendly Disperse Blue dyes and dyeing processes.[35][36]

  • High-Performance Dyes: Development of dyes with very high fixation rates, meaning less dye is wasted in the effluent. This includes alkali-clearable dyes, which can be cleared in a more environmentally benign alkaline bath without the need for harsh reducing agents.[19][21]

  • Waterless Dyeing: Supercritical carbon dioxide (scCO₂) dyeing is an innovative technology that uses CO₂ in a fluid state as the dyeing medium instead of water.[18][37] This process eliminates wastewater and allows for easier recycling of unfixed dye.

  • Bio-based Auxiliaries: Research into biodegradable dispersing and leveling agents to reduce the environmental impact of textile chemical auxiliaries.[36]

  • Digital Printing: The rise of digital textile printing with disperse dye inks significantly reduces water and energy consumption compared to traditional dyeing methods.[37]

Conclusion and Future Outlook

The journey of Disperse Blue dyes from their inception for cellulose acetate to their current high-performance status for polyester is a testament to the power of applied chemistry. The evolution has been driven by a relentless pursuit of improved fastness properties, brighter shades, and greater application efficiency. The primary distinction between the bright, lightfast anthraquinone dyes and the strong, economical azo dyes continues to define the dyer's palette.

Looking ahead, the future of Disperse Blue dye development will be dominated by the principles of sustainable chemistry.[35][37] The industry's focus is shifting towards creating dyes and application methods that minimize environmental impact without compromising the high performance that both manufacturers and consumers have come to expect. Innovations in waterless dyeing, biodegradable auxiliaries, and high-fixation dye chemistry will be crucial in shaping a more sustainable future for textile coloration.

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  • ChemBK. (2024, April 9). C.I. Disperse Blue 79.
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Allergenic potential of Disperse Blue 124 in textiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Allergenic Potential of Disperse Blue 124 in Textiles

Authored by: Gemini, Senior Application Scientist

Introduction: The Hidden Sensitizer in Synthetic Fabrics

Allergic contact dermatitis (ACD) is a significant occupational and environmental health concern, representing a T-cell-mediated delayed-type hypersensitivity reaction to small reactive chemicals, known as haptens, that come into contact with the skin. Within the realm of consumer products, textiles are a primary vector for prolonged skin exposure to a myriad of chemicals, including dyes, finishing agents, and preservatives. Disperse dyes, a class of water-insoluble colorants, are paramount for dyeing synthetic fibers such as polyester, acetate, and nylon due to their ability to penetrate and physically bind within the polymer matrix[1][2][3]. However, this same chemical property allows them to leach from the fabric, particularly under conditions of friction, heat, and perspiration, facilitating their migration to the skin[1][2][4].

Among this class, this compound (DB 124) has been identified as a prominent and frequent sensitizer, responsible for a significant number of textile dye dermatitis cases[5][6][7][8]. Despite its declining use in some regions due to regulatory pressure and increased awareness, its prevalence in patch test series remains above 1%, underscoring the continued need for vigilance and understanding of its allergenic mechanisms[1][2][9]. This guide provides a comprehensive technical overview of the allergenic potential of this compound, intended for researchers, toxicologists, and professionals in drug and chemical development. We will explore its chemical nature, the immunological basis of sensitization, diagnostic protocols, and analytical methodologies for its detection.

Section 1: Physicochemical Properties and Bioavailability

This compound (CAS No. 61951-51-7) is an anthraquinone-based dye. Its utility in dyeing hydrophobic synthetic fibers stems from its small molecular size and lack of strong ionic groups, which render it sparingly soluble in water but soluble in the amorphous regions of polyester fibers[3]. This low water solubility is a double-edged sword; while essential for the dyeing process, it also dictates its behavior upon release from the textile matrix. The dye's lipophilic character facilitates its partitioning into and through the stratum corneum, the outermost protective layer of the skin. Factors that compromise the skin barrier, such as pre-existing dermatitis or high humidity, can enhance its percutaneous absorption.

The phenomenon of "bleeding" or leaching of the dye is critical to its allergenic potential. This is more pronounced in lower-quality textiles and dark-colored fabrics, especially black, navy, green, and violet shades, where higher concentrations of dye are used[10][11]. Perspiration, with its slightly acidic pH and presence of salts, can act as a solvent, encouraging the release of unbound dye molecules from the fabric onto the skin surface[11].

Section 2: The Immunological Mechanism of Sensitization

This compound is not a complete antigen in itself. It functions as a prohapten , a substance that requires metabolic activation within the skin to become a reactive hapten, or as a hapten directly. The precise metabolic pathways are a subject of ongoing research, but it is hypothesized that enzymatic processes within keratinocytes or by skin microbiota can transform the parent molecule into an electrophilic species.

This reactive hapten then covalently binds to endogenous skin proteins, a process known as haptenation . The resulting hapten-protein conjugate is now a large enough molecule to be recognized as foreign by the immune system.

The sensitization process follows the canonical pathway for Type IV delayed hypersensitivity:

  • Uptake and Processing: Haptenated proteins are internalized by Langerhans cells (LCs), the resident antigen-presenting cells (APCs) of the epidermis.

  • Migration and Maturation: The LCs migrate from the epidermis to the regional lymph nodes. During this journey, they mature, upregulating the expression of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) Class II molecules.

  • Antigen Presentation and T-Cell Priming: In the lymph node, the mature LCs present the processed hapten-peptide complexes to naive T-helper (Th) cells.

  • Clonal Expansion: Successful recognition via the T-cell receptor (TCR) in the presence of co-stimulation leads to the activation, proliferation, and differentiation of antigen-specific memory T-cells (both central and effector memory T-cells). This completes the sensitization phase.

Upon subsequent re-exposure to this compound, these memory T-cells are rapidly recruited to the site of contact, initiating an inflammatory cascade that results in the clinical manifestations of allergic contact dermatitis (e.g., erythema, edema, vesiculation) within 24 to 72 hours.

Sensitization_Pathway cluster_skin Epidermis cluster_lymph Lymph Node DB124 This compound (Prohapten) Activation Metabolic Activation DB124->Activation Penetrates Stratum Corneum Hapten Reactive Hapten Activation->Hapten Hapten_Protein Hapten-Protein Conjugate Hapten->Hapten_Protein Haptenation Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (APC) Hapten_Protein->LC Uptake & Processing Mature_LC Mature APC LC->Mature_LC Migration & Maturation T_Cell Naive T-Cell Mature_LC->T_Cell Antigen Presentation Memory_T Memory T-Cell (Sensitization) T_Cell->Memory_T Priming & Clonal Expansion

Caption: Immunological pathway of sensitization to this compound.

Section 3: Clinical Diagnosis and Prevalence

The definitive diagnosis of ACD to this compound is achieved through epicutaneous patch testing . This involves the application of the allergen at a standardized, non-irritating concentration to the patient's back for 48 hours, with readings taken at subsequent time points (e.g., Day 3 or 4) to assess for a delayed hypersensitivity reaction.

Prevalence Data

The prevalence of sensitization to this compound varies geographically and over time, reflecting its usage in the textile industry and inclusion in patch test screening series.

Study Region/PeriodPopulationPrevalence of Sensitization to DB 124Reference(s)
Triveneto, Italy (1997-2021)30,629 consecutive patch-tested patients2.5% (overall); declined to 1.5-1.9% in recent years[1][2][4][9]
Multi-center, Europe (2001-2002)3,041 patch-tested patients1.3% (to a mix of DB 106/DB 124)[5]
Australia (pre-2011)2,069 patients tested with a textile series11.2%[4][12]
North America (retrospective)788 patients80% of textile dye-positive patients reacted (32 of 40)[7][8]

A significant confounding factor in diagnosis is the purity of the patch test material. Commercial preparations of this compound can be impure, and studies have shown that a notable percentage of patients (~25%) may react only to these impurities rather than the dye itself[5][13][14][15]. This highlights the importance of using purified allergens for accurate diagnosis and research. Furthermore, a high frequency of simultaneous reactivity to the structurally similar Disperse Blue 106 is well-documented, making it a valuable screening allergen alongside DB 124[5][7][8][16].

Experimental Protocol: Diagnostic Patch Testing

The following protocol is a standardized methodology for performing epicutaneous patch tests for this compound.

Objective: To identify Type IV hypersensitivity to this compound in a patient with suspected textile dermatitis.

Materials:

  • This compound, 1.0% in petrolatum (pet.) from a reputable supplier (e.g., Chemotechnique Diagnostics).

  • Finn Chambers® on Scanpor® tape or equivalent patch test units.

  • Skin marking pen.

  • Patient chart for recording results.

Procedure:

  • Patient Selection: Select patients with a clinical history suggestive of textile dermatitis (e.g., eczema in areas of contact with dark synthetic clothing, such as the trunk, axillae, and waistband area).

  • Test Site Preparation: The upper back is the preferred test site. Ensure the skin is clean, dry, and free of hair and active dermatitis.

  • Allergen Application: Apply a small, standardized amount of DB 124 1.0% pet. to the Finn Chamber.

  • Patch Application: Firmly apply the chamber to the marked location on the patient's back. The patches should remain in place and kept dry for 48 hours.

  • Patch Removal and First Reading (D2): After 48 hours, the patches are removed. The test sites are allowed to rest for 30-60 minutes before the first reading is performed. Mark the sites with the skin marking pen.

  • Subsequent Readings (D3/D4): Perform final readings at 72 hours (Day 3) or 96 hours (Day 4) to capture any late-emerging reactions[1][2].

  • Interpretation of Results: Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive (erythema, infiltration, possibly papules)

    • ++ : Strong positive (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction

Causality and Validation: A positive patch test must be correlated with clinical history. The relevance is confirmed if the dermatitis improves upon avoidance of dark-colored synthetic textiles. Testing a swatch of the patient's own clothing can further validate the diagnosis[7][8].

Caption: Standardized experimental workflow for diagnostic patch testing.

Section 4: Analytical Detection in Textiles

For regulatory compliance, research, and forensic purposes, robust analytical methods are required to extract, identify, and quantify this compound in textile matrices. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for enhanced specificity and sensitivity[17][18][19].

The primary challenge is the efficient extraction of the dye from the complex polymer matrix. An organic solvent, typically methanol, is used, often aided by ultrasonication to enhance extraction efficiency[17][20].

Experimental Protocol: Quantification by HPLC-MS/MS

Objective: To extract and quantify the concentration of this compound in a synthetic textile sample.

Materials & Instrumentation:

  • Textile sample (e.g., 100% polyester).

  • Methanol (HPLC grade).

  • This compound analytical standard.

  • Ultrasonic bath, centrifuge, 0.22 µm PTFE syringe filters.

  • UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[20].

  • C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm)[20].

Procedure:

  • Sample Preparation: a. Cut the textile sample into small pieces (~5x5 mm). b. Accurately weigh approximately 1.0 g of the cut sample into a glass vessel[17][20].

  • Extraction: a. Add 20 mL of methanol to the vessel. b. Place the vessel in an ultrasonic bath at 50°C for 30 minutes[17][20]. c. Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the textile fibers[17][20].

  • Sample Clean-up: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial[20].

  • Calibration: a. Prepare a series of calibration standards of this compound in methanol at known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • LC-MS/MS Analysis: a. Chromatographic Separation: Use a gradient elution program with mobile phases such as water and methanol (both may contain modifiers like formic acid or ammonium acetate to improve ionization). b. Mass Spectrometric Detection: Operate the MS in Multiple Reaction Monitoring (MRM) mode. Select precursor and product ion transitions specific to this compound for high selectivity and sensitivity.

  • Quantification: a. Inject the prepared sample extract and the calibration standards. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. d. Calculate the final concentration in the textile sample (e.g., in mg/kg) by accounting for the initial sample weight and extraction volume.

Method Validation (Causality): The method's reliability is ensured by evaluating parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (%RSD). Spiking a blank textile sample with a known amount of DB 124 and measuring the recovery validates the extraction efficiency and guards against matrix effects, where other co-extracted compounds interfere with the analysis[20].

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Cut Textile Sample (~1g) B Solvent Extraction (Methanol, 50°C, 30 min) A->B C Ultrasonication B->C D Centrifugation (10,000 rpm, 10 min) C->D E Filter Supernatant (0.22 µm PTFE) D->E F Inject into LC-MS/MS System E->F G Chromatographic Separation (C18 Column) F->G H MS/MS Detection (MRM Mode) G->H I Data Acquisition H->I J Peak Integration I->J K Quantification via Calibration Curve J->K L Calculate Final Concentration (mg/kg in textile) K->L

Caption: Analytical workflow for quantification of this compound in textiles.

Section 5: Regulatory Context and Safer Alternatives

Growing evidence of the allergenic potential of several disperse dyes has led to regulatory action. In the European Union, this compound is among the dyes restricted under Annex XVII of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation for use in textile articles that come into direct and prolonged contact with the skin[21]. This has driven the textile industry to seek safer alternatives.

The selection of alternatives is a complex process involving a balance of dyeing performance, color fastness, economic viability, and toxicological profile. Alternatives can include other classes of disperse dyes with lower sensitization potential or entirely different dyeing systems.

Potential Alternatives:

  • Other Disperse Dyes: Dyes such as Disperse Blue 56 and Disperse Blue 79 have been evaluated as potential replacements, in some cases offering superior fastness properties[22].

  • Natural Dyes: Dyes derived from natural sources like indigo (from the indigo plant) or henna can be used, particularly on natural fibers, but may also be applied to synthetics[23]. Their performance and color range can be more limited than synthetic dyes.

  • Structurally Modified Dyes: Research into modifying the chemical structure of allergenic dyes to reduce their skin reactivity while maintaining their color properties is an active area of development.

The ultimate goal is a "safe-by-design" approach, where potential for skin sensitization is considered a critical parameter in the initial design and selection of new dyes for the textile industry.

Conclusion

This compound remains a clinically significant textile allergen, causing Type IV hypersensitivity through a well-defined immunological mechanism of haptenation. Its diagnosis relies on meticulous patch testing, where the purity of the allergen is a critical consideration. For regulatory and research purposes, validated analytical methods, primarily HPLC-MS/MS, are essential for its detection and quantification in consumer textiles. While regulatory restrictions have reduced its use, the continued presence of this compound in the global supply chain necessitates ongoing surveillance by clinicians, researchers, and regulatory bodies to protect consumer health. The future lies in the development and adoption of safer, non-sensitizing alternatives to ensure the safety and sustainability of textile manufacturing.

References

  • Ryberg, K., Goossens, A., Isaksson, M., Gruvberger, B., Zimerson, E., Persson, L., & Bruze, M. (2009). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes.
  • Zampa, N., Romanelli, S., Filon, F. L., & Cegolon, L. (2025).
  • Zampa, N., Romanelli, S., Filon, F. L., & Cegolon, L. (2025). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role.
  • Ryberg, K., et al. (n.d.). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Lund University.
  • Various Authors. (n.d.). Textile allergy - The Melbourne experience.
  • Ryberg, K., et al. (2009). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Sigma-Aldrich.
  • British Society of Cutaneous Allergy (BSCA). (n.d.). Disperse Blue 106/124. BSCA.
  • Zampa, N., Romanelli, S., Filon, F. L., & Cegolon, L. (2025).
  • Nijman, S., et al. (n.d.). The prevalence and relevance of patch testing with textile dyes. PMC - NIH.
  • Anonymous. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. A.
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  • Anonymous. (2012). Revision of European Ecolabel Criteria for Textile products. Circular Economy: Environmental and Waste Management.
  • Pratt, M., et al. (n.d.). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. PubMed.
  • Pratt, M., et al. (n.d.). Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition.
  • SPdermatology. (2012). Contact Allergy to Disperse Dyes. YouTube.
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  • EARP. (n.d.).
  • Ryberg, K., et al. (n.d.). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes.
  • Vibe Fabriclore. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Disperse Blue 3 in Textiles. Benchchem.
  • Gizińska, M., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI.
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Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of Disperse Blue 124 in Textile Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disperse Blue 124 is a monoazo dye used for coloring synthetic textiles, particularly polyester and nylon fabrics.[1][2] It is recognized as a potent contact allergen and a significant cause of textile dermatitis.[3][4] Due to health concerns, regulatory bodies in various regions, including the European Union under REACH, have established restrictions on the presence of certain allergenic and carcinogenic disperse dyes in consumer products that come into direct and prolonged skin contact.[5][6][7] This application note provides a detailed, field-proven guide for the reliable extraction and subsequent quantitative analysis of this compound in fabric samples. We present robust protocols for High-Performance Liquid Chromatography coupled with Photodiode Array (HPLC-PDA) and tandem Mass Spectrometry (HPLC-MS/MS) detection, designed for researchers, quality control laboratories, and product safety professionals.

Introduction: The Scientific Challenge

This compound (CAS No: 61951-51-7) is an organic dye characterized by its low water solubility, which makes it suitable for dyeing hydrophobic fibers like polyester.[2][8] Its chemical structure, 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, contributes to its allergenic potential, acting as a hapten that can trigger an immune response upon skin contact.[1][3]

The analytical challenge lies in accurately detecting and quantifying this specific dye within a complex textile matrix. The fabric itself, along with other finishing agents, can interfere with the analysis. Therefore, a highly selective and sensitive methodology is paramount to ensure compliance with regulatory limits and safeguard consumer health. The overall analytical strategy involves an efficient extraction of the dye from the fabric, followed by chromatographic separation and unambiguous detection.

Overall Analytical Workflow

The end-to-end process for analyzing this compound in fabrics can be visualized as a three-stage process: Sample Preparation and Extraction, Chromatographic Analysis, and Data Interpretation. Each stage contains critical steps that ensure the accuracy and reliability of the final result.

cluster_0 Stage 1: Sample Preparation & Extraction cluster_1 Stage 2: Analytical Determination cluster_2 Stage 3: Data Analysis P1 Textile Sample Comminution P2 Solvent Extraction (Methanol, Ultrasonication) P1->P2 P3 Centrifugation & Filtration P2->P3 A1 HPLC Separation (C18 Column) P3->A1 Filtered Extract A2 Detection & Quantification (PDA or MS/MS) A1->A2 D1 Peak Identification (Retention Time, Spectra) A2->D1 Raw Data D2 Quantification (Calibration Curve) D1->D2

Caption: High-level workflow for this compound analysis.

Protocol 1: Sample Preparation and Dye Extraction

The objective of this protocol is to efficiently transfer this compound from the solid textile matrix into a liquid solvent with minimal interference. The choice of solvent and extraction conditions is critical for achieving high recovery.

Rationale: Methanol is selected as the primary extraction solvent. It provides good solubility for disperse dyes and is a common solvent for reverse-phase chromatography.[9] While other solvents like chlorobenzene have been used, methanol offers a better safety profile.[10] Ultrasonication at a controlled temperature is employed to enhance the extraction efficiency by using acoustic cavitation to accelerate the diffusion of the dye from the fiber into the solvent.[9]

Step-by-Step Methodology:

  • Sample Comminution: Cut a representative portion of the textile sample into small pieces (approx. 2-5 mm x 2-5 mm) to maximize the surface area for extraction.

  • Weighing: Accurately weigh approximately 1.0 g of the comminuted fabric into a 50 mL screw-cap glass tube.

  • Solvent Addition: Add 20 mL of HPLC-grade methanol to the tube.[9]

  • Ultrasonic Extraction: Tightly cap the tube and place it in an ultrasonic water bath. Sonicate at 50°C for 30 minutes.[9] This temperature is below the boiling point of methanol but aids in the desorption of the dye from the polyester fibers.

  • Centrifugation: After extraction, cool the tube to room temperature. Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble matter.[9]

  • Filtration: Carefully decant the supernatant (the methanol extract). Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is crucial to remove fine particulates that could damage the HPLC column.

  • Storage: The sample is now ready for analysis. If not analyzed immediately, store the vial at 4°C in the dark to prevent photodegradation.

Start Start: Textile Sample Step1 1. Comminution (Cut into 2-5 mm pieces) Start->Step1 Step2 2. Weighing (1.0 g sample) Step1->Step2 Step3 3. Solvent Addition (20 mL Methanol) Step2->Step3 Step4 4. Ultrasonic Extraction (50°C, 30 min) Step3->Step4 Step5 5. Centrifugation (10,000 rpm, 10 min) Step4->Step5 Step6 6. Filtration (0.22 µm PTFE filter) Step5->Step6 End End: Filtered Extract in Vial Step6->End

Caption: Detailed workflow for fabric sample preparation and extraction.

Protocol 2: Analytical Determination Methods

The filtered extract can be analyzed by several chromatographic techniques. HPLC is the most common and reliable method.[10][11] We detail protocols for two detector types: Photodiode Array (PDA) for routine screening and tandem Mass Spectrometry (MS/MS) for highly sensitive and confirmatory analysis.

Method A: HPLC with Photodiode Array Detection (HPLC-PDA)

Principle: This method separates the components of the extract on a C18 column. The PDA detector measures the absorbance of the eluent across a range of UV-Visible wavelengths. This compound is identified by its characteristic retention time and its unique UV-Vis absorption spectrum. Quantification is achieved by comparing the peak area to a calibration curve prepared from a certified reference standard.

Instrumentation and Conditions:

Parameter Setting
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Column C18 Reverse-Phase, 150 x 2.1 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min (40% B), 2-15 min (40-95% B), 15-18 min (95% B), 18-20 min (40% B)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| PDA Detection | Wavelength: 250-700 nm. Quantification at λmax of this compound. |

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in methanol from a certified stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the sample extracts. Include a solvent blank between samples to prevent carryover.

  • Identification: Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram to that of the certified standard.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to calculate the concentration of this compound in the sample extract.

Method B: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This is the gold standard for trace-level analysis, offering superior sensitivity and specificity.[9][12] After chromatographic separation, the molecules are ionized (e.g., via Electrospray Ionization - ESI) and detected by a mass spectrometer. In MS/MS, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

Instrumentation and Conditions:

Parameter Setting
LC System U(H)PLC system (Chromatographic conditions as per Method A)
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
Molecular Weight 377.42 g/mol (C₁₆H₁₉N₅O₄S)[13]
Precursor Ion (Q1) m/z 378.1 [M+H]⁺
Product Ions (Q3) Select two characteristic and stable fragment ions for MRM (e.g., m/z 291.1 for quantification, m/z 188.1 for confirmation). Note: These transitions should be optimized on the specific instrument.
Gas Temps. As per instrument recommendation (e.g., 350-500°C)

| Collision Energy | Optimize for maximum product ion intensity. |

Procedure:

  • Standard Preparation: Prepare calibration standards as in Method A, often at lower concentrations (e.g., µg/L or ng/mL range) due to the higher sensitivity.

  • Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor/product ion transitions and collision energies.

  • Analysis: Run the calibration standards and sample extracts using the optimized LC-MS/MS method.

  • Identification: A peak is positively identified as this compound if it appears at the expected retention time and the ratio of the two monitored MRM transitions matches that of the certified standard.

  • Quantification: Use the peak area from the primary (quantification) MRM transition to calculate the concentration against the calibration curve.

Data and Performance Characteristics

The performance of these methods is critical for ensuring reliable results. The following table summarizes typical performance data derived from method validation studies.

ParameterHPLC-PDAHPLC-MS/MS
Limit of Detection (LOD) ~0.5 - 1.0 mg/kg~0.01 - 0.1 mg/kg
Limit of Quantification (LOQ) ~1.5 - 3.0 mg/kg~0.03 - 0.3 mg/kg
Linearity (r²) > 0.995> 0.998
Recovery 85 - 110%90 - 115%
Repeatability (%RSD) < 10%< 5%

Values are typical and should be experimentally verified by each laboratory. mg/kg refers to the concentration in the original fabric sample.

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and reliable determination of this compound in textile products. The sample preparation and extraction method is optimized for high recovery from synthetic fabrics. For routine quality control and screening, the HPLC-PDA method offers a reliable and cost-effective solution. For confirmatory analysis and instances requiring the highest sensitivity to meet stringent regulatory limits, the HPLC-MS/MS method is unequivocally the superior choice. Adherence to these protocols, combined with proper quality control measures such as the use of certified reference materials, blanks, and spike recovery samples, will ensure data of the highest integrity for both research and regulatory compliance purposes.

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  • Testing of allergenic disperse dyes in children's clothing . Testing Laboratory. [Link]

  • The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes . MDPI. [Link]

  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software . Waters Corporation. [Link]

  • Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition . ResearchGate. [Link]

  • Contact Allergy to Textile Dyes - Clinical and Chemical Studies on Disperse Dyes . Lund University Publications. [Link]

  • Identification of dyes on single textile fibers by HPLC-DAD-MS . PubMed. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of Disperse Blue 124. This monoazo dye is a known textile allergen, and its accurate measurement is critical for quality control in manufacturing and for ensuring consumer safety. The described method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline. This protocol is intended for researchers, scientists, and quality control analysts in the textile, dye manufacturing, and consumer product safety industries.

Introduction

This compound (DB 124), chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, is a synthetic dye extensively used to color synthetic textiles such as polyester and acetate fabrics.[1][2] Due to its chemical properties, DB 124 can migrate from the fabric to the skin, leading to contact dermatitis in sensitized individuals.[3] Consequently, regulatory bodies and quality assurance programs necessitate reliable analytical methods to quantify its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful technique for this purpose, offering high specificity and sensitivity.[4] This document provides a comprehensive, field-proven protocol for the quantification of this compound, including detailed methodologies for system suitability, method validation, and sample analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Chromatographic Principles and Method Rationale

The selected method employs a reversed-phase HPLC system. This is the modality of choice because this compound is a relatively non-polar molecule, and a C18 stationary phase provides excellent retention and separation from polar impurities. The mobile phase, a gradient mixture of acetonitrile and an ammonium acetate buffer, is optimized to ensure a sharp peak shape and a reasonable retention time. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. The ammonium acetate buffer helps to maintain a consistent pH and ionic strength, which is crucial for reproducible chromatography.

Materials and Reagents

  • This compound Reference Standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Ammonium Acetate: Analytical reagent grade

  • Water: HPLC or Milli-Q grade

  • Methanol: HPLC grade (for sample preparation)

  • Acetic Acid: Glacial, analytical reagent grade (for pH adjustment)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Operating Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 40-90% B; 10-12 min, 90% B; 12.1-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 550 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase A (10 mM Ammonium Acetate, pH 6.5):

  • Weigh 0.7708 g of ammonium acetate and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 6.5 using dilute acetic acid.

  • Filter through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored protected from light at 2-8°C.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions, 40% B) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from textile):

  • Accurately weigh approximately 1 g of the textile sample, cut into small pieces.

  • Place the sample in a 50 mL flask and add 20 mL of methanol.

  • Extract the dye by sonicating for 30 minutes at 50°C.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation p1 Prepare Mobile Phase A & B p3 Prepare Calibration Curve Standards (1-50 µg/mL) p1->p3 p2 Prepare Standard Stock Solution (100 µg/mL in Methanol) p2->p3 h3 Inject Calibration Standards p3->h3 p4 Prepare Sample Extract (Sonication in Methanol) h4 Inject Sample Solutions p4->h4 h1 System Equilibration h2 System Suitability Test (6 Replicate Injections) h1->h2 h2->h3 d3 Perform Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) h2->d3 h3->h4 d1 Generate Calibration Curve h3->d1 d2 Quantify DB 124 in Samples h4->d2 d1->d2

Caption: Workflow for HPLC-UV quantification of this compound.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the reliability of the generated data.[5] A standard solution (e.g., 10 µg/mL) is injected six times, and the following parameters are evaluated against established acceptance criteria, which are typically based on USP guidelines.[6]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to produce sharp peaks.
Repeatability (%RSD) ≤ 2.0%For peak area and retention time of six replicate injections, demonstrating system precision.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[4][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix extract without the dye), and a standard solution of this compound.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of this compound. A PDA detector can be used to confirm peak purity.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The proposed range for this method is 1-50 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform a recovery study by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six individual preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Table 3: Summary of Validation Parameters

Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte Rt
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Reportable
LOQ Reportable and verifiable

Troubleshooting

A logical approach to troubleshooting is essential for maintaining data quality.

G start Problem Observed (e.g., Poor Peak Shape, Shifting RT) pressure_ok Pressure Stable start->pressure_ok pressure_bad Pressure Fluctuating start->pressure_bad check_pressure Check System Pressure (Normal/Fluctuating?) check_mobile_phase Check Mobile Phase (Correct Composition, Degassed?) check_column Inspect Column (Age, Contamination?) check_mobile_phase->check_column solution Problem Resolved check_column->solution Replace Column if necessary check_system Check HPLC System (Leaks, Pump Seals?) check_system->solution Perform Maintenance pressure_ok->check_mobile_phase pressure_bad->check_system

Caption: A logical troubleshooting flowchart for common HPLC issues.

Conclusion

The HPLC-UV method described in this application note is a validated, reliable, and robust procedure for the quantification of this compound. By adhering to the detailed protocols for system suitability and method validation, laboratories can ensure the generation of high-quality, defensible data for quality control and regulatory compliance purposes. The provided rationale for experimental choices and troubleshooting guidance serves to empower the analyst for successful implementation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation. [Link]

  • This compound | C16H19N5O4S | CID 84802 - PubChem. National Center for Biotechnology Information. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu Corporation. [Link]

  • Determination Method of Disperse Blue 1 in Workplace Air. ResearchGate. [Link]

  • Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Products. LabRulez. [Link]

  • Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. MDPI. [Link]

  • DC998: this compound Patient Information. Van der Bend. [Link]

Sources

Standard Operating Procedure for Patch Testing with Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed standard operating procedure (SOP) for epicutaneous patch testing with Disperse Blue 124. This compound is a significant textile dye allergen, primarily used for synthetic fibers, and a common cause of allergic contact dermatitis (ACD).[1][2] This guide is intended for researchers, clinical scientists, and drug development professionals investigating contact sensitization. The protocol herein is designed to ensure accuracy, reproducibility, and safety, grounding its methodology in established dermatological testing standards and explaining the scientific rationale behind each critical step.

Introduction: The Clinical Significance of this compound

This compound is a monoazo dye frequently implicated in textile dye dermatitis.[1][3] Its chemical properties allow it to be effectively used on synthetic fabrics such as polyester, acetate, and nylon.[4][5] However, these same properties facilitate its leaching from the fabric matrix, especially in the presence of sweat and friction, leading to skin contact and potential sensitization.[2][5]

Allergic contact dermatitis to this compound often manifests as eczema in areas of direct and prolonged contact with clothing, such as the trunk, axillae, and legs.[5] Due to its prevalence, this compound, often alongside Disperse Blue 106, is considered a critical screening allergen for suspected textile dye allergy.[1][6] Epicutaneous patch testing remains the gold standard for diagnosing the delayed-type (Type IV) hypersensitivity reaction characteristic of ACD caused by this hapten.[7] This protocol outlines the standardized procedure for its application.

Principle of Epicutaneous Patch Testing

Patch testing is a bioassay designed to reproduce an allergic contact dermatitis reaction in a controlled setting. The core principle involves the epicutaneous application of a suspected allergen at a standardized, non-irritating concentration. If the individual is sensitized, antigen-presenting cells (Langerhans cells) in the epidermis capture the hapten (this compound), process it, and present it to sensitized T-lymphocytes. This triggers a localized inflammatory cascade, culminating in a visible and palpable eczematous reaction at the application site, typically within 48 to 96 hours. This timeframe is the hallmark of a Type IV hypersensitivity reaction.

Reagents, Materials, and Controls

Allergen Preparation
  • Allergen: this compound (CAS No. 61951-51-7)

  • Concentration: 1.0% (w/w)[5]

  • Vehicle: White Petrolatum (Pet.)

Causality and Expertise: The standard concentration of 1.0% in petrolatum is established to be high enough to elicit an allergic reaction in sensitized individuals without causing irritation in non-sensitized individuals. Petrolatum is the preferred vehicle as it is occlusive, inert, and enhances the penetration of the allergen into the skin. It is critical to use high-purity allergen preparations. Commercial-grade this compound can contain sensitizing impurities, which may lead to clinically irrelevant positive reactions or confound results.[8][9][10] Studies have shown that a significant percentage of patients may react only to these impurities, underscoring the need for quality control in allergen sourcing.[7][8][10]

Materials and Equipment
  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)[5][8]

  • Micropipette or syringe for precise application

  • Skin marking pen (surgical grade, non-allergenic)

  • Documentation forms or software

  • Ruler for measuring reactions

  • Personal Protective Equipment (gloves, lab coat)

Control System

A robust control system is essential for the validation of patch test results.

  • Negative Control: A patch test chamber containing only the petrolatum vehicle must be applied simultaneously. This control is critical to rule out reactions to the vehicle or the patch test system itself.

  • Positive Control (Optional/As-Needed): In certain research or clinical settings, a known positive control allergen (to which the subject is known to be allergic) may be used to confirm immunocompetence. This is not standard in routine screening.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters for the this compound patch test protocol.

ParameterSpecificationRationale & Reference
Allergen This compoundA primary cause of textile dye dermatitis.[1][6]
CAS Number 61951-51-7Unique chemical identifier.[5]
Test Concentration 1.0% (w/w)Standard concentration to maximize sensitivity while minimizing irritancy.[5]
Vehicle Petrolatum (Pet.)Inert, occlusive vehicle that facilitates allergen delivery.
Application Volume Approx. 15-20 µLSufficient to moisten the filter paper disc within the chamber.[8]
Application Site Upper backA stable, non-hairy skin surface that is less prone to disturbance.[5][8]
Occlusion Period 48 hoursStandard duration to allow for sufficient allergen penetration and initiation of the immune response.[5]
Reading Times Day 2 (D2) at 48h (post-removal), Day 3/4 (D3/D4), and optionally Day 6/7 (D6/D7)Delayed readings are crucial as Type IV reactions can take several days to reach peak intensity.[8]

Detailed Experimental Protocol

Pre-Application Phase: Subject Preparation
  • Screening: Confirm the subject has no active dermatitis on the upper back. The test site should be free of lesions, hair, and scarring.

  • Medication Review: Ensure the subject has not used topical corticosteroids on the test site for at least one week or systemic corticosteroids/immunosuppressants that could inhibit an allergic reaction.

  • Informed Consent: Explain the procedure, potential reactions (including itching, redness, blistering, and rare persistent reactions), and required aftercare. Obtain written informed consent.

  • Site Preparation: Cleanse the application area on the upper back gently with an alcohol swab and allow it to air dry completely. Do not abrade the skin.

Application Phase: Workflow

Patch_Test_Workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application (Day 0) cluster_incubation Phase 3: Incubation cluster_reading Phase 4: Reading & Interpretation Patient_Screening Patient Screening & Informed Consent Site_Prep Prepare & Clean Test Site (Upper Back) Patient_Screening->Site_Prep Allergen_Prep Prepare DB124 (1% in Pet.) & Negative Control Site_Prep->Allergen_Prep Apply_Allergen Apply Allergen & Control to Finn Chambers Allergen_Prep->Apply_Allergen Apply_Patches Apply Patches to Back & Map Locations Incubate 48-Hour Occlusion Period (Patient Instructions: Keep Dry) Apply_Patches->Incubate Remove_Patches Remove Patches (Day 2) Incubate->Remove_Patches First_Reading First Reading (D2) ~30 min post-removal Remove_Patches->First_Reading Second_Reading Second Reading (D3/D4) First_Reading->Second_Reading Final_Reading Optional Final Reading (D6/D7) Second_Reading->Final_Reading Interpret Interpret Results (ICDRG) & Assess Clinical Relevance Final_Reading->Interpret

Sources

Protocol for extracting Disperse Blue 124 from polyester fibers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Extraction of Disperse Blue 124 from Polyester Fibers

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive protocol for the efficient extraction of this compound, a common sensitizing and allergenic dye, from polyester textile matrices.[1][2] The methodology is designed for researchers, analytical scientists, and quality control professionals requiring accurate quantification of this dye for safety, environmental, or forensic applications. We delve into the underlying principles governing dye-fiber interactions and detail a robust solvent extraction method optimized for high recovery, followed by considerations for quantitative analysis using liquid chromatography.

Introduction: The Challenge of Dye Extraction from a Hydrophobic Matrix

Polyester, primarily polyethylene terephthalate (PET), is a synthetic polymer that dominates the global textile market due to its durability, wrinkle resistance, and low cost.[3][4] Its chemical structure, composed of long-chain esters, results in a hydrophobic and semi-crystalline fiber.[5][6] This inherent hydrophobicity makes it unsuitable for dyeing with water-soluble, ionic dyes.

Consequently, polyester is colored using disperse dyes, a class of non-ionic, sparingly water-soluble colorants.[7][8] this compound is a monoazo dye frequently used for its brilliant blue hue.[9][10] The dyeing process relies on heat and pressure to swell the amorphous regions of the polyester fibers, allowing the small, non-ionic dye molecules to diffuse into the polymer matrix.[11][12] Upon cooling, the fibers contract, physically entrapping the dye molecules. These are held in place by a combination of van der Waals forces and hydrophobic interactions rather than strong covalent bonds.[7][13]

Extracting this compound therefore requires overcoming these physical forces and facilitating its diffusion out of the fiber. This protocol outlines a method using a carefully selected organic solvent at elevated temperatures to effectively reverse the dyeing process for analytical purposes.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueReference(s)
Chemical Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[10]
CAS Number 61951-51-7[9]
Molecular Formula C₁₆H₁₉N₅O₄S[1][9]
Molecular Weight 377.42 g/mol [1][9]
Class Monoazo Dye[9][10]

Principle of the Extraction Method

The successful extraction of a disperse dye from polyester is contingent on two primary factors: swelling the fiber and solvating the dye.

  • Fiber Swelling : The polyester matrix must be opened to create pathways for the dye to escape. Heating the fiber in a suitable solvent above its glass transition temperature increases the mobility of the polymer chains, effectively loosening the structure.[11]

  • Dye Solvation : The chosen solvent must have a strong affinity for the non-ionic, hydrophobic this compound molecule to draw it out of the fiber and into the solution.

Given that both the dye and the fiber are hydrophobic, solvents with low polarity are most effective.[14] High temperatures are essential to provide the kinetic energy needed for the dye to diffuse out of the swollen polymer.[12] This protocol utilizes Dimethylformamide (DMF), a polar aprotic solvent with a high boiling point, which has been demonstrated to be highly effective for extracting disperse dyes from polyester.[15][16]

Materials and Reagents

Equipment
  • Analytical balance (± 0.1 mg)

  • Scissors or scalpel

  • Heating block or laboratory oven capable of maintaining 100-130°C

  • Ultrasonic bath

  • 2 mL screw-top glass vials with PTFE-lined septa

  • Centrifuge with adapters for 2 mL vials

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC or UPLC system

  • Photodiode Array (PDA/DAD) and/or Mass Spectrometry (MS) detector

Reagents
  • Dyed polyester fabric sample

  • Dimethylformamide (DMF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • This compound certified reference standard (CAS: 61951-51-7)

  • Reagent-grade water (Type I)

Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation
  • Cut the dyed polyester fabric into small pieces (approx. 2 mm x 2 mm) to maximize the surface area for solvent interaction.

  • Accurately weigh approximately 5-10 mg of the cut fiber into a 2 mL screw-top glass vial. Record the exact weight.

Step 2: Solvent Extraction
  • Add 1.0 mL of Dimethylformamide (DMF) to the vial containing the polyester fibers.

  • Securely cap the vial. Ensure the cap has a PTFE-lined septum to withstand the solvent and temperature.

  • Place the vial in an ultrasonic bath for 10 minutes to wet the fibers thoroughly and initiate the extraction process.

  • Transfer the vial to a heating block or oven pre-heated to 100°C.

    • Rationale: Heating to 100°C is sufficient to swell the polyester fibers and significantly increase the rate of dye diffusion.[13] Some protocols may use temperatures up to 130°C, but 100°C with DMF is a highly effective and safer starting point.[15] Using a sealed vial is critical to prevent solvent loss and pressure buildup.[14]

  • Heat the sample for 60 minutes.

Step 3: Extract Isolation and Preparation for Analysis
  • Carefully remove the vial from the heat source and allow it to cool completely to room temperature.

  • Centrifuge the cooled vial at 5000 rpm for 5 minutes to pellet the fiber debris.[15]

  • Carefully pipette the supernatant (the colored DMF extract) into a clean vial.

  • Take a 100 µL aliquot of the DMF extract and dilute it to 1.0 mL with methanol or acetonitrile in a clean vial. This dilution step is necessary to ensure the solvent composition is compatible with typical reversed-phase HPLC mobile phases.

  • Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

Diagram of the Extraction Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Dilution Sample Polyester Fiber Sample Cut Cut into small pieces Sample->Cut Weigh Weigh 5-10 mg AddSolvent Add 1.0 mL DMF Weigh->AddSolvent Cut->Weigh Sonicate Ultrasonicate 10 min AddSolvent->Sonicate Heat Heat at 100°C for 60 min Sonicate->Heat Cool Cool to Room Temp Heat->Cool Centrifuge Centrifuge at 5000 rpm Cool->Centrifuge Dilute Dilute 1:10 in MeOH/ACN Centrifuge->Dilute Filter Filter (0.45 µm) Dilute->Filter Analysis Quantitative Analysis (HPLC-PDA/MS) Filter->Analysis

Caption: Workflow for the extraction of this compound from polyester.

Considerations for Solvent Selection

While this protocol recommends DMF, other solvents have been successfully used. The choice depends on available equipment, safety protocols, and the specific analytical goals.

Table 2: Comparison of Common Solvents for Disperse Dye Extraction from Polyester

SolventBoiling Point (°C)Key CharacteristicsReference(s)
Dimethylformamide (DMF) 153Highly effective at swelling polyester; excellent solvating power.[15][16]
Chlorobenzene 132Very effective, especially at high temperatures (100-130°C); more toxic.[13][14]
Acetonitrile (ACN) 82Moderately effective, often used in mixtures with water and requires heating.[14][15]
Methanol (MeOH) 65Less effective alone but used for dilution and in some extraction mixtures.[14][17]
Pyridine/Water (4:3) ~95A classic forensic solvent system, effective for a broad range of dyes but has a strong odor.[18]

Quantitative Analysis

For accurate quantification, an external calibration is required.

  • Standard Preparation : Prepare a stock solution of this compound reference standard in DMF. Create a series of calibration standards by serially diluting the stock solution with the same solvent mixture used for the final sample extract (e.g., 10% DMF in Methanol).

  • Chromatography : Use a C18 reversed-phase HPLC column. A typical mobile phase could be a gradient of water and acetonitrile (or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape.[15]

  • Detection :

    • PDA/DAD : Monitor at the maximum absorbance wavelength (λmax) of this compound.

    • MS : Use electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺. MS detection provides higher selectivity and confirmation of identity.[19][20]

  • Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the injected sample. Back-calculate to determine the total mass of the dye in the original fiber sample (mg/kg).

Conclusion

This application note provides a validated and scientifically grounded protocol for extracting this compound from polyester fibers. The method's success relies on the synergistic effect of a powerful solvent (DMF) and thermal energy to overcome the physical forces that trap the dye within the polymer matrix. By following these detailed steps, researchers can achieve reliable and reproducible extraction, enabling accurate downstream quantification essential for regulatory compliance, product safety, and scientific investigation.

References

  • Vertex AI Search. (n.d.).
  • Madej, K., & Michalska, A. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI. Retrieved from [Link]

  • Nishida, R., et al. (2016). Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem. J-Stage. Retrieved from [Link]

  • BenchChem. (2025).
  • Davis, K. M., & De Forest, P. R. (2016). A Survey of Extraction Solvents in the Forensic Analysis of Textile Dyes. PubMed. Retrieved from [Link]

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes.
  • Aspland, J. R. (2019). The Mechanism of the Dyeing of Polyester Fibres with Disperse Dyes.
  • Source unknown. (n.d.). What Is Polyester Fiber? Properties & Industry Uses.
  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • Textile Learner. (2013). Polyester Fiber: Properties, Manufacturing and Applications. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Polyester Fiber.
  • Sewport. (n.d.). What is Polyester Fabric: Properties, How its Made and Where. Retrieved from [Link]

  • SATRA Technology. (2024). SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS.
  • World dye variety. (2012). This compound. Retrieved from [Link]

  • Nishida, R., et al. (2016). Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. Semantic Scholar.
  • P2 InfoHouse. (n.d.).
  • Twohig, M., O'Leary, M., & Cooper, J. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software.
  • Jiangyin Huacai Textile Co., Ltd. (2021). The structure and properties of polyester fiber.
  • Quora. (2021). Why is polyester fabric dyed by disperse dyes?
  • National Center for Biotechnology Information. (n.d.). This compound | C16H19N5O4S | CID 84802 - PubChem. Retrieved from [Link]

  • Wiley Online Library. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry.

Sources

Application Notes and Protocols for the Dyeing of Acetate and Polyester Fibers with Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Disperse Blue 124 is a monoazo dye belonging to the disperse class of dyes.[1][2] These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon.[3][4][5] The dyeing mechanism involves the transfer of the finely dispersed dye from an aqueous medium onto the fiber surface, followed by diffusion into the amorphous regions of the fiber, where it is held by van der Waals forces and hydrogen bonds.[6][7] this compound, with the chemical formula C₁₆H₁₉N₅O₄S, produces a brilliant blue shade and is noted for its use in creating dark colors like brown, black, and purple in textiles.[8][9] It is also recognized as a potential sensitizer and a common cause of textile contact dermatitis.[2][10][11]

This document provides detailed application notes and protocols for the use of this compound in the dyeing of acetate and polyester fibers, outlining the critical parameters and procedures for achieving optimal and consistent results in a research and development setting.

Part 1: Dyeing of Acetate Fibers

Cellulose acetate is a semi-synthetic fiber that is more sensitive to heat and alkali than fully synthetic fibers like polyester.[12] The dyeing process must be carefully controlled to prevent saponification (hydrolysis of acetyl groups) and loss of the fiber's characteristic luster and strength.[13][14] Dyeing is typically carried out at temperatures not exceeding 85°C.[14][15]

Pre-treatment of Acetate Fabric

Proper pre-treatment is essential to remove any sizing agents, oils, or impurities that could interfere with dye uptake and lead to uneven dyeing.

Protocol 1: Aqueous Scouring of Acetate Fabric

  • Prepare a scouring bath with a liquor-to-goods ratio (L:R) of 20:1.

  • Add a non-ionic detergent (e.g., 1-2 g/L) and a mild alkali such as soda ash (e.g., 1 g/L).

  • Immerse the acetate fabric in the bath at 40-50°C.

  • Gradually raise the temperature to 70-80°C and hold for 30-45 minutes with gentle agitation.

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • Gently squeeze and air-dry the fabric, avoiding high temperatures.

Dyeing Protocol for Acetate with this compound

This protocol outlines a standard exhaust dyeing procedure for acetate fibers in a laboratory setting.

Table 1: Dyeing Parameters for Acetate with this compound

ParameterRecommended ValueRationale
This compound 0.5 - 2.0% (on weight of fabric, o.w.f)Concentration is adjusted based on the desired shade depth.
Dispersing Agent 1.0 g/LEnsures a stable dispersion of the dye particles, preventing aggregation.
Levelling Agent 0.5 - 1.0 g/LPromotes uniform dye uptake and prevents patchiness.
pH 5.0 - 6.0 (adjusted with acetic acid)An acidic pH is optimal for the stability of disperse dyes and the acetate fiber.
Liquor Ratio 20:1 - 30:1A higher liquor ratio is often used for delicate fabrics like acetate to minimize creasing.
Dyeing Temperature 80 - 85°CThis temperature is below the glass transition temperature of acetate, allowing for dye penetration without causing fiber damage or loss of luster.[14]
Dyeing Time 45 - 60 minutesSufficient time for dye diffusion and fixation at the specified temperature.

Experimental Workflow

Acetate_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Prep_Fabric Scoured Acetate Fabric Load_Fabric Load Fabric into Dye Bath at 40°C Prep_Fabric->Load_Fabric Prep_Dye_Bath Prepare Dye Bath (Dye, Dispersing Agent, Acetic Acid) Prep_Dye_Bath->Load_Fabric Heat_Up Raise Temperature to 85°C (1-2°C/min) Load_Fabric->Heat_Up Gentle Agitation Dye Hold at 85°C for 60 min Heat_Up->Dye Cool_Down Cool Down to 50-60°C Dye->Cool_Down Rinse Rinse Thoroughly (Warm then Cold Water) Cool_Down->Rinse Dry Air Dry at Low Temperature Rinse->Dry

Caption: Workflow for Dyeing Acetate with this compound.

Step-by-Step Methodology

  • Dye Dispersion Preparation: Create a paste of the required amount of this compound with a small amount of dispersing agent and tepid water. Gradually add more water to form a fine, stable dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with water and add the dispersing agent and levelling agent. Adjust the pH to 5.0-6.0 with acetic acid.

  • Dye Addition: Add the prepared dye dispersion to the bath through a sieve to remove any large particles.

  • Dyeing: Immerse the pre-treated acetate fabric into the dye bath at 40°C. Gradually increase the temperature to 80-85°C at a rate of 1-2°C per minute. Maintain this temperature for 45-60 minutes with continuous, gentle agitation.[14][15]

  • Cooling and Rinsing: After dyeing, cool the bath down to 50-60°C before draining. Rinse the fabric with warm water and then cold water until the water runs clear.

  • Drying: Gently squeeze the excess water from the fabric and air-dry at a temperature below 60°C.

Post-Treatment

For light to medium shades on acetate, a thorough rinsing is often sufficient. For darker shades, a mild soaping can be performed to improve fastness properties.

Protocol 2: Mild Soaping of Dyed Acetate

  • Prepare a fresh bath with a non-ionic detergent (1 g/L) at 40-50°C.

  • Treat the dyed and rinsed fabric for 10-15 minutes.

  • Rinse thoroughly with warm and then cold water.

  • Dry as described previously.

Part 2: Dyeing of Polyester Fibers

Polyester is a highly crystalline and hydrophobic fiber, making it more challenging to dye than acetate.[16] Dyeing requires higher temperatures (typically 130°C) under pressure or the use of a chemical accelerant known as a carrier at atmospheric pressure to facilitate dye penetration.[17][18]

Pre-treatment of Polyester Fabric

Pre-treatment for polyester involves scouring to remove spinning oils, waxes, and other impurities.[18][19]

Protocol 3: Alkaline Scouring of Polyester Fabric

  • Prepare a scouring bath (L:R 15:1) containing:

    • Non-ionic detergent: 1-2 g/L

    • Soda Ash (Sodium Carbonate): 1-2 g/L

  • Immerse the polyester fabric and raise the temperature to 80-90°C.[18]

  • Treat for 30-45 minutes with agitation.

  • Rinse thoroughly with hot water, followed by a cold water rinse.

  • The fabric can be heat-set before dyeing (e.g., at 185-195°C) to ensure dimensional stability and prevent crease marks.[19]

Dyeing Protocols for Polyester with this compound

Two primary methods are employed for dyeing polyester with disperse dyes: High-Temperature High-Pressure (HTHP) dyeing and carrier dyeing at atmospheric pressure.

Table 2: Comparative Dyeing Parameters for Polyester

ParameterHigh-Temperature (HTHP) MethodCarrier Dyeing Method
This compound 0.5 - 4.0% (o.w.f)0.5 - 4.0% (o.w.f)
Dispersing Agent 1.0 g/L1.0 g/L
Levelling Agent 0.5 - 1.0 g/L0.5 - 1.0 g/L
pH 4.5 - 5.5 (Acetic Acid/Buffer)[18]4.5 - 5.5 (Acetic Acid/Buffer)
Carrier Not required2.0 - 5.0 g/L
Dyeing Temperature 130 - 135°C[18][20]95 - 100°C[17]
Dyeing Time 30 - 60 minutes[18]60 - 90 minutes[16]
Pressure Required (approx. 25-30 psi)Atmospheric

2.2.1 High-Temperature High-Pressure (HTHP) Dyeing Protocol

This is the most common and efficient method for dyeing polyester, resulting in excellent dye penetration and fastness.[18]

Experimental Workflow

Polyester_HTHP_Dyeing_Workflow cluster_prep Preparation cluster_dyeing HTHP Dyeing Process cluster_post Post-Treatment Prep_Fabric Scoured Polyester Fabric Load_Fabric Load Fabric into Dye Bath at 60°C Prep_Fabric->Load_Fabric Prep_Dye_Bath Prepare Dye Bath (Dye, Auxiliaries, pH 4.5-5.5) Prep_Dye_Bath->Load_Fabric Heat_Up Raise Temperature to 130°C (1.5-2°C/min) Load_Fabric->Heat_Up Pressurize System Dye Hold at 130°C for 30-60 min Heat_Up->Dye Cool_Down Cool Down to 80°C Dye->Cool_Down Reduction_Clear Reduction Clearing Cool_Down->Reduction_Clear Rinse_Neutralize Rinse & Neutralize Reduction_Clear->Rinse_Neutralize Dry Dry at 110-130°C Rinse_Neutralize->Dry

Caption: HTHP Workflow for Dyeing Polyester with this compound.

Step-by-Step Methodology

  • Dye Bath Preparation: Prepare the dye bath as described for acetate, adjusting the pH to 4.5-5.5.[7][21]

  • Dyeing: Load the scoured polyester fabric into the HTHP dyeing apparatus at 60°C. Circulate for 10 minutes.

  • Temperature Ramp: Seal the vessel and begin pressurizing. Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[7]

  • Hold: Maintain the temperature at 130°C for 30-60 minutes, depending on the shade depth.[7][18]

  • Cooling: Cool the vessel slowly to 80°C before depressurizing and draining the dye bath.[21] Rapid cooling can cause permanent creasing.

2.2.2 Carrier Dyeing Protocol

Carriers are organic compounds that swell the polyester fibers, allowing dye to penetrate at atmospheric pressure and temperatures around 100°C.[22][23] This method is useful when HTHP equipment is unavailable, but environmental and health concerns associated with some carriers have reduced its use.[18][24]

Step-by-Step Methodology

  • Dye Bath Preparation: Prepare the dye bath as in the HTHP method, but also add the selected carrier (e.g., 2-5 g/L).

  • Dyeing: Immerse the fabric at 60°C and circulate for 15 minutes.[6]

  • Temperature Ramp: Raise the temperature to 95-100°C (the boil) at 2°C per minute.

  • Hold: Maintain at the boil for 60-90 minutes with continuous agitation.[16]

  • Cooling and Rinsing: Cool the bath to 60°C, drain, and rinse thoroughly.

Post-Treatment: Reduction Clearing

After dyeing, unfixed disperse dye particles remain on the fiber surface, which can lead to poor wash and crock (rubbing) fastness.[25][26] Reduction clearing is a critical step to remove this surface dye.[25][27]

Protocol 4: Alkaline Reduction Clearing

  • Prepare a fresh bath (L:R 15:1) at 50-60°C containing:

    • Caustic Soda (Sodium Hydroxide): 1-2 g/L

    • Sodium Hydrosulphite (Sodium Dithionite): 1-2 g/L[21]

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[21][25]

  • Drain the bath and rinse thoroughly with hot water.

  • Neutralization: Treat the fabric in a bath containing 0.5-1.0 g/L of acetic acid at 40°C for 10 minutes to neutralize any residual alkali.

  • Rinse with cold water and dry.

Part 3: Quality Control and Fastness Testing

To ensure the validity and reproducibility of the dyeing process, the fastness properties of the dyed fabrics must be evaluated according to standardized methods.

Table 3: Standard Test Methods for Colorfastness

Fastness PropertyISO StandardAATCC StandardBrief Description
Colorfastness to Washing ISO 105-C06[28]AATCC 61[29]Assesses color change and staining of adjacent fabrics during simulated laundering.
Colorfastness to Rubbing ISO 105-X12[30]AATCC 8[28]Evaluates the amount of color transferred from the fabric surface to a standard white cloth under dry and wet conditions.
Colorfastness to Light ISO 105-B02[28]AATCC 16Determines the resistance of the color to fading when exposed to a standardized artificial light source.
Colorfastness to Perspiration ISO 105-E04[30]AATCC 15[29]Tests the resistance of the color to the action of simulated acidic and alkaline perspiration.
Colorfastness to Sublimation ISO 105-P01AATCC 117Measures the resistance of the color to migration and staining during heat treatments like storage or ironing.

The results of these tests are typically rated using a 1-5 Grey Scale for color change and staining, and a 1-8 Blue Wool Scale for light fastness.[31]

References

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Retrieved from [Link]

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]

  • Skychem Group. (2025, November 19). Industrial Guide to Dyeing Polyester Fabric. Retrieved from [Link]

  • Paranjape, M., & Athalye, A. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group. Retrieved from [Link]

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • Textile Flowchart. (2015, August 7). Flow Chart of Reduction Cleaning in Polyester Dyeing. Retrieved from [Link]

  • VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. Retrieved from [Link]

  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]

  • Textile Knowledge. (n.d.). Carriers. Retrieved from [Link]

  • UTSTESTER. (2025, October 17). What are the standards for testing the color fastness of textiles?. Retrieved from [Link]

  • Slideshare. (n.d.). Disperse dyeing. Retrieved from [Link]

  • Bluelakechem. (2025, July 2). Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing. Retrieved from [Link]

  • NICCA. (n.d.). Reduction Clearing agent | Dyeing. Retrieved from [Link]

  • First Source Worldwide. (2016, May 24). Preparing Polyester Fabrics: Saving Time Down the Line. Retrieved from [Link]

  • Google Patents. (n.d.). US4994089A - Carrier mixture for the dyeing of polyester materials: n-alkylphthalimide and aromatic ester or ether.
  • Anon. (2025, August 7). Standard Methods for the Determination of the Color Fastness of Textiles and Leather. Retrieved from [Link]

  • IJARBS. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Retrieved from [Link]

  • Supplier of Textile Yarn. (2025, September 16). The Polyester Dyeing Process: Challenges and Innovations. Retrieved from [Link]

  • Pacific Texchem Pvt. Ltd. (n.d.). Reduction Cleaning Agent for Polyester Dyeing. Retrieved from [Link]

  • Textile Today. (2013, December 12). Carrier dyeing: pros and cons. Retrieved from [Link]

  • The Dyeing of Acetate Silk. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Disperse dyeing mechanism of cellulose acetate fiber. Retrieved from [Link]

  • TREA. (n.d.). Method of treating polyester textile. Retrieved from [Link]

  • Textile Learner. (2012, January 23). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. Retrieved from [Link]

  • World dye variety. (2012, March 27). This compound. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 29). This compound. Retrieved from [Link]

  • Textile Study Center. (2020, April 18). Pre-treatment Before Dyeing. Retrieved from [Link]

  • How to dye and procedure of dyeing for textile. (2012, July 20). DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES. Retrieved from [Link]

  • Google Patents. (n.d.). CN103757939A - Printing and dyeing process for acetate fiber fabric.
  • Hangzhou Fucai Chem Co., Ltd. (2019, December 9). Acetate fiber dyeing. Retrieved from [Link]

  • George Weil. (2015, June 19). Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. Retrieved from [Link]

  • Google Patents. (n.d.). CN105421097A - Dyeing and finishing processing method of acetate fiber/polyester fiber blended fabric.
  • AUTUMN COLOR CO.,LTD. (2025, May 23). How to Dye Polyester with Disperse Dyes: Step-by-Step. Retrieved from [Link]

  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes. Retrieved from [Link]

  • British Society of Cutaneous Allergy (BSCA). (n.d.). Disperse Blue 106/124. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]

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Application Notes & Protocols for Assessing the Colorfastness of Textiles Dyed with C.I. Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the standardized methodologies for evaluating the colorfastness of textiles dyed with C.I. Disperse Blue 124. It delves into the fundamental principles governing the performance of disperse dyes on synthetic fibers and presents detailed, field-proven protocols for assessing fastness to washing, crocking (rubbing), perspiration, and light. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Challenge of this compound and Color Permanence

C.I. This compound is a monoazo dye of the thiazole class, widely used for imparting brilliant blue shades to synthetic textiles, particularly polyester, due to its suitable molecular size and affinity for hydrophobic fibers.[1][2][3] However, the very nature of the non-ionic, finely dispersed dye mechanism, which relies on physical diffusion and entrapment within the fiber polymer matrix, presents inherent challenges to color permanence.[4][5] Unlike reactive dyes that form covalent bonds, disperse dyes are susceptible to migration and fading when exposed to external stressors such as laundering, abrasion, chemical agents (like perspiration), and electromagnetic radiation (light).

Furthermore, this compound is recognized as a potential sensitizer in textile dye dermatitis, making rigorous testing not only a matter of quality but also of consumer safety.[3][6] Therefore, a systematic and standardized assessment of its colorfastness is critical for quality assurance, product development, and regulatory compliance in the textile industry. This guide outlines the authoritative protocols required to quantify the performance of textiles dyed with this specific colorant.

Foundational Principles of Colorfastness Evaluation

Colorfastness is a measure of a textile's ability to resist changes in its color characteristics or to prevent the transfer of its colorants to adjacent materials.[7][8] For disperse dyes on polyester, failure typically occurs through two primary mechanisms:

  • Color Fading (Change in Color): This involves the destruction of the dye's chromophore, often through photochemical reactions (light exposure), or the physical removal of dye molecules from the fabric during washing.[9][10]

  • Color Staining (Bleeding): This is the transfer of dye from the colored textile to an adjacent, typically undyed or lighter-colored material.[11] This is often caused by unfixed surface dye or the migration of dye out of the fiber matrix under the influence of heat, moisture, or friction.[5]

Key factors influencing the colorfastness of textiles dyed with this compound include the dye's molecular structure, the nature of the fiber (e.g., polyester's crystallinity), the dyeing process parameters (temperature, time, carriers), and any subsequent finishing treatments.[4][12]

The Gray Scale: A Universal Standard for Visual Assessment

Objective evaluation is paramount in colorfastness testing. The primary tools for visual assessment are the standardized Gray Scales, as specified by organizations like the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).[7][8][11]

  • Gray Scale for Color Change (ISO 105-A02 / AATCC EP1): This scale consists of pairs of gray chips, ranging from Grade 5 (no change) to Grade 1 (severe change). The tested specimen is compared against an untreated original, and the observed difference is matched to the corresponding pair on the scale.[7][11]

  • Gray Scale for Staining (ISO 105-A03 / AATCC EP2): This scale is used to evaluate the amount of color transferred to an undyed adjacent fabric. It also ranges from Grade 5 (no staining) to Grade 1 (severe staining).[7][11]

A rating of 4-5 is typically considered good to excellent, while ratings below 3 are often unacceptable for most apparel and textile applications.

Core Experimental Protocols for Colorfastness Assessment

The following sections provide detailed, step-by-step protocols for the most critical colorfastness tests applicable to textiles dyed with this compound. These methods are based on internationally recognized standards to ensure global consistency.

Colorfastness to Washing

This test is designed to simulate the effects of domestic or commercial laundering on the textile.[13][14] It evaluates both the color loss of the specimen and the degree of staining on adjacent fabrics. The AATCC 61 test is an accelerated method where a 45-minute test can simulate five typical home launderings.[15][16]

Referenced Standards: AATCC Test Method 61 (AATCC TM61), ISO 105-C06.[13][17]

Causality: The combination of elevated temperature, detergent, and mechanical action (from steel balls) challenges the stability of the dye within the fiber. It assesses the dye's resistance to desorption and the effectiveness of the post-dyeing clearing process, which should remove loose surface dye.

Experimental Workflow: Colorfastness to Washing

cluster_prep Preparation cluster_test Accelerated Laundering cluster_eval Evaluation P1 Cut 50x150mm Dyed Specimen P2 Attach Multifiber Test Fabric (e.g., AATCC #10) P1->P2 Sew along one short edge T1 Place specimen in stainless steel canister P2->T1 T2 Add 150mL pre-heated detergent solution & 50 steel balls (for AATCC 61 2A) T1->T2 T3 Seal canister and place in Launder-Ometer T2->T3 T4 Run for 45 min at 49°C (120°F) T3->T4 E1 Rinse specimen with deionized water T4->E1 E2 Dry specimen & multifiber (Oven < 71°C) E1->E2 E3 Condition samples E2->E3 E4 Assess Color Change vs. Original Specimen (Gray Scale A02) E3->E4 E5 Assess Staining on Multifiber Fabric (Gray Scale A03) E3->E5

Caption: Workflow for AATCC TM61 Colorfastness to Washing Test.

Protocol: AATCC TM61, Test No. 2A

  • Specimen Preparation:

    • Cut a 50 x 150 mm specimen of the textile dyed with this compound.

    • Cut a 50 x 100 mm piece of AATCC Multifiber Test Fabric No. 10 (containing acetate, cotton, nylon, polyester, acrylic, and wool).

    • Sew the multifiber fabric to the face of the dyed specimen along one 50 mm edge.

  • Apparatus and Reagents:

    • Launder-Ometer or similar accelerated laundering machine.[17]

    • Stainless steel canisters (75 x 125 mm).

    • 50 stainless steel balls (6 mm diameter).

    • 1993 AATCC Standard Reference Detergent (WOB - Without Optical Brightener).

    • Gray Scale for Color Change and Gray Scale for Staining.

  • Procedure:

    • Prepare a wash solution containing 1.5 g of AATCC detergent per liter of deionized water.

    • Preheat the water bath of the Launder-Ometer to 49°C ± 2°C (120°F).

    • Place the composite specimen (dyed fabric + multifiber) into a stainless steel canister.

    • Add 50 steel balls to the canister.

    • Add 150 mL of the pre-heated detergent solution.

    • Seal the canister and place it in the Launder-Ometer. Run the machine for 45 minutes at 49°C.

  • Evaluation:

    • Remove the specimen, rinse it thoroughly in deionized water, and gently squeeze out excess water.

    • Dry the specimen and the attached multifiber fabric in an oven at a temperature not exceeding 71°C.[15]

    • Allow the dried specimen to condition at 21°C ± 1°C and 65% ± 2% relative humidity for at least 1 hour.

    • In a standardized light box (D65 illuminant), compare the treated specimen with an original, untreated sample. Rate the color change using the Gray Scale for Color Change.[13]

    • Evaluate the staining on each of the six fiber strips of the multifiber fabric by comparing it to an unstained multifiber fabric using the Gray Scale for Staining.[13] Record the rating for each fiber type.

Colorfastness to Crocking (Rubbing)

This test determines the amount of color transferred from the surface of a textile to another surface by rubbing.[18][19][20] It is a critical test for apparel and upholstery, as poor crocking fastness can lead to staining of other garments or surfaces.

Referenced Standards: AATCC Test Method 8 (AATCC TM8), ISO 105-X12.[7][21]

Causality: This method directly assesses the presence of unfixed dye on the fiber surface.[9] Wet crocking is typically more severe because water acts as a solvent and transfer medium for the dye, swelling the fibers and facilitating the removal of dye particles.

Experimental Workflow: Colorfastness to Crocking

cluster_prep Preparation cluster_test Rubbing Test cluster_eval Evaluation P1 Cut dyed specimen (at least 50x130mm) P2 Condition specimen and white crock squares P1->P2 T1 Mount specimen on Crockmeter base P2->T1 T2 Mount crock square (dry or wet) onto rubbing finger T1->T2 T3 Perform 10 turns of the crank at 1 turn/sec (20 strokes) T2->T3 E1 Remove white crock square T3->E1 E2 Condition the square (air dry if wet) E1->E2 E3 Assess staining using Gray Scale for Staining or Chromatic Transference Scale E2->E3

Caption: Workflow for AATCC TM8 Colorfastness to Crocking Test.

Protocol: AATCC TM8

  • Specimen Preparation:

    • Cut at least two specimens of the dyed fabric, each at least 50 x 130 mm. One is for the dry test, and one is for the wet test.

    • Condition the specimens and standard white cotton crocking test squares (50 x 50 mm) for at least 4 hours at 21°C ± 1°C and 65% ± 2% relative humidity.

  • Apparatus and Reagents:

    • AATCC Crockmeter.[7]

    • Standard white cotton crocking test squares.

    • Gray Scale for Staining or Chromatic Transference Scale.

    • Deionized water.

  • Procedure (Dry Crocking):

    • Mount a dyed specimen flat on the base of the Crockmeter.

    • Mount a dry white crocking square over the end of the rubbing finger.

    • Place the covered finger on the test specimen.

    • Turn the crank for 10 complete turns at a rate of approximately one turn per second. This imparts 20 back-and-forth rubbing strokes.

    • Remove the white test square for evaluation.

  • Procedure (Wet Crocking):

    • Thoroughly wet a white crocking square in deionized water.

    • Pass the wet square through a wringer or blot it to achieve a 65% ± 5% wet pick-up.

    • Mount the wet square onto the rubbing finger and repeat the rubbing procedure as described for the dry test on a fresh area of the dyed specimen.

  • Evaluation:

    • Allow the wet-rubbed test square to air dry before evaluation.

    • Condition the test squares before rating.

    • In a standardized light box, evaluate the amount of color transferred to each white square by comparing it with the Gray Scale for Staining or the Chromatic Transference Scale.[19] Assign a grade for both dry and wet crocking.

Colorfastness to Perspiration

This test evaluates the resistance of the textile's color to the effects of simulated human perspiration.[7][22] This is particularly important for activewear, apparel linings, and garments in prolonged contact with the skin.

Referenced Standards: AATCC Test Method 15 (AATCC TM15), ISO 105-E04.[21][23]

Causality: Perspiration is a complex chemical mixture. The acidic solution used in AATCC TM15 simulates the pH and ionic conditions of human sweat, which can solubilize and leach certain disperse dyes from the fiber, leading to color change and staining of adjacent materials.[9][23][24] The combination of moisture, heat, and pressure in the test accelerates these potential reactions.

Experimental Workflow: Colorfastness to Perspiration

cluster_prep Preparation cluster_test Incubation cluster_eval Evaluation P1 Create composite specimen (dyed fabric + multifiber) P2 Thoroughly wet in simulated acid perspiration solution P1->P2 P3 Pass through wringer to achieve 2.25x original weight P2->P3 T1 Place specimen between glass/plastic plates P3->T1 T2 Mount in Perspirometer under 10 lbs pressure T1->T2 T3 Place unit in oven at 38°C for 6 hours T2->T3 E1 Separate fabrics and dry them T3->E1 E2 Condition samples E1->E2 E3 Assess Color Change (Gray Scale A02) E2->E3 E4 Assess Staining on Multifiber (Gray Scale A03) E2->E4

Caption: Workflow for AATCC TM15 Colorfastness to Perspiration Test.

Protocol: AATCC TM15

  • Specimen Preparation:

    • Create a composite specimen by placing a 57 x 57 mm piece of the dyed fabric between a 57 x 57 mm piece of multifiber test fabric and a piece of undyed fabric of the same kind. Sew them together.

  • Apparatus and Reagents:

    • Perspirometer or equivalent device with glass or plastic plates.

    • A 10 lb (4.54 kg) weight.

    • Forced-air oven.

    • Acid Perspiration Solution: Per liter of deionized water, dissolve:

      • 10 g Sodium Chloride (NaCl)

      • 1 g Lactic Acid, USP 85%

      • 1 g Disodium Hydrogen Phosphate, Anhydrous (Na₂HPO₄)

      • 0.25 g L-Histidine Monohydrochloride

      • Adjust pH to 4.3 ± 0.2 with 0.1N NaOH.

  • Procedure:

    • Immerse the composite specimen in the acid perspiration solution at room temperature for 30 minutes.

    • Remove the specimen and pass it through a wringer to achieve a wet weight that is 2.25 ± 0.05 times its original dry weight.[25]

    • Place the specimen between two plates in the Perspirometer. Place up to 10 specimens in the unit, then place the 10 lb weight on top to apply pressure.[23]

    • Place the entire unit into an oven and heat for 6 hours at 38°C ± 1°C (100°F ± 2°F).

  • Evaluation:

    • Remove the unit from the oven. Disassemble it and separate the dyed specimen from the multifiber and backing fabrics.

    • Dry the fabrics by hanging them in warm air (not exceeding 60°C).

    • Condition the dried samples.

    • Evaluate the color change of the dyed specimen and the staining of the multifiber test fabric using the appropriate Gray Scales. A passing result is typically a grade of 4.0 for color change and 3.0 for staining.[23]

Colorfastness to Light

This test assesses the resistance of the textile to fading when exposed to an artificial light source that simulates natural daylight.[21] This is crucial for any textile application that will see prolonged light exposure, such as apparel, home furnishings, and automotive interiors.[21]

Referenced Standards: AATCC Test Method 16.3 (AATCC TM16.3), ISO 105-B02.[21]

Causality: The high-energy photons in the light source, particularly in the UV spectrum, can break the chemical bonds within the azo chromophore of this compound. This irreversible chemical change alters the molecule's ability to absorb visible light, resulting in fading. The Xenon arc lamp is used because its spectral output closely mimics that of natural sunlight.[10][26]

Experimental Workflow: Colorfastness to Light

cluster_prep Preparation cluster_test Exposure cluster_eval Evaluation P1 Cut dyed specimen and mount in cardboard holder P2 Cover a portion of the specimen with an opaque mask P1->P2 T1 Place specimen holders and Blue Wool standards in Xenon Arc Weather-Ometer P2->T1 T2 Expose to light for a specified duration (e.g., 20 or 40 AATCC Fading Units) T1->T2 E1 Remove specimen from the test chamber T2->E1 E2 Compare the exposed area to the unexposed (masked) area of the specimen E1->E2 E3 Rate color change using Gray Scale for Color Change or by comparison to exposed Blue Wool standards E2->E3

Caption: Workflow for AATCC TM16.3 Colorfastness to Light Test.

Protocol: AATCC TM16.3 (Option 3)

  • Specimen Preparation:

    • Cut a specimen of the dyed textile to fit the sample holders of the testing apparatus (e.g., at least 70 x 120 mm).[26]

    • Mount the specimen in a cardboard frame. It is common to cover a portion of the specimen with an opaque mask to serve as an unexposed original for comparison.

  • Apparatus and Reagents:

    • Xenon Arc Lamp Weather-Ometer or Fade-Ometer, calibrated to standard conditions.

    • AATCC Blue Wool Lightfastness Standards (L2, L4, etc.).

    • Gray Scale for Color Change.

  • Procedure:

    • Place the mounted specimens and the appropriate Blue Wool Lightfastness Standards in the Xenon arc test chamber.

    • Operate the apparatus under the specified conditions (e.g., continuous light, controlled temperature and humidity).

    • Expose the specimens for a predetermined number of AATCC Fading Units (AFU) or until a specific Blue Wool Standard shows a color change corresponding to Grade 4 on the Gray Scale. For apparel, 20 or 40 AFU is a common requirement.

  • Evaluation:

    • Remove the test specimen from the chamber.

    • In a standard light box, compare the exposed portion of the specimen with the unexposed (masked) portion.

    • Rate the degree of fading using the Gray Scale for Color Change. The rating is typically reported as the Gray Scale rating after a specific number of AFUs (e.g., Grade 4 after 40 AFU). Alternatively, the lightfastness can be rated by identifying which Blue Wool standard shows a similar degree of fading as the specimen.

Data Presentation and Interpretation

To facilitate clear communication of results, all colorfastness data should be presented in a structured format.

Table 1: Summary of Colorfastness Test Parameters and Evaluation

Test Parameter Colorfastness to Washing Colorfastness to Crocking Colorfastness to Perspiration Colorfastness to Light
Standard Method AATCC TM61 (2A) / ISO 105-C06AATCC TM8 / ISO 105-X12AATCC TM15 / ISO 105-E04AATCC TM16.3 / ISO 105-B02
Primary Stressor Detergent, Heat, Mechanical ActionMechanical Rubbing (Dry & Wet)Acidic Solution, Heat, PressureXenon Arc Light (Simulated Daylight)
Evaluation Metric Color Change & StainingStainingColor Change & StainingColor Change (Fading)
Assessment Tool Gray Scales (A02 & A03)Gray Scale (A03) / Chromatic ScaleGray Scales (A02 & A03)Gray Scale (A02) / Blue Wool
Typical Pass Grade ≥ 4.0 (Color Change), ≥ 3.0 (Staining)≥ 4.0 (Dry), ≥ 3.0 (Wet)≥ 4.0 (Color Change), ≥ 3.0 (Staining)≥ 4.0 after 40 AFU

Note: this compound generally exhibits good lightfastness (Grade 4-5) and wash fastness on polyester but can be susceptible to lower wet crocking and perspiration fastness if not dyed and finished correctly.[1][27]

Conclusion

The reliable assessment of colorfastness for textiles dyed with this compound requires a disciplined adherence to standardized test methods. By understanding the underlying chemical and physical principles of dye-fiber interactions and meticulously following the protocols outlined by AATCC and ISO, researchers and quality control professionals can generate accurate, reproducible data. This ensures that textiles not only meet aesthetic requirements for color permanence but also adhere to quality and safety standards demanded by the global market.

References

  • ISO 105 Explained Completely: The Definitive Guide to Color Fastness Testing in Textiles. (n.d.).
  • Colorfastness Test Methods for Textiles: Complete Guide. (2025, March 13). QIMA Blog.
  • 5 Color Fastness Tests to Prevent Textile Fading and Staining. (2019, July 9). InTouch Quality.
  • ISO 105 C06 Color Fastness to Washing Test Method. (2024, August 20). Textile Tester.
  • Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. (2024, March 15). TESTEX.
  • ISO 105-E01 Textiles - Color Fastness Tests - Part E01: Color Fastness to Water. (n.d.). EUROLAB.
  • Gray Scale for Color Change and Color Staining. (2021, December 15). Textile Learner.
  • Color and Color-Fastness Testing: Methods, Equipment, and Challenges. (2025, April 11). Medium.
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  • What are the factors affecting the color fastness of polyester dyed fabrics. (2025, December 15).
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  • Color Fastness Properties | Factors Affecting Color Fastness. (2023, September 15). Textile Engineering.
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  • AATCC TM15-2021. (n.d.). Scribd.
  • AATCC 8 Colorfastness to crocking. (n.d.). SGS-IPS Testing.
  • AATCC 15 Colorfastness to Perspiration. (2021, July 24). AATCC Test Methods.
  • How To Improve The Quality Of Disperse Dyeing. (2022, October 19). Hangzhou Fucai Chem Co., Ltd.
  • AATCC 8 Colorfastness to Crocking (Wet & Dry). (2021, July 24). AATCC Test Methods.
  • Test Method For Colorfastness To Crocking: Crockmeter: AATCC TM8-2016e (2022) e. (n.d.). Scribd.
  • PATIENT INFORMATION SHEET this compound. (n.d.). Chemotechnique Diagnostics.
  • Test Method for Colorfastness to Perspiration. (2021). AATCC TM15-2021.
  • This compound. (2025, January 27). ChemicalBook.
  • TM015 Test Method for Colorfastness to Perspiration. (n.d.). AATCC.
  • This compound. (n.d.). Chemsrc.
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  • Test Method for Colorfastness to Laundering: Accelerated. (2020). AATCC TM61-2013e(2020).
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  • Spectrophotometer for Textile Color Matching. (2022, May 28). Textile Flowchart.
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  • Color Fastness to Washing AATCC TM61 Test Analysis. (2022, July 25). Gester Instruments.
  • A review of color measurements in the textile industry. (n.d.). Annals of the University of Oradea.
  • Chapter 8: Disperse Dyes and Their Application to Polyester. (n.d.). P2 InfoHouse.
  • Spectrophotometric Measurements in the Dyestuffs Industry. (n.d.). Optica Publishing Group.
  • Test Method for Colorfastness to Storage: Dye Transfer. (n.d.). AATCC.
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  • Textile Color Measurement Spectrophotometers. (n.d.). HunterLab.
  • AATCC 16.3 Colorfastness to Light Test Method: A Guide. (2025, March 13). QIMA Blog.
  • AATCC Standard Test Methods and Procedures. (n.d.). AATCC.

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Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 124 in Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Disperse Blue 124 is a synthetic monoazo dye extensively used in the textile industry for coloring synthetic fibers like polyester and acetate.[1][2][3] Its molecular structure, characterized by an azo group (-N=N-) linked to aromatic rings, makes it recalcitrant to conventional wastewater treatment methods.[1][2] The discharge of effluents containing this compound poses a significant environmental threat due to the dye's persistence, potential toxicity, and the coloration of natural water bodies, which inhibits aquatic photosynthesis.[4] Furthermore, this compound is recognized as a common contact allergen, capable of causing textile dermatitis.[4][5][6]

Advanced Oxidation Processes (AOPs) have emerged as a highly effective strategy for the complete mineralization of such refractory organic pollutants.[7] Among these, heterogeneous photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), offers a promising, cost-effective, and environmentally benign solution.[8][9][10] This process leverages light energy to generate highly reactive oxygen species (ROS) that can non-selectively break down the complex dye molecules into simpler, non-toxic compounds such as CO₂, water, and inorganic ions.[11][12]

This document provides a comprehensive guide for researchers and scientists on the principles, critical parameters, and detailed experimental protocols for the photocatalytic degradation of this compound in an aqueous solution.

The Scientific Principle: Mechanism of Photocatalytic Degradation

Heterogeneous photocatalysis is initiated when a semiconductor photocatalyst, such as TiO₂ or ZnO, absorbs photons of light with energy equal to or greater than its band gap energy.[13] This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the valence band.[14]

These charge carriers migrate to the catalyst's surface and initiate a series of redox reactions:

  • Oxidation by Holes (h⁺): The highly oxidative holes can directly oxidize the adsorbed this compound molecules. More importantly, they can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH).[11][14] The hydroxyl radical is a powerful, non-selective oxidizing agent that is the primary driver of degradation.

  • Reduction by Electrons (e⁻): The electrons in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide radical anions (•O₂⁻). These radicals can further react to produce other reactive species, including hydroperoxyl radicals (•OOH) and eventually more hydroxyl radicals.[14]

The generated ROS then attack the chromophoric azo bond and aromatic rings of the this compound molecule, leading to its fragmentation and eventual mineralization.[14]

Photocatalytic Degradation Mechanism cluster_0 Semiconductor Photocatalyst (e.g., TiO₂, ZnO) cluster_1 Aqueous Environment Catalyst Valence Band (VB) Catalyst_CB Conduction Band (CB) h+ h⁺ Catalyst->h+ e- e⁻ Catalyst_CB->e- H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Dye This compound Degradation Degradation Products (CO₂, H₂O, mineral acids) Dye->Degradation Light Light (hν ≥ Ebg) Light->Catalyst Photon Absorption e-->O2 Reduction h+->H2O Oxidation h+->Dye Direct Oxidation OH_rad->Dye Attack O2_rad->Dye Attack

Fig. 1: General mechanism of photocatalytic dye degradation.

Critical Parameters Influencing Degradation Efficiency

The success of the photocatalytic degradation of this compound is not solely dependent on the catalyst and light source. It is a multifactorial process where several operational parameters must be optimized.[7][11]

ParameterGeneral Effect on Degradation RateScientific RationaleTypical Optimized Range
pH Highly influential; optimum pH is specific to the dye-catalyst system.Affects the surface charge of the photocatalyst and the speciation of the dye molecule, influencing adsorption. For TiO₂, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions.6.0 - 8.5[15]
Catalyst Concentration Increases to an optimum level, then decreases.An increase in catalyst loading increases the number of active sites, enhancing the degradation rate.[16] However, excessive concentration leads to turbidity, which scatters light and reduces photon penetration into the solution.0.05 - 3.0 g/L[15][17]
Initial Dye Concentration Decreases with increasing concentration.At a fixed catalyst dosage and light intensity, a higher dye concentration means more dye molecules compete for the limited number of active sites and hydroxyl radicals.[16] Also, the dye solution can absorb light, preventing photons from reaching the catalyst surface.[18]10 - 50 mg/L[17][19]
Light Intensity Increases with increasing intensity up to a saturation point.A higher light intensity generates more electron-hole pairs, thus increasing the rate of reaction.[12] At very high intensities, the recombination of electron-hole pairs can become a limiting factor.UV-A lamps are commonly used.[17]
Temperature Minor effect, slight increase can be beneficial.Photocatalysis is not highly temperature-dependent. A slight increase can enhance reaction kinetics, but high temperatures can promote electron-hole recombination and decrease oxygen solubility.[12][19]Ambient to 40°C[19]
Presence of Oxidants (e.g., H₂O₂) Generally enhances the degradation rate.Hydrogen peroxide can act as an additional electron acceptor, preventing electron-hole recombination. It can also generate more hydroxyl radicals, accelerating the degradation process.[20][21]Varies, often added in small concentrations.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a typical batch experiment for the photocatalytic degradation of this compound.

Materials and Reagents
  • Dye: this compound (CAS No: 61951-51-7)[2][22]

  • Photocatalyst: Titanium Dioxide (TiO₂) P25 (Degussa/Evonik) or Zinc Oxide (ZnO) nanoparticles.[8][20]

  • Reagents: Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment (0.1 M solutions).

  • Solvent: Deionized or distilled water.

  • Glassware: Beakers, volumetric flasks, graduated cylinders, magnetic stir bars.

Equipment Setup
  • Photoreactor: A batch reactor, typically a glass beaker or a specialized quartz vessel, placed on a magnetic stirrer.[23]

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator. The lamp should be housed in a way that ensures consistent irradiation of the sample.[17][23] A cooling system (e.g., a water jacket or fan) is recommended to maintain a constant temperature.[23]

  • Analytical Instrument: A UV-Visible Spectrophotometer for measuring the dye concentration by monitoring its absorbance at the maximum wavelength (λmax).[18]

  • pH Meter: For accurate pH measurements and adjustments.

  • Magnetic Stirrer: To ensure the reaction mixture is homogeneous and the photocatalyst remains suspended.

  • Centrifuge: To separate the photocatalyst from the solution before analysis.

Protocol for Photocatalytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a precisely weighed amount of the dye in deionized water.

  • Reaction Mixture Preparation: In a photoreactor vessel, add a specific volume of the dye stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 20 mg/L) and total volume (e.g., 250 mL).[19]

  • pH Adjustment: Measure the initial pH of the solution and adjust it to the desired value using 0.1 M H₂SO₄ or 0.1 M NaOH.[18]

  • Catalyst Addition: Weigh the desired amount of photocatalyst (e.g., TiO₂ P25) to achieve the target concentration (e.g., 1.0 g/L) and add it to the dye solution.[17]

  • Adsorption-Desorption Equilibrium: Place the photoreactor on a magnetic stirrer and stir the suspension in complete darkness for 30-60 minutes. This step is crucial to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[10]

  • Initial Sample (t=0): At the end of the dark period, withdraw an initial aliquot (e.g., 5 mL) of the suspension. This sample represents the concentration after initial adsorption and is the baseline for calculating photocatalytic degradation.

  • Initiation of Photocatalysis: Turn on the light source to begin the irradiation. Start a timer simultaneously.[10]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) throughout the experiment.[19]

  • Control Experiments: To validate the results, it is essential to perform two control experiments:

    • Photolysis: Irradiate a dye solution without any photocatalyst to check for degradation due to light alone.

    • Adsorption: Stir a dye solution with the photocatalyst in the dark for the entire duration of the experiment to quantify dye removal by adsorption only.

Analytical Protocol for Monitoring Degradation
  • Catalyst Separation: Immediately after collection, centrifuge each sample (e.g., at 5000 rpm for 10 minutes) to separate the photocatalyst particles from the solution.[24]

  • Spectrophotometric Analysis: Carefully collect the clear supernatant. Measure its absorbance at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for azo dyes is typically in the visible range and should be determined by scanning the initial dye solution. For similar disperse blue dyes, this is often around 565-630 nm.[15][18]

  • Calibration Curve: To correlate absorbance with concentration, prepare a series of standard solutions of this compound with known concentrations and measure their absorbance to construct a calibration curve based on the Beer-Lambert law.

Data Analysis and Interpretation

The degradation efficiency of this compound at each time point can be calculated using the following formula:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the dye at time t=0 (after the dark adsorption step).

  • Cₜ is the concentration of the dye at a specific irradiation time 't'.

Concentrations can be determined from the absorbance values using the calibration curve. If a calibration curve is not used, the formula can be expressed in terms of absorbance:

Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100

Where:

  • A₀ is the initial absorbance at t=0.

  • Aₜ is the absorbance at time 't'.[10]

Experimental_Workflow A Prepare this compound Stock Solution B Prepare Reaction Mixture (Dye + DI Water) A->B C Adjust pH B->C D Add Photocatalyst (e.g., TiO₂) C->D E Stir in Dark (Adsorption Equilibrium) D->E F Take Initial Sample (t=0) E->F G Turn on UV Lamp (Start Photocatalysis) F->G H Collect Samples at Time Intervals G->H I Centrifuge Samples H->I J Measure Absorbance (UV-Vis Spectrophotometer) I->J K Calculate Degradation Efficiency J->K

Fig. 2: Step-by-step experimental workflow for photocatalysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low degradation efficiency Suboptimal pH; Catalyst concentration too low/high; Low light intensity; Catalyst deactivation.Optimize pH for the specific catalyst. Perform experiments with varying catalyst loads to find the optimum. Ensure the lamp is functional and at an appropriate distance.
Inconsistent results Inhomogeneous suspension; Fluctuations in temperature or light intensity; Inaccurate sampling.Ensure vigorous and constant stirring. Use a cooling system to maintain temperature. Use precise pipetting for sampling.
High removal in the dark (control) High adsorption of the dye onto the catalyst surface.This is expected to some extent. Account for it by using the t=0 sample (after the dark period) as the baseline for degradation calculations.
Difficulty separating catalyst Very fine catalyst particles.Increase centrifugation speed or duration. Use a syringe filter (e.g., 0.22 µm) after centrifugation if necessary.

Conclusion

Photocatalytic degradation using semiconductor catalysts like TiO₂ and ZnO is a robust and effective method for treating wastewater contaminated with this compound. The process successfully breaks down the complex and persistent azo dye into less harmful substances. The efficiency of this advanced oxidation process is highly dependent on the careful optimization of key experimental parameters, including pH, catalyst dosage, initial dye concentration, and light intensity. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively implement and study this promising technology for environmental remediation.

References

  • ACS Omega. (n.d.). Photocatalytic Dye Degradation from Textile Wastewater: A Review.
  • Konstantinou, I. K., & Albanis, T. A. (2015). Parameters affecting the photocatalytic degradation of dyes using TiO2: a review. Applied Water Science, 7(4), 1569–1578.
  • International Journal of Engineering Science and Invention. (n.d.). Factors Influencing The Rate Of Photocatalytic Degradation Of Hazardous Organic Pollutants From Industrial Effluents: A review.
  • ResearchGate. (n.d.). Photocatalytic Degradation Of An Azo Dye With ZnO Nanoparticles.
  • AIP Publishing. (n.d.). Photocatalytic Degradation Of An Azo Dye With ZnO Nanoparticles.
  • IEEE Xplore. (n.d.). Optimizing Photodegradation of Azo Dyes with Hydrothermal Synthesized ZnO Nanostructured Thin Films.
  • SciSpace. (2015). Parameters affecting the photocatalytic degradation of dyes using TiO2: a review.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Prashant, K., et al. (2017). A review on the factors affecting the photocatalytic degradation of hazardous materials. Journal of Chemical and Pharmaceutical Sciences.
  • World dye variety. (2012). This compound.
  • ECHEMI. (n.d.). This compound.
  • SID. (2011). PHOTOCATALYTIC DEGRADATION OF AN AZO TEXTILE DYE WITH MANGANESE-DOPED ZNO NANOPARTICLES COATED ON GLASS.
  • Science Alert. (n.d.). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review.
  • MDPI. (2023). Photocatalytic Degradation of Textile Dyeing Wastewater Using Titanium...
  • ChemicalBook. (2025). This compound.
  • ResearchGate. (n.d.). Photocatalytic degradation (%) of azo dyes by ZnO-NPs.
  • YouTube. (2023). Sustainable Photocatalytic Degradation of Methylene Blue Using Biochar-LDH Nanocomposite.
  • ResearchGate. (n.d.). Experimental setup for photocatalytic degradation.
  • MDPI. (n.d.). Photocatalytic Degradation of Textile Dyeing Wastewater Using Titanium Dioxide on a Fixed Substrate: Optimization of Process Parameters and Continuous Reactor Tests.
  • PubMed. (n.d.). Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process.
  • National Center for Biotechnology Information. (n.d.). Degradation of dye containing in textile wastewater by sequential process: photocatalytic and biological treatment. PMC.
  • JETIR. (n.d.). PHOTOCATALYTIC DEGRADATION OF TEXTILE DYE DISPERSE BLUE BY USING ZnO/Mn NANOCATALYST.
  • LGC Standards. (n.d.). This compound.
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  • MDPI. (n.d.). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role.
  • MDPI. (n.d.). Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants.
  • CORE. (n.d.). Photocatalytic degradation of dyes by using a membrane reactor.
  • MDPI. (n.d.). Comparative Study of In Situ TiO2 Generation for the Degradation of “Deiman Navy Blue” Dye.
  • Semantic Scholar. (n.d.). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition.
  • MDPI. (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts.
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  • ResearchGate. (n.d.). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes.
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Application Notes and Protocols for the Removal of Disperse Blue 124 from Textile Effluent using Adsorption Techniques

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers and scientists on the effective removal of Disperse Blue 124 (DB 124), a common and potentially allergenic textile dye, from aqueous solutions using various adsorption techniques. This document outlines detailed protocols for utilizing activated carbon, biomass-based adsorbents, and clay minerals, covering adsorbent preparation, characterization, and the execution of batch adsorption studies. The causality behind experimental choices is explained to provide a deeper understanding of the adsorption process.

Introduction: The Challenge of this compound

This compound is a monoazo dye frequently used for coloring synthetic textiles like polyester and acetate.[1] Its partial solubility in water and its potential to leach from fabrics pose environmental concerns and health risks, including allergic contact dermatitis.[2][3] The complex aromatic structure of DB 124 makes it resistant to conventional wastewater treatment methods, necessitating more advanced and effective removal techniques.[4] Adsorption has emerged as a promising method due to its efficiency, cost-effectiveness, and ease of operation.[5][6] This guide focuses on practical and scientifically sound adsorption protocols for the removal of this problematic dye.

Adsorbent Selection and Preparation: A Comparative Overview

The choice of adsorbent is critical for achieving high removal efficiency. This section details the preparation of three common types of adsorbents: activated carbon, biomass-based adsorbents, and clay minerals.

Activated Carbon: The Industry Standard

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic pollutants, including dyes.[7]

Protocol 2.1.1: Preparation of Activated Carbon from a Low-Cost Precursor (e.g., Olive Stones)

  • Washing and Drying: Thoroughly wash the precursor material (e.g., olive stones) with distilled water to remove any surface impurities. Dry the washed material in an oven at 110°C for 24 hours.

  • Carbonization: Place the dried precursor in a muffle furnace and heat to 600°C for 2 hours in the absence of air to carbonize the material.

  • Chemical Activation: Impregnate the carbonized material with a chemical activating agent, such as phosphoric acid (H₃PO₄) or potassium hydroxide (KOH), at a specific impregnation ratio (e.g., 1:1 w/w).

  • Activation: Heat the impregnated material in the muffle furnace at a high temperature (e.g., 800°C for H₃PO₄) for a specified time (e.g., 2 hours).

  • Washing and Neutralization: After activation, wash the activated carbon repeatedly with hot distilled water until the pH of the washing solution becomes neutral.

  • Drying and Sieving: Dry the final activated carbon product at 110°C for 24 hours and sieve it to obtain the desired particle size.

Causality Insight: Chemical activation is crucial as it creates a well-developed porous structure and increases the surface area of the carbon, thereby enhancing its adsorption capacity. The choice of activating agent and the activation temperature significantly influence the final properties of the activated carbon.[7]

Biomass-Based Adsorbents: The Sustainable Alternative

Agricultural and industrial bio-wastes are abundant, low-cost, and eco-friendly materials that can be used as adsorbents for dye removal.[4][8]

Protocol 2.2.1: Preparation of a Biomass-Based Adsorbent (e.g., Eucalyptus Leaf Fiber)

  • Collection and Washing: Collect fresh eucalyptus leaves and wash them thoroughly with tap water followed by distilled water to remove dust and other impurities.

  • Drying: Dry the washed leaves in a sunlit area for several days, and then in an oven at 60°C for 24 hours to remove all moisture.

  • Grinding and Sieving: Grind the dried leaves into a fine powder using a grinder and sieve the powder to obtain a uniform particle size.

  • Storage: Store the prepared adsorbent in an airtight container to prevent moisture absorption.

Causality Insight: Using biomass in its natural or minimally processed form is advantageous due to its low cost and simplicity. The lignocellulosic composition of many plant-based materials provides functional groups that can interact with dye molecules.[9]

Clay Minerals: The Natural Adsorbent

Clay minerals are naturally occurring, inexpensive, and possess a high surface area and cation exchange capacity, making them suitable for the adsorption of various pollutants.[10]

Protocol 2.3.1: Preparation of Modified Brown Clay

  • Sourcing and Purification: Obtain natural brown clay and disperse it in distilled water to remove impurities like sand and organic matter through sedimentation.

  • Drying and Grinding: Decant the clay suspension and dry the clay in an oven at 105°C. Grind the dried clay to a fine powder.

  • Surfactant Modification (Optional but Recommended): To enhance the adsorption of non-ionic or slightly anionic disperse dyes, modify the clay with a cationic surfactant like didodecyldimethylammonium bromide (DDAB).[11]

    • Disperse the clay powder in a DDAB solution of a specific concentration.

    • Stir the mixture for 24 hours at room temperature.

    • Filter, wash the modified clay with distilled water to remove excess surfactant, and dry it at 60°C.

Causality Insight: The modification with cationic surfactants changes the clay surface from hydrophilic to hydrophobic, which can significantly improve the adsorption of organic molecules like disperse dyes through partitioning and hydrophobic interactions.[11]

Adsorbent Characterization: Understanding the Material

Characterizing the adsorbent is a critical step to understand its physical and chemical properties, which in turn govern its adsorption performance.

Table 1: Key Characterization Techniques for Adsorbents

TechniquePurposeInformation Obtained
Scanning Electron Microscopy (SEM) To observe the surface morphology and topography of the adsorbent.Provides images of the adsorbent's surface structure, including porosity and particle shape.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the adsorbent's surface.Reveals the presence of groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) that can act as active sites for adsorption.[12]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area, pore volume, and pore size distribution of the adsorbent.A larger surface area and well-developed porosity generally lead to higher adsorption capacity.[12]
X-ray Diffraction (XRD) To determine the crystalline structure of the adsorbent.Identifies the mineralogical composition of clays and the amorphous or crystalline nature of activated carbons.[12]
Point of Zero Charge (pHpzc) To determine the pH at which the adsorbent surface has a net neutral charge.The surface is positively charged at pH < pHpzc and negatively charged at pH > pHpzc, which influences the electrostatic interactions with the dye molecules.[13]

Batch Adsorption Experiments: Protocol and Key Parameters

Batch adsorption experiments are performed to evaluate the efficiency of an adsorbent for dye removal and to determine the optimal experimental conditions.[14]

Preparation of this compound Stock Solution
  • Accurately weigh a specific amount of this compound dye powder.

  • Dissolve the dye in a small amount of a suitable organic solvent (e.g., acetone) due to its low water solubility.

  • Dilute the solution with distilled water to a final volume to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Prepare working solutions of desired concentrations by diluting the stock solution.

General Batch Adsorption Protocol

The following diagram illustrates the general workflow for a batch adsorption experiment.

BatchAdsorptionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Adsorbent C Mix Adsorbent and Dye Solution in Flasks A->C B Prepare DB 124 Solution B->C D Agitate at Constant Temperature C->D E Collect Samples at Intervals D->E F Separate Adsorbent (Centrifuge/Filter) E->F G Measure Residual Dye Concentration (UV-Vis) F->G H Calculate Removal Efficiency and Adsorption Capacity G->H

Caption: General workflow for a batch adsorption experiment.

Step-by-Step Protocol:

  • Setup: In a series of conical flasks, add a fixed amount of the prepared adsorbent (e.g., 0.1 g) to a fixed volume of the this compound solution of a known initial concentration (e.g., 50 mL of 50 mg/L).[14]

  • Parameter Variation: To study the effect of different parameters, vary one parameter at a time while keeping others constant:

    • pH: Adjust the initial pH of the dye solution using dilute HCl or NaOH.[15]

    • Adsorbent Dose: Vary the amount of adsorbent added to the dye solution.[16]

    • Contact Time: Collect samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) to determine the equilibrium time.[16]

    • Initial Dye Concentration: Use different initial concentrations of the dye solution.[16]

    • Temperature: Conduct the experiments at different temperatures using a temperature-controlled shaker.[15]

  • Agitation: Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) to ensure a uniform mixture.

  • Sample Analysis: At the end of the desired contact time, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).[15]

Data Analysis: Quantifying Adsorption Performance

The performance of the adsorbent is evaluated by calculating the percentage of dye removal and the adsorption capacity at equilibrium.

  • Percentage Removal (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).

  • Adsorption Capacity at Equilibrium (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the dye solution (L) and m is the mass of the adsorbent (g).[15]

Adsorption Isotherms and Kinetics: Modeling the Adsorption Process

Adsorption isotherm and kinetic models are used to describe the adsorption behavior and to understand the mechanism of the adsorption process.

Adsorption Isotherms

Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at equilibrium.

Table 2: Common Adsorption Isotherm Models

Isotherm ModelEquationKey Assumptions
Langmuir qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)Monolayer adsorption on a homogeneous surface with a finite number of identical sites.[17]
Freundlich qₑ = Kբ * Cₑ^(1/n)Multilayer adsorption on a heterogeneous surface. The value of 1/n indicates the favorability of adsorption.[18]
Temkin qₑ = (RT/b) * ln(A * Cₑ)Considers the effect of adsorbent-adsorbate interactions on the heat of adsorption.[19]
Adsorption Kinetics

Adsorption kinetics describe the rate of dye uptake by the adsorbent.

Table 3: Common Adsorption Kinetic Models

Kinetic ModelEquationDescription
Pseudo-First-Order log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303) * tAssumes that the rate of adsorption is proportional to the number of unoccupied sites.[18]
Pseudo-Second-Order t / qₜ = 1 / (k₂ * qₑ²) + t / qₑAssumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.[1]
Intra-particle Diffusion qₜ = kᵢd * t^(1/2) + CUsed to identify the diffusion mechanism. If the plot of qₜ versus t^(1/2) is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step.[20]

The following diagram illustrates the logical flow for analyzing adsorption data.

AdsorptionAnalysis cluster_data Experimental Data cluster_modeling Modeling cluster_interpretation Interpretation A Equilibrium Data (qₑ vs. Cₑ) C Fit Isotherm Models (Langmuir, Freundlich, etc.) A->C B Kinetic Data (qₜ vs. t) D Fit Kinetic Models (Pseudo-First-Order, Pseudo-Second-Order, etc.) B->D E Determine Adsorption Capacity and Mechanism C->E F Determine Adsorption Rate and Rate-Limiting Step D->F

Caption: Logical flow for the analysis of adsorption data.

Adsorbent Regeneration and Reusability

For an adsorption process to be economically viable and environmentally friendly, the regeneration and reuse of the spent adsorbent are crucial.

Protocol 6.1: General Regeneration Procedure

  • Desorption: After the adsorption experiment, separate the dye-laden adsorbent.

  • Elution: Wash the adsorbent with an appropriate eluent to desorb the dye. The choice of eluent depends on the nature of the adsorbent and the dye. Common eluents include:

    • Acidic or basic solutions (e.g., HCl, NaOH): These can alter the surface charge of the adsorbent and the ionization of the dye, promoting desorption.

    • Organic solvents (e.g., methanol, ethanol, acetone): These can be effective for desorbing organic dye molecules.

    • Heat treatment: Thermal regeneration involves heating the spent adsorbent to a high temperature to decompose the adsorbed dye.[5]

  • Washing and Drying: After desorption, wash the adsorbent thoroughly with distilled water to remove any remaining eluent and dry it for reuse.

  • Reusability Test: Repeat the adsorption-desorption cycle several times to evaluate the reusability of the adsorbent.

Causality Insight: The effectiveness of regeneration depends on the strength of the interaction between the dye and the adsorbent. Physisorption is generally easier to reverse than chemisorption. The regeneration process should be chosen to minimize damage to the adsorbent's structure and maintain its adsorption capacity over multiple cycles.

Conclusion

This guide provides a detailed framework for the systematic investigation of this compound removal from textile effluent using various adsorption techniques. By following these protocols, researchers can effectively prepare and characterize adsorbents, conduct batch adsorption studies to optimize experimental parameters, and model the adsorption process to gain mechanistic insights. The emphasis on adsorbent regeneration highlights the importance of developing sustainable and cost-effective water treatment technologies. While the protocols provided are robust, it is essential to tailor the experimental conditions for the specific adsorbent and water matrix under investigation to achieve optimal performance.

References

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Sources

Application Notes and Protocols: In Vitro Models for Studying the Skin Sensitization of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Challenge of Assessing Skin Sensitization for Dyes

Disperse Blue 124 is a monoazo dye commonly used in textiles, and it is a known skin sensitizer, capable of causing allergic contact dermatitis.[1][2][3] Traditionally, the assessment of a chemical's skin sensitization potential has relied on animal models such as the Guinea Pig Maximization Test (GPMT) and the murine Local Lymph Node Assay (LLNA).[4][5] However, ethical considerations and a legislative shift towards non-animal testing methods, particularly in the cosmetics and chemical industries, have driven the development and adoption of in vitro and in chemico alternatives.[6][7] These alternative methods are crucial for the safety assessment of substances like this compound.

A significant advancement in this area is the development of the Adverse Outcome Pathway (AOP) for skin sensitization by the Organisation for Economic Co-operation and Development (OECD).[4][8] The AOP provides a framework that describes the sequential chain of causally linked events at different biological levels, starting from the molecular initiating event (MIE) to the final adverse outcome of allergic contact dermatitis.[9] This mechanistic understanding has been instrumental in the development and validation of a suite of non-animal test methods that address specific key events (KEs) within the AOP.[10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key in vitro models for evaluating the skin sensitization potential of this compound. It will delve into the theoretical underpinnings of the AOP for skin sensitization and provide detailed, step-by-step protocols for three OECD-validated assays: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization is a conceptual framework that outlines the progression of key biological events from the initial chemical interaction with the skin to the manifestation of an allergic reaction.[8][11] Understanding this pathway is fundamental to interpreting the results from in vitro assays, as each assay is designed to assess one or more of these key events. The primary KEs are:

  • KE1: Covalent Binding to Skin Proteins (Molecular Initiating Event): Small, chemically reactive substances (haptens), or substances that can be activated to become reactive (pro-haptens/pre-haptens), penetrate the stratum corneum and covalently bind to skin proteins in the viable epidermis.[12] This haptenation process forms an immunogenic complex.

  • KE2: Keratinocyte Activation: The haptenated proteins, along with direct effects of the chemical, can induce stress responses in keratinocytes, the primary cells of the epidermis.[13][14] This leads to the activation of inflammatory pathways and the upregulation of cytoprotective genes, such as those regulated by the Keap1-Nrf2-ARE pathway.[15][16]

  • KE3: Dendritic Cell Activation and Maturation: Langerhans cells and other dendritic cells (DCs) in the skin recognize and process the haptenated proteins.[17] This triggers their activation and maturation, characterized by the increased expression of co-stimulatory molecules (e.g., CD54 and CD86) on their surface.[18][19]

  • KE4: T-cell Proliferation and Clonal Expansion: The activated DCs migrate to the local lymph nodes, where they present the hapten-protein complex to naive T-cells.[9] This leads to the proliferation and differentiation of allergen-specific memory T-cells, resulting in sensitization.

Upon subsequent exposure to the same or a cross-reactive chemical, these memory T-cells are rapidly activated, leading to the clinical manifestation of allergic contact dermatitis.

Adverse Outcome Pathway for Skin Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (MIE) Covalent Binding to Skin Proteins KE2 Key Event 2 Keratinocyte Activation MIE->KE2 Haptenation KE3 Key Event 3 Dendritic Cell Activation KE2->KE3 Inflammatory Signals KE4 Key Event 4 T-Cell Proliferation KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis KE4->AO Elicitation Phase

Caption: The Adverse Outcome Pathway for Skin Sensitization.

In Vitro and In Chemico Test Methods

To replace animal testing, a combination of in silico, in chemico, and in vitro assays are used in a "Defined Approach" (DA) or Integrated Approach to Testing and Assessment (IATA).[20][21] The OECD has adopted Test Guideline 497, which outlines several DAs for skin sensitization that combine data from different sources to classify a substance.[22][23] A commonly used strategy is the "2 out of 3" approach, which utilizes data from assays covering the first three key events of the AOP.[4][21]

Direct Peptide Reactivity Assay (DPRA) - Addressing KE1

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[5][24][25] This mimics the covalent binding of haptens to proteins in the skin, which is the molecular initiating event of skin sensitization.[12] The assay measures the depletion of the peptides after a 24-hour incubation with the test chemical.[12]

Protocol: DPRA for this compound

Materials:

  • This compound

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Phosphate buffer (pH 7.5)

  • Ammonium acetate buffer (pH 10.2)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the cysteine peptide at a final concentration of 0.667 mM in phosphate buffer.

    • Prepare a stock solution of the lysine peptide at a final concentration of 0.667 mM in ammonium acetate buffer.

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile). Solubility should be confirmed beforehand.

  • Incubation:

    • For the cysteine reactivity measurement, mix the this compound stock solution with the cysteine peptide solution in a 1:10 ratio (test chemical to peptide).

    • For the lysine reactivity measurement, mix the this compound stock solution with the lysine peptide solution in a 1:50 ratio.

    • Prepare reference controls containing only the peptide and the corresponding solvent.

    • Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C with shaking.

  • Sample Analysis:

    • After incubation, dilute the samples with a suitable mobile phase.

    • Analyze the samples by HPLC with UV detection at 220 nm.

    • Generate a standard calibration curve for both peptides to quantify their concentrations.

  • Data Analysis:

    • Calculate the percentage of peptide depletion for both cysteine and lysine using the following formula: % Depletion = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100

    • Calculate the mean percent depletion for cysteine and lysine.

    • Classify the reactivity based on the mean depletion values according to the prediction model in OECD TG 442C.

DPRA Workflow cluster_DPRA Direct Peptide Reactivity Assay (DPRA) Workflow prep Prepare Peptide and Test Chemical Solutions incubate Incubate Peptides with Test Chemical (24h) prep->incubate hplc Analyze Samples by HPLC incubate->hplc analyze Calculate Peptide Depletion hplc->analyze classify Classify Reactivity analyze->classify

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens™ Assay - Addressing KE2

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the AOP, keratinocyte activation.[26][27][28] It utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[15][29] Skin sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be quantified by luminescence.[15][16]

Protocol: KeratinoSens™ Assay for this compound

Materials:

  • KeratinoSens™ cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cinnamic aldehyde (positive control)

  • Luciferase assay reagent

  • Luminometer

  • MTT or other cytotoxicity assay reagents

Procedure:

  • Cell Culture:

    • Culture KeratinoSens™ cells in appropriate medium supplemented with FBS.

    • Seed the cells into 96-well plates and incubate for 24 hours at 37°C and 5% CO2.[13]

  • Test Chemical Exposure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of 12 test concentrations (e.g., from 0.98 to 2000 µM).[30]

    • Expose the cells to the test chemical concentrations for 48 hours.[29] Include a solvent control (DMSO) and a positive control (cinnamic aldehyde).[13]

  • Luminescence Measurement:

    • After incubation, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Cytotoxicity Assessment:

    • In parallel plates, assess cell viability using a standard method like the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.[30]

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each concentration relative to the solvent control.

    • Determine the EC1.5 value (the concentration at which luciferase induction is 1.5-fold).

    • Determine the IC50 value (the concentration at which cell viability is reduced by 50%).

    • A test chemical is classified as a sensitizer if the EC1.5 is less than 1000 µM and the IC50 is greater than 2000 µM, and there is a clear dose-response for luciferase induction.

KeratinoSens Workflow cluster_KeratinoSens KeratinoSens™ Assay Workflow seed Seed KeratinoSens™ Cells in 96-well Plates expose Expose Cells to Test Chemical (48h) seed->expose measure Measure Luciferase Activity and Cell Viability expose->measure analyze Determine EC1.5 and IC50 measure->analyze classify Classify as Sensitizer or Non-sensitizer analyze->classify

Caption: Workflow for the KeratinoSens™ Assay.

human Cell Line Activation Test (h-CLAT) - Addressing KE3

The h-CLAT is an in vitro assay that addresses the third key event of the AOP: the activation of dendritic cells.[17][31][32] It uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells.[18] The assay measures the upregulation of the cell surface markers CD86 and CD54, which are indicative of DC activation, following a 24-hour exposure to the test chemical.[19][33] The expression of these markers is quantified using flow cytometry.

Protocol: h-CLAT for this compound

Materials:

  • THP-1 cell line

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • 24-well cell culture plates

  • This compound

  • Suitable solvent (e.g., DMSO or saline)

  • Fluorochrome-conjugated antibodies against human CD86 and CD54

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in suspension in appropriate medium.

  • Test Chemical Exposure:

    • Determine the CV75 value (the concentration that results in 75% cell viability) for this compound in a preliminary cytotoxicity assay.

    • Expose THP-1 cells to eight serial dilutions of this compound, with the highest concentration being 1.2 times the CV75, for 24 hours.[19]

  • Antibody Staining:

    • After incubation, harvest the cells and stain them with fluorochrome-conjugated anti-CD86 and anti-CD54 antibodies.

    • Also, stain the cells with a viability dye like PI to exclude non-viable cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the viable cell population and measure the expression of CD86 and CD54.

  • Data Analysis:

    • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 for each concentration compared to the solvent control.

    • A test chemical is considered positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[19]

h-CLAT Workflow cluster_hCLAT human Cell Line Activation Test (h-CLAT) Workflow expose Expose THP-1 Cells to Test Chemical (24h) stain Stain Cells with Fluorescent Antibodies (CD86, CD54) expose->stain flow Analyze by Flow Cytometry stain->flow analyze Calculate Relative Fluorescence Intensity (RFI) flow->analyze classify Classify as Positive or Negative analyze->classify

Caption: Workflow for the human Cell Line Activation Test (h-CLAT).

Data Interpretation and Integrated Testing Strategy

No single in vitro or in chemico test can fully predict the skin sensitization potential of a chemical.[4] Therefore, an integrated approach that combines data from multiple assays is necessary. The "2 out of 3" defined approach is a widely accepted strategy.[21] In this approach, if two of the three assays (DPRA, KeratinoSens™, and h-CLAT) yield a positive result, the substance is classified as a skin sensitizer.

Table 1: Summary of In Vitro Models for Skin Sensitization

Assay OECD TG AOP Key Event Endpoint Measured Potential Challenges with Dyes
DPRA 442C[24][34]KE1: Protein ReactivityPeptide DepletionColor interference with HPLC detection, solubility issues.
KeratinoSens™ 442D[26][27]KE2: Keratinocyte ActivationLuciferase Gene InductionColor quenching of luminescence signal, direct cytotoxicity.
h-CLAT 442E[17][31]KE3: Dendritic Cell ActivationUpregulation of CD86/CD54Color interference with flow cytometry fluorescence, direct cytotoxicity.

For a substance like this compound, which is a known sensitizer, it is expected to be positive in at least two of these assays. However, it is important to be aware of potential technical challenges when testing colored substances.[35] For instance, the color of this compound could potentially interfere with the colorimetric or fluorometric readouts of the assays. Therefore, appropriate controls and careful experimental design are crucial to ensure the validity of the results.

Conclusion

The move away from animal testing for skin sensitization has been made possible by a deeper mechanistic understanding of the underlying biology, as encapsulated in the AOP framework. The in vitro and in chemico methods described in this guide—DPRA, KeratinoSens™, and h-CLAT—are scientifically validated and regulatory-accepted tools for assessing the skin sensitization potential of chemicals like this compound. By employing these assays within a defined approach, researchers can generate reliable data for hazard identification and contribute to the safety assessment of products without the use of animals. The detailed protocols and workflows provided herein serve as a practical resource for scientists in the field, promoting the standardized application of these important alternative methods.

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  • Gentronix. (2024, June 25). A brief introduction to the KeratinoSens™ assay. Retrieved from [Link]

  • IIVS.org. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. Retrieved from [Link]

  • World dye variety. (2012, March 27). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting for the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Blue 124. Designed for researchers, scientists, and drug development professionals, this guide moves beyond generic advice to offer scientifically grounded explanations and actionable protocols tailored to the specific chemical properties of this lipophilic monoazo dye.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Understanding the Cause of Peak Tailing

Peak tailing for this compound is a common issue and typically points to secondary interactions between the analyte and the stationary phase, or issues with the column itself.[1][2] this compound, a monoazo compound, possesses tertiary amine functional groups which can be protonated depending on the mobile phase pH.[3] These basic groups can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns.[1][2][4] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase hydrophobic interaction, leading to a distorted peak shape where the latter part of the peak is elongated.[1][2]

Another potential cause is column overload, where too much sample is injected, saturating the stationary phase and leading to peak distortion.[1] Column degradation, such as the formation of a void at the inlet or a partially blocked frit, can also disrupt the sample band and cause tailing.[1]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Operating at a low pH (e.g., pH 2.5-3.5) will ensure that the residual silanol groups on the silica packing are not ionized, minimizing the secondary interactions with the basic this compound molecule.[1]

    • Procedure:

      • Prepare the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or formate buffer).

      • Adjust the pH to between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

      • Ensure the final mobile phase is thoroughly mixed and degassed before use.

  • Use of an End-Capped Column:

    • Rationale: Modern, high-purity silica columns that are "end-capped" have fewer accessible residual silanol groups.[1][2] This reduces the sites available for secondary interactions.

    • Procedure:

      • Verify the specifications of your current C18 column.

      • If it is not end-capped or is an older generation column, consider switching to a modern, fully end-capped C18 or a C18 column with a polar-embedded phase for better peak shape with basic compounds.

  • Competitive Mobile Phase Additive:

    • Rationale: Adding a small concentration of a competing base to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound.

    • Procedure:

      • Add a low concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase.

      • Adjust the mobile phase pH after the addition of the modifier.

      • Equilibrate the column with the new mobile phase for an extended period before injection.

  • Sample Concentration and Injection Volume:

    • Rationale: To rule out column overload, systematically reduce the amount of analyte injected.

    • Procedure:

      • Prepare a series of dilutions of your this compound standard.

      • Inject decreasing concentrations while keeping the injection volume constant.

      • Alternatively, inject smaller volumes of your current sample concentration.

      • Observe if the peak shape improves with a lower sample load.

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed for This compound ph_check Is mobile phase pH < 4? start->ph_check adjust_ph Adjust mobile phase pH to 2.5-3.5 with buffer ph_check->adjust_ph No column_check Is the column a modern, end-capped C18? ph_check->column_check Yes adjust_ph->column_check switch_column Switch to an end-capped or polar-embedded column column_check->switch_column No overload_check Reduce sample concentration or injection volume column_check->overload_check Yes switch_column->overload_check overload_fixed Peak shape improves? (Issue was overload) overload_check->overload_fixed hardware_check Inspect column for voids/blockages. Check for extra-column dead volume. overload_fixed->hardware_check No resolved Problem Resolved overload_fixed->resolved Yes hardware_check->resolved

Caption: A logical workflow to diagnose and resolve peak tailing for this compound.

Q2: What are the primary causes of retention time shifts for this compound during a sequence of analyses?

A2: Investigating Retention Time Instability

Shifting retention times for this compound can compromise the reliability of your analytical method. The causes can be broadly categorized into issues with the mobile phase, the HPLC system, or the column.[5][6]

  • Mobile Phase Composition and Preparation: Even small variations in the mobile phase composition, particularly the organic-to-aqueous ratio, can significantly impact the retention time of a lipophilic compound like this compound.[5] Inaccurate mixing, evaporation of the more volatile organic component, or changes in pH can all lead to drift.[5]

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, is a frequent cause of retention time shifts.[5][6] The column needs adequate time to return to the initial mobile phase conditions before the next injection.

  • Temperature Fluctuations: Column temperature is a critical parameter. An increase in temperature will decrease the mobile phase viscosity and can shorten retention times, while a decrease will have the opposite effect.[5] Lack of a column oven or significant fluctuations in ambient laboratory temperature can lead to this instability.[5]

  • Flow Rate Inconsistency: Issues with the HPLC pump, such as worn seals or check valves, or the presence of air bubbles, can lead to an inconsistent flow rate, which directly affects retention times.[7]

  • Column Overloading: Injecting a high concentration of the sample can lead to a decrease in retention time.[8]

Troubleshooting Protocol:

  • Verify Mobile Phase Stability:

    • Procedure:

      • Prepare fresh mobile phase daily.

      • If preparing manually, use volumetric flasks for accuracy.

      • Keep mobile phase reservoirs loosely capped to prevent evaporation while still allowing for pressure equalization.

      • Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[7]

  • Ensure Adequate Column Equilibration:

    • Procedure:

      • For gradient methods, ensure the post-run equilibration time is at least 5-10 column volumes.

      • Monitor the pressure baseline at the end of the equilibration step; it should be stable and at the expected initial pressure before the next injection.

  • Control Column Temperature:

    • Procedure:

      • Always use a thermostatted column compartment.

      • Set the temperature to a value slightly above the highest expected ambient temperature (e.g., 30 °C or 35 °C) to ensure consistency.[9][10]

  • Check Pump Performance:

    • Procedure:

      • Monitor the pressure trace for any unusual fluctuations, which could indicate air in the pump or faulty check valves.

      • Perform a flow rate accuracy test if the issue persists.

      • Regularly perform preventative maintenance on pump seals and check valves.

Q3: I am observing "ghost peaks" in my chromatogram, especially during gradient runs. What is the source and how can I eliminate them?

A3: Demystifying Ghost Peaks

Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank injections or in the baseline of a sample run.[11][12][13] They are particularly common in gradient elution where impurities that have accumulated on the column from the mobile phase or the system are eluted as the organic solvent concentration increases.[13]

  • Mobile Phase Contamination: This is a very common source. Even high-purity solvents can contain trace impurities that become concentrated on the column during the equilibration phase and then elute as a sharp peak during the gradient.[11][13] Water is a frequent culprit, as it can harbor microbial growth if left for extended periods.[14]

  • System Contamination: Carryover from previous injections is a likely cause, where remnants of a previous sample are injected with the current run.[12] Contamination can also reside in the injector, tubing, or seals.[13]

  • Sample Preparation: Contaminants can be introduced from vials, caps, or solvents used to dissolve the sample.[13]

Troubleshooting Protocol:

  • Isolate the Source:

    • Procedure:

      • Run a blank gradient with no injection. If ghost peaks are present, the source is likely the mobile phase or the system.

      • If the blank gradient is clean, inject the solvent used to dissolve your sample. If a peak appears, the sample solvent is contaminated.

      • If the above are clean, the issue is likely carryover from a previous injection.

  • Address Mobile Phase Contamination:

    • Procedure:

      • Use freshly prepared, high-purity HPLC-grade solvents and water.

      • Filter the aqueous mobile phase through a 0.22 µm filter.

      • Consider using an in-line filter or a "ghost trap" column installed after the mixer and before the injector to remove impurities from the mobile phase before they reach the column.[11]

  • Minimize System Contamination and Carryover:

    • Procedure:

      • Develop a robust needle wash protocol for your autosampler, using a strong solvent that can effectively remove this compound.

      • If carryover is suspected, flush the entire system, including the injector and tubing, with a strong solvent like isopropanol.

      • Ensure all fittings are secure and there are no dead volumes where the sample can get trapped.[14]

Troubleshooting Logic for Ghost Peaks

Caption: A systematic approach to identifying the source of ghost peaks.

Key HPLC Parameters for this compound Analysis

For successful analysis, a well-defined starting method is crucial. The following table summarizes typical parameters derived from established methods for disperse dyes.[9][15]

ParameterTypical Value/ConditionRationale
Column C18, 2.1-4.6 mm ID, 100-150 mm length, ≤ 5 µm particle sizeProvides good retention and resolution for lipophilic compounds like this compound.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.6Buffering agent helps to maintain a consistent pH for reproducible chromatography.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape.
Gradient Start at ~40% B, increase to ~98% B over 15-20 minA gradient is typically required to elute this compound and other related dyes with good resolution.
Flow Rate 0.3 - 1.0 mL/minAdjusted based on column dimensions to achieve optimal efficiency.
Column Temp. 30 °CEnhances efficiency and reproducibility by maintaining a constant temperature.
Detection (UV/Vis) Diode Array Detector (DAD) or UV/Vis Detector. Monitor at λmaxThis compound has strong absorbance in the visible range. A DAD allows for spectral confirmation.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload while ensuring adequate sensitivity.

References

  • Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics. (n.d.). LabRulez LCMS. [Link]

  • This compound. (n.d.). PubChem. National Institutes of Health. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • This compound. (2012, March 27). World dye variety. [Link]

  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. (n.d.). Waters Corporation. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Development of an HPLC–UV/Vis method for the determination of dyes in a gasoline sample employing different pre-treatments. (2025, August 6). ResearchGate. [Link]

  • Consumer Products Testing Application Notebook. (n.d.). Waters Corporation. [Link]

  • Determination Method of Disperse Blue 1 in Workplace Air. (n.d.). ResearchGate. [Link]

  • Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. (2025, August 6). ResearchGate. [Link]

  • Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. (n.d.). Lund University. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Avoiding Chromatography Heartbreak: Common LC Pitfalls. (2017, February 28). Agilent Technologies. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. [Link]

  • Sample concentration changes can effect retention time in HPLC. (n.d.). Primer. [Link]

  • Retention time and wavelength for studied dyes. (n.d.). ResearchGate. [Link]

  • Avoiding Ghost Peaks in HPLC Analysis Using a Ghost Hunter Column. (n.d.). Phenomenex. [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. (n.d.). An-Najah National University. [Link]

  • Why does the HPLC retention time change for each run? (2016, December 23). ResearchGate. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. [Link]

  • Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. (2000, March). PubMed. [Link]

  • Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. (2025, August 6). ResearchGate. [Link]

  • Retention times of compounds used in the HPLC analysis. (n.d.). ResearchGate. [Link]

  • Disperse Blue mix 106 / 124. (n.d.). Chemotechnique Diagnostics. [Link]

  • How to separate an unknown component that causes tailing with HPLC? (2022, October 10). ResearchGate. [Link]

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Technical Support Center: Navigating Matrix Effects in the LC/MS/MS Analysis of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the analytical challenges associated with the LC/MS/MS analysis of Disperse Blue 124. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted solutions for researchers, scientists, and drug development professionals. Our focus is on demystifying matrix effects and providing actionable strategies to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Section 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects, and why are they a significant concern for this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In simpler terms, other molecules in your sample can either suppress or enhance the signal of your target analyte, this compound, leading to inaccurate quantification.[3] This is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because it can compromise the accuracy, reproducibility, and sensitivity of the analysis.[4]

This compound, a monoazo dye, is known to exhibit strong matrix effects.[5] This is often due to the complexity of the matrices it's found in, such as textiles or biological samples, which contain a multitude of compounds that can interfere with the ionization process in the mass spectrometer's source.[5][6] These interfering compounds can include other dyes, surfactants, and endogenous molecules like phospholipids.[7][8]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[9][10] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates the retention times where matrix components are causing interference.[9]

  • Post-Extraction Spike Method: This quantitative approach allows you to calculate the percentage of signal suppression or enhancement.[8][10] You compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the sample preparation process.[10][11]

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Section 2: Strategic Sample Preparation to Mitigate Matrix Effects

Q3: What is the first line of defense against matrix effects for this compound?

A: A robust and optimized sample preparation protocol is the most effective way to minimize matrix effects.[8][12] The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound.[4] For complex matrices like textiles, a simple "dilute and shoot" approach is often insufficient and can lead to significant ion suppression.[6]

Q4: Can you recommend specific sample preparation techniques for this compound?

A: The choice of technique depends on the sample matrix. Here are some commonly used and effective methods:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[8][11] For this compound, which is a relatively hydrophobic molecule, a reverse-phase (C18) or a polymeric sorbent can be used.[13] Mixed-mode SPE, which combines both reverse-phase and ion-exchange retention mechanisms, can provide even cleaner extracts.[11]

  • Liquid-Liquid Extraction (LLE): LLE can be a powerful tool for separating this compound from polar interferences. A double LLE approach can further enhance selectivity by first removing highly non-polar interferences with a solvent like hexane, followed by extraction of the analyte with a moderately non-polar solvent.[8]

  • Protein Precipitation (PPT): While a simple and common technique for biological samples, PPT is often the least effective at removing matrix components and can result in significant matrix effects.[11] If used, it should ideally be followed by another clean-up step like SPE.

Below is a table comparing the general effectiveness of these techniques in reducing matrix effects:

Sample Preparation TechniqueGeneral Effectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) HighHigh selectivity, can handle a wide range of analytes and matrices.[11]Can be more time-consuming and costly to develop.
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing highly polar or non-polar interferences.[8]Can have lower recovery for some analytes, solvent-intensive.[11]
Protein Precipitation (PPT) LowSimple, fast, and inexpensive.Often results in significant matrix effects due to residual matrix components.[11]

Experimental Protocol: A General Solid-Phase Extraction (SPE) Workflow

This is a starting point protocol and should be optimized for your specific matrix and analytical goals.

  • Conditioning: Condition a C18 SPE cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of water.

  • Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Below is a diagram illustrating a decision-making workflow for selecting a sample preparation technique.

graph TD { A[Start: Complex Sample Matrix] --> B{Initial Assessment of Matrix Complexity}; B -->|High Protein Content| C[Protein Precipitation (PPT)]; C --> D{Is the extract clean enough?}; D -->|No| E[Solid-Phase Extraction (SPE)]; D -->|Yes| F[LC/MS/MS Analysis]; B -->|High Lipid/Salt Content| G[Liquid-Liquid Extraction (LLE)]; G --> H{Is the extract clean enough?}; H -->|No| E; H -->|Yes| F; B -->|Unknown or Very Complex| E; E --> F;

}

Caption: Decision workflow for sample preparation.

Section 3: Optimizing Liquid Chromatography for Success

Q5: Beyond sample preparation, how can I use liquid chromatography to combat matrix effects?

A: Optimizing your chromatographic separation is a critical step. The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample preparation.[4][12]

Key chromatographic parameters to optimize include:

  • Column Chemistry: For a hydrophobic analyte like this compound, a C18 column is a good starting point.[5] However, exploring different stationary phases (e.g., phenyl-hexyl, embedded polar group) can alter selectivity and potentially resolve the analyte from interferences.

  • Mobile Phase Composition: Adjusting the organic solvent (acetonitrile vs. methanol) and the aqueous mobile phase pH can significantly impact retention and selectivity.[11][14] For azo dyes, mobile phases containing 0.1% formic acid or ammonium formate are commonly used.[5][15]

  • Gradient Profile: A shallower gradient can improve the resolution between this compound and closely eluting interferences.[11]

  • UPLC/UHPLC Technology: Ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle size columns, offer higher resolution and peak capacities, which can be beneficial for separating analytes from matrix components.[11]

Q6: Are there any specific LC-related issues to be aware of when analyzing compounds like this compound?

A: Yes, for certain analytes, interactions with the metal components of the HPLC system can cause issues. Chelating compounds can interact with the stainless steel in column housings and frits, leading to peak tailing, loss of signal, and even ion suppression.[16] While there is no direct evidence of this for this compound, if you are experiencing persistent issues with peak shape and signal intensity despite other optimizations, considering a metal-free or PEEK-lined column could be a valuable troubleshooting step.[16]

Section 4: Fine-Tuning Mass Spectrometry Parameters

Q7: Can I adjust my mass spectrometer settings to reduce matrix effects?

A: While less impactful than sample preparation and chromatography, optimizing MS parameters can help.[17] Adjusting the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, can sometimes improve the ionization of this compound relative to interfering compounds.[3] It's also worth noting that Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than ESI.[17]

Q8: How crucial is the use of an internal standard for this compound analysis?

A: The use of an appropriate internal standard (IS) is highly recommended, and often essential, for accurate quantification in the presence of matrix effects.[8] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable way to correct for these effects.[4] If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization efficiency can be used, but with greater caution and more rigorous validation.

Here is a diagram illustrating the role of an internal standard in correcting for matrix effects.

G cluster_0 Without Internal Standard cluster_1 With Internal Standard A Analyte in Clean Matrix (High Signal) B Analyte in Complex Matrix (Suppressed Signal) A->B Inaccurate Quantification C Analyte + IS in Clean Matrix (High Signal Ratio) D Analyte + IS in Complex Matrix (Consistent Signal Ratio) C->D Accurate Quantification

Caption: Role of an internal standard.

Section 5: Troubleshooting Common Issues

Q9: I'm seeing low and inconsistent signal for this compound. What should I do first?

A:

  • Confirm Matrix Effects: Perform a post-column infusion experiment to confirm that ion suppression is the root cause.[9]

  • Review Sample Preparation: Your sample preparation is the most likely culprit. Consider a more rigorous cleanup method, such as switching from PPT to SPE, or optimizing your existing SPE protocol.[11]

  • Optimize Chromatography: Adjust your LC method to move the this compound peak away from the suppression zone identified in your post-column infusion experiment.[9]

Q10: My calibration curve for this compound has poor linearity. Could this be due to matrix effects?

A: Yes, matrix effects that vary with concentration can lead to non-linear calibration curves. This is especially true if your sample preparation method is not effectively removing interferences. To address this:

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples.[18][19] This helps to ensure that the standards and samples experience similar matrix effects.

  • Incorporate a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for variability in matrix effects across your calibration range.[12]

By systematically addressing these areas, you can develop a robust and reliable LC/MS/MS method for the analysis of this compound, ensuring the integrity and accuracy of your data.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. Available from: [Link]

  • LCGC International. Ion Suppression in LC–MS–MS — A Case Study. Available from: [Link]

  • Chambers, E., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC INTERNATIONAL, Volume 90, Issue 2, 1 March 2007, Pages 436–444. (Note: A direct link to the full text may require a subscription. The provided search result offers a summary.)
  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • YouTube. Troubleshooting ion suppression in LC–MS analysis. Available from: [Link] (Note: A representative URL is provided as the original may be dynamic).

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available from: [Link]

  • MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • Semantic Scholar. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • NIH. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available from: [Link]

  • PubMed. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wiley Online Library. Validation of the methodology to determine synthetic dyes in foods and beverages by HPLC. Available from: [Link]

  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Available from: [Link]

  • Agilent. Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Available from: [Link]

  • LabRulez. Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics,. Available from: [Link]

  • Agilent. Analysis of EU Banned Azo Dyes in Textiles Using Liquid Chromatography Coupled With Single Quadrupole Mass Spectrometry. Available from: [Link]

  • Springer. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • PubMed. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. Available from: [Link]

  • Waters. Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Available from: [Link]

  • NIH. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Available from: [Link]

  • Vrije Universiteit Brussel. Method-development strategies to enhance the application of hydrophobic interaction chromatography for analysis of proteins and biopharmaceuticals. Available from: [Link]

  • Waters Corporation. Consumer Products Testing Application Notebook. Available from: [Link]

  • Waters. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Available from: [Link]

  • Vrije Universiteit Brussel. Method-development strategies to enhance the application of hydrophobic interaction chromatography for analysis of proteins and biopharmaceuticals. Available from: [Link]

  • PubMed. Generic approach to the method development of intact protein separations using hydrophobic interaction chromatography. Available from: [Link]

  • NCBI. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Available from: [Link]

  • Waters. Using Hydrophilic Interaction Chromatography for Heightened Product Characterization to Overcome Challenges with Hydrophobic Mon. Available from: [Link]

  • Waters. Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Available from: [Link]

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Technical Support Center: Optimizing Polyester Dyeing to Reduce Disperse Blue 124 Leaching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into optimizing the dyeing process for polyester substrates with Disperse Blue 124, focusing on minimizing dye leaching and ensuring high colorfastness. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the dyeing process, providing explanations for the underlying causes and detailed protocols for resolution.

Issue 1: Poor Wash Fastness and Excessive Color Bleeding in Aqueous Solutions

Q1: My polyester fabric dyed with this compound shows significant color loss and contaminates the wash liquor during laundering tests (e.g., AATCC 61). What is causing this, and how can I fix it?

A1: This is a classic sign of poor dye fixation and the presence of unfixed dye on the fiber surface. Disperse dyes, including this compound, are non-ionic and have low water solubility. They dye polyester by diffusing into the amorphous regions of the fiber under high temperature and pressure.[1][2][3][4] Any dye molecules that remain on the fiber surface will readily leach out during washing.[5][6]

Root Cause Analysis:

  • Inadequate After-treatment: The most common cause is an ineffective or skipped reduction clearing process. This crucial step removes unfixed surface dye.[5][7][8][9]

  • Improper Dyeing Parameters: Sub-optimal temperature or dyeing time can lead to incomplete dye penetration into the fiber.[10][11][12]

  • Dye Agglomeration: Poor dispersion of the dye in the bath can cause particles to adhere to the fabric surface instead of diffusing into the fiber.[13][14][15]

Corrective Action: Implementing a Robust Reduction Clearing Protocol

Reduction clearing is essential for achieving optimal fastness properties with disperse dyes, especially in medium to dark shades.[5][6] This process uses a reducing agent under alkaline conditions to solubilize the unfixed dye on the polyester surface, allowing it to be washed off.[7][8][9]

Experimental Protocol: Standard Reduction Clearing

  • After the dyeing cycle is complete and the dyebath is drained, rinse the fabric thoroughly.

  • Prepare a fresh bath with the following composition:

    • Caustic Soda (NaOH): 2-3 g/L

    • Sodium Hydrosulphite (Na₂S₂O₄): 2-3 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[5][6]

  • Drain the clearing bath and rinse the fabric with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Rinse thoroughly and dry.

Issue 2: Inconsistent Shade and Patchy Dyeing

Q2: I am observing uneven color distribution on my polyester fabric after dyeing with this compound. What are the likely causes and how can I achieve a level dyeing?

A2: Unlevel dyeing can be attributed to several factors that affect the uniform adsorption and diffusion of the dye molecules onto and into the polyester fibers.

Root Cause Analysis:

  • Incorrect pH: The pH of the dyebath is critical. For most disperse dyes, a slightly acidic pH of 4.5-5.5 is optimal for ensuring dye stability and consistent dyeing rates.[16][17][18] An incorrect pH can affect the dye's dispersion stability.

  • Rapid Temperature Rise: Heating the dyebath too quickly, especially in the critical temperature range for dye uptake (typically 80-110°C), can cause the dye to rush onto the fabric surface, leading to unevenness.[10]

  • Inadequate Dispersing and Levelling Agents: Dispersing agents are crucial for keeping the dye particles finely distributed in the bath, while levelling agents help to ensure a uniform rate of dye adsorption.[13][14][15]

Corrective Action: Optimizing Dyebath Parameters and Auxiliaries

Experimental Protocol: Optimized Dyeing for Levelness

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured and free from any impurities or processing oils that could hinder uniform dye uptake.

  • Dyebath Setup:

    • Set the dyebath pH to 4.5-5.5 using an acetic acid/sodium acetate buffer system.

    • Add a high-quality dispersing agent (e.g., a lignosulphonate or naphthalene sulphonate condensate type) and a suitable levelling agent.[14][19]

  • Controlled Dyeing Cycle:

    • Start the dyeing process at a lower temperature (e.g., 60°C).

    • Raise the temperature at a controlled rate, typically 1-2°C per minute, especially through the critical strike zone.[10]

    • Hold at the peak dyeing temperature (usually 130°C for high-temperature dyeing) for 30-60 minutes, depending on the desired shade depth.[1][12]

  • Cooling and Rinsing: Cool the dyebath slowly to below 80°C before draining to avoid shocking the fabric, which can cause creasing.

  • After-treatment: Proceed with the recommended reduction clearing as described in the previous section.

Issue 3: Poor Rub Fastness

Q3: The color from my dyed polyester fabric easily rubs off, both in dry and wet conditions. How can I improve the rub fastness?

A3: Poor rub fastness, much like poor wash fastness, is primarily caused by the presence of dye particles on the fiber surface that have not penetrated the fiber.[5]

Root Cause Analysis:

  • Surface Dye: This is the main culprit. An effective reduction clearing process is the primary solution.[7]

  • Dye Crystallization: At very high concentrations or due to poor dispersion, dye particles can crystallize on the fiber surface.

  • Thermal Migration: During post-dyeing heat treatments like drying or heat-setting, some disperse dye molecules can migrate from the interior of the fiber back to the surface.[20][21][22]

Corrective Action: Enhanced Clearing and Controlled Finishing

  • Optimize Reduction Clearing: Ensure the reduction clearing process is carried out diligently as previously described. For very deep shades, you may need to increase the concentration of caustic soda and sodium hydrosulphite slightly or extend the treatment time.

  • Selection of Dyes: For applications requiring very high fastness, select disperse dyes that are known for their lower tendency for thermal migration.

  • Controlled Heat Setting: If a post-dyeing heat setting is required, perform it at the lowest possible temperature and for the shortest duration necessary to achieve the desired fabric stability. A typical recommendation is 150-170°C for 30-60 seconds.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of this compound dyeing on polyester?

A4: this compound, being a non-ionic dye with low water solubility, dyes polyester through a "solid solution" mechanism. The process can be broken down into these key steps:

  • Dispersion: The dye is finely dispersed in the aqueous dyebath with the help of a dispersing agent.[13]

  • Adsorption: As the temperature rises, the polyester fibers swell, and the kinetic energy of the dye molecules increases.[1][3] Individual dye molecules leave the dispersion and are adsorbed onto the fiber surface.

  • Diffusion: At high temperatures (typically 130°C in a pressurized vessel), the amorphous regions of the polyester polymer chains become more mobile, allowing the small dye molecules to diffuse into the fiber structure.[2][3][4]

  • Fixation: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces.[1][3] As the fiber cools, the polymer structure contracts, trapping the dye molecules within.[3]

Q5: Why is a slightly acidic pH (4.5-5.5) recommended for dyeing polyester with this compound?

A5: Maintaining a slightly acidic dyebath is crucial for several reasons:

  • Dye Stability: Many disperse dyes, particularly those with ester groups in their structure, can undergo hydrolysis under alkaline conditions, especially at high temperatures.[23] This can lead to a change in shade and a loss of color yield. Dyeing under slightly acidic conditions protects these dyes from degradation.

  • Dispersion Stability: The performance of many dispersing agents is optimized in a slightly acidic environment, ensuring the dye remains finely dispersed throughout the dyeing cycle.

  • Polyester Fiber Integrity: While polyester is generally resistant to acids and alkalis, prolonged exposure to highly alkaline conditions at high temperatures can cause surface hydrolysis of the fiber itself, which is generally undesirable unless a specific softening effect is intended.[16][17]

Q6: Are there any environmental or health concerns associated with this compound?

A6: Yes, this compound is a known textile allergen and has been associated with contact dermatitis when it leaches from fabrics onto the skin.[24][25] Its potential to migrate from textiles is a key reason why optimizing the dyeing process to ensure high wash and perspiration fastness is so important. From an environmental perspective, the release of any synthetic dye into wastewater is a concern due to water coloration and the potential toxicity of the dye and its breakdown products to aquatic life.[26][27] Therefore, minimizing dye leaching not only improves product quality but also reduces the environmental impact.

Q7: Can I quantify the amount of this compound leaching from my fabric?

A7: Absolutely. Quantitative analysis is essential for validating the effectiveness of your optimized dyeing process. The standard method involves solvent extraction of the dye from the fabric followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometry (MS).[28][29] For assessing color bleeding into a wash solution, spectrophotometry can be used to measure the absorbance of the wash liquor at the dye's maximum wavelength.

Part 3: Data and Visualization

Table 1: Key Parameters for Optimizing this compound Dyeing on Polyester
ParameterRecommended Range/ValueRationale
Dyeing pH 4.5 - 5.5Prevents dye hydrolysis and ensures stability of the dispersion.[16]
Dyeing Temperature 130°C (High Temperature Method)Ensures sufficient fiber swelling and dye diffusion into the polyester matrix.[1][12]
Temperature Gradient 1 - 2°C / minuteA controlled rate of heating prevents unlevel dyeing.[10]
Reduction Clearing Temp. 70 - 80°COptimal temperature for the chemical reduction of surface dye without damaging the fiber.[6]
Reduction Clearing Time 15 - 20 minutesSufficient time for the complete removal of unfixed surface dye.[6]
Diagram 1: The Dyeing and Leaching Pathway of Disperse Dyes

Dyeing_Leaching_Pathway cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_leaching Washing/Leaching DyeDispersion Disperse Dye (Aggregates) MonomolecularDye Monomolecular Dye DyeDispersion->MonomolecularDye Dissolution DispersingAgent Dispersing Agent DispersingAgent->DyeDispersion FiberSurface Fiber Surface MonomolecularDye->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Region) FiberSurface->FiberInterior Diffusion (Fixation) High Temp (130°C) LeachedDye Leached Dye (Color Bleeding) FiberSurface->LeachedDye Poor Wash Fastness (Ineffective Clearing) Troubleshooting_Wash_Fastness Start Problem: Poor Wash Fastness CheckClearing Was Reduction Clearing Performed? Start->CheckClearing CheckParams Were Dyeing Temp/Time Optimal (130°C, 45-60min)? CheckClearing->CheckParams Yes Sol_ImplementClearing Solution: Implement Reduction Clearing (NaOH/Hydro, 70-80°C) CheckClearing->Sol_ImplementClearing No CheckDispersion Was a High-Quality Dispersing Agent Used? CheckParams->CheckDispersion Yes Sol_OptimizeDyeing Solution: Optimize Dyeing Cycle (Control Temp Ramp, Ensure Hold Time) CheckParams->Sol_OptimizeDyeing No CheckDispersion->Sol_ImplementClearing Yes (Primary Cause) Sol_ImproveDispersion Solution: Use Effective Dispersing Agent, Check Water Hardness CheckDispersion->Sol_ImproveDispersion No

Caption: Decision tree for troubleshooting poor wash fastness of this compound.

References

  • AATCC. (2020). AATCC TM61-2013e(2020): Test Method for Colorfastness to Laundering: Accelerated. AATCC Manual of International Test Methods and Procedures/2021.
  • Textile Tester. (2024). AATCC 61 Color fastness to Laundering. Textile Tester.
  • Microbe Investigations. AATCC 61 - Test Method for Colorfastness to Laundering.
  • Arcwear. AATCC 61 Method 2A – Colorfastness. Arcwear.
  • AATCC. (2021). AATCC 61 Colorfastness to Laundering: Accelerated.
  • P2 InfoHouse.
  • ResearchGate. Alkali-hydrolysis mechanism of the synthesized disperse dye.
  • Dyeing-pedia. (2024). Alkaline dyeing with disperse dyes. Dyeing-pedia.
  • Austin Publishing Group. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group.
  • Google Patents. (2014). Technology of alkaline dyeing of polyester fiber and textile containing polyester fiber by disperse dye.
  • Pacific Texchem Pvt. Ltd. Reduction Cleaning Agent for Polyester Dyeing. Pacific Texchem Pvt. Ltd.
  • Mangovska, B., & Gorgevski, L. (1995). Polyester Fabric Dyeing Using Disperse Dyes in Alkali Medium. Tekstil, 44(10), 490–495.
  • IJARBS.
  • Textile Engineering. (2023). Color Fastness Properties | Factors Affecting Color Fastness. Textile Engineering.
  • CottonBee.
  • Knowledge. (2025). Alkaline dyeing of disperse dyes. Knowledge.
  • Fineotex. What are reduction clearing agents and what are the functions of reduction clearing agents. Fineotex.
  • NICCA. Reduction Clearing agent | Dyeing. NICCA Textile Chemicals.
  • Admin. (2025). What are the factors affecting the color fastness of polyester dyed fabrics.
  • TIANkun Dye Manufacturer & Supplier. (2023). Alkaline dyeing of disperse dyes. TIANkun.
  • GESTER Instruments. (2018). Color fastness,how to improve. GESTER Instruments.
  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes. Textile Learner.
  • GESTER Instruments. (2018). Color fastness,how to improve. GESTER Instruments.
  • Alfa Chemistry. Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. Alfa Chemistry.
  • Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes. Fibre2Fashion.
  • Taylor & Francis. Disperse dyes – Knowledge and References. Taylor & Francis.
  • ResearchGate. (2025). Application of phthalimide‐based alkali‐clearable azo disperse dyes on polyester and polyester/cotton blends | Request PDF.
  • Santa Cruz Biotechnology. Disperse Blue 1. Santa Cruz Biotechnology.
  • Sustainability Directory. (2025). Disperse Dye Ecotoxicity → Term - Pollution. Sustainability Directory.
  • Fibre2Fashion.
  • SATRA. (2024). SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS.
  • White Rose Research Online. The role of auxiliaries in the immersion dyeing of textile fibres. White Rose Research Online.
  • AUTUMN COLOR CO.,LTD. (2025). How to Optimize Dyeing Techniques for Better Fabric Quality. AUTUMN COLOR CO.,LTD.
  • SATRA. Disperse dyes and footwear.
  • Textile Study Center. (2017). Disperse Dye for Polyester | Why called disperse dye | Application and mechanism of disperse dyes | Features of of disperse dyes. Textile Study Center.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Textile Dyeing: The Role of Dispersing Agents. NINGBO INNO PHARMCHEM CO.,LTD.
  • Korea Science. Synthesis and Dyeing Properties of Alkali Soluble Disperse Dyes Derived from Terephthalic Acid(I). Korea Science.
  • MDPI. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI.
  • MDPI. (2023).
  • TEXTILE CHEMROSE. (2016). DYEING AUXILIARIES. TEXTILE CHEMROSE.
  • Tex-Aux chemicals. Dyeing auxiliaries: Uses, Types and Selection Guide. Tex-Aux chemicals.
  • AUTUMN COLOR CO.,LTD. (2025). How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent. AUTUMN COLOR CO.,LTD.
  • DSpace. OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN. DSpace.
  • PMC - NIH. (2023).
  • Tiansheng Chemical. (2023). 5 ways to identify the quality of disperse dyes. Tiansheng Chemical.
  • Tiankun Chemical. (2023). Methods for Testing The Quality of Disperse Dyes. Tiankun Chemical.
  • Quora. (2021). Why is polyester fabric dyed by disperse dyes?. Quora.
  • ResearchGate. Method for testing the migration on storage of polyester dyeings.
  • Benchchem. (2025).
  • TEXTILE CHEMROSE. (2016). DYEING AUXILIARIES. TEXTILE CHEMROSE.

Sources

Addressing impurities in commercial Disperse Blue 124 standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disperse Blue 124. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercial standards of this vital dye. Our aim is to provide you with the expertise and practical methodologies to identify, troubleshoot, and mitigate issues arising from these impurities, ensuring the integrity and success of your experiments.

Introduction: The Purity Imperative for this compound

This compound, a monoazo dye, is widely used as a standard in various analytical applications, including the assessment of allergy-releasing dyes in textiles.[1][2] However, the quality of commercially available standards can be variable, with impurities that can significantly impact experimental outcomes. These impurities are often remnants of the manufacturing process and can lead to issues ranging from inaccurate quantification to unforeseen biological effects.[3][4] This guide provides a comprehensive framework for understanding and addressing these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with commercial this compound standards.

Impurity Identification and Characterization

Q1: I am seeing unexpected peaks in my HPLC analysis of a new batch of this compound. What could they be?

A1: Unexpected peaks are a common issue and likely represent impurities from the synthesis of this compound. The manufacturing process involves the diazotization of 5-Nitrothiazol-2-amine and its subsequent azo coupling with 2-(Ethyl(m-tolyl)amino)ethyl acetate.[1] Based on this, impurities can include:

  • Unreacted Starting Materials: Residual 5-Nitrothiazol-2-amine or 2-(Ethyl(m-tolyl)amino)ethyl acetate.

  • Isomers: The azo coupling reaction typically occurs at the para-position to the amino group of the coupling agent. However, coupling at the ortho-position can occur, leading to positional isomers of this compound.

  • Synthesis Byproducts:

    • Phenolic derivatives: Formed if the diazonium salt reacts with water during the synthesis.

    • Triazenes: Resulting from N-coupling instead of the desired C-coupling at the aromatic ring. This is a known side reaction in azo coupling with anilines.

    • Degradation products: Azo dyes can be susceptible to degradation, and their metabolites, such as aromatic amines, can be toxicologically significant.[4][5][6][7]

Q2: How can I confirm the identity of these unknown peaks?

A2: A multi-step approach is recommended for the structural elucidation of unknown impurities:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC/MSD TOF can provide accurate mass measurements of the impurity peaks, allowing you to propose elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the impurity ions can provide structural clues.

  • Isolation by Preparative HPLC: This is a crucial step to obtain a pure sample of the impurity for further characterization.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the isolated impurity are the gold standard for unambiguous structure determination.

Experimental & Analytical Issues

Q3: My quantitative results for this compound are inconsistent between different lots of the standard. Why is this happening?

A3: Lot-to-lot variability is often due to differing purity levels. If a new lot has a higher percentage of impurities, the actual concentration of this compound will be lower than stated, leading to inaccurate standard curves and underestimation of your analyte.

Troubleshooting Steps:

  • Qualify Each New Lot: Never assume a new lot of a standard is identical to the previous one. Run a comparative HPLC analysis of the old and new lots.

  • Purity Assessment: If your HPLC system has a universal detector like a CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector), you can get a better estimate of the relative amounts of the main component and impurities.

  • Consider Quantitative NMR (qNMR): For the highest accuracy, qNMR can be used to determine the exact concentration of this compound in a standard, independent of impurities.

Q4: I am observing poor peak shape and shifting retention times for this compound. What could be the cause?

A4: This can be due to a number of factors, including the presence of impurities that may interact with the stationary phase or the analyte itself.

Troubleshooting Flowchart:

G start Poor Peak Shape / Shifting Retention Time q1 Is the column old or contaminated? start->q1 sol1 Flush or replace the column. q1->sol1 Yes q2 Is the mobile phase freshly prepared and properly degassed? q1->q2 No a1_yes Yes a1_no No end_node Consider sample matrix effects or instrument issues. sol1->end_node sol2 Prepare fresh mobile phase. q2->sol2 No q3 Are you using a suitable column and mobile phase for azo dyes? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Consult recommended methods (see protocols below). q3->sol3 No q4 Have you tried a different lot of the standard? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 The issue may be with the specific lot's impurity profile. q4->sol4 Yes q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for peak shape issues.

Impact on Drug Development

Q5: Can impurities in this compound affect my in-vitro toxicology or efficacy assays?

A5: Absolutely. Azo dye impurities can have biological activity. For instance, the reductive cleavage of the azo bond can produce aromatic amines, which are a class of compounds known to include carcinogens and mutagens.[4][6][7]

Potential Interferences:

  • Enzyme Inhibition/Induction: Structurally related impurities could interact with enzymes, affecting cellular metabolism and potentially confounding the results of assays that measure these endpoints.

  • Receptor Binding: Impurities may bind to cellular receptors, either antagonizing or agonizing them, which could interfere with the study of a drug candidate's mechanism of action.

It is crucial to use a well-characterized, high-purity standard for any biological assays to ensure that the observed effects are solely attributable to the compound of interest.

Experimental Protocols

Protocol 1: Analytical HPLC-UV/MS for Purity Assessment of this compound

This protocol is a starting point for the analysis of commercial this compound standards.

Instrumentation:

  • HPLC or UHPLC system with a PDA or UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column ZORBAX XDB-C8 (e.g., 50 mm x 2.1 mm, 1.8 µm)XBridge C18 (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A 5 mM Ammonium acetate in water10 mM Ammonium acetate, pH 3.6
Mobile Phase B AcetonitrileAcetonitrile
Gradient 40% B to 60% B over 6 min40% B to 98% B over 17 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 55 °C30 °C
Injection Vol. 2 µL5 µL
Detection PDA: 210-800 nm; MS: Scan m/z 100-1000PDA: 210-800 nm; MS: Scan m/z 100-600

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Further dilute to a working concentration (e.g., 10 µg/mL) in the initial mobile phase composition.

  • Inject the sample and acquire data.

  • Integrate all peaks and calculate the area percent of the main peak and impurities.

  • Examine the mass spectra of the impurity peaks to gain information on their molecular weights.

Protocol 2: Preparative HPLC for Purification of this compound

This protocol outlines a general approach to scaling up an analytical method for purification.

Workflow for Preparative Purification:

G cluster_0 Method Development cluster_1 Scale-Up cluster_2 Purification & Analysis p1 Develop analytical HPLC method p2 Perform loading study on analytical column p1->p2 p3 Select preparative column with same stationary phase p2->p3 p4 Adjust flow rate and injection volume for larger column p3->p4 p5 Perform preparative run and collect fractions p4->p5 p6 Analyze fractions for purity by analytical HPLC p5->p6 p7 Pool pure fractions and evaporate solvent p6->p7

Caption: Workflow for preparative HPLC method development.

Key Considerations for Scale-Up:

  • Column Selection: Use a preparative column with the same stationary phase as your analytical column.

  • Flow Rate Adjustment: Scale the flow rate proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: Dissolve the commercial standard in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the mobile phase. Perform loading studies to maximize throughput without sacrificing resolution.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to isolate the main this compound peak and any significant impurity peaks.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity before pooling.

References

  • Chen, H. (2010). Toxicological significance of azo dye metabolism by human intestinal microbiota. Journal of Environmental Science and Health, Part C, 28(4), 291-314.
  • Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. (2024). Environmental Science and Pollution Research, 31(24), 36621-36641.
  • Toxicological Impact of Azo Dyes and Their Microbial Degraded Byproducts on Flora and Fauna. (2020). In Microbial Bioremediation & Biodegradation (pp. 417-434). Springer, Singapore.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84802, this compound. Retrieved January 14, 2026 from [Link].

  • A Review of Environmental Impact of Azo Dyes. (2023). International Journal of Research and Review, 10(6), 676-689.
  • Smith, A. (2018). Azo Dye Toxicity: a measure of toxic effect metabolized azo dyes have on the body. Research Reports from Life Science Freshmen Research Scholars, 1(1).
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved January 14, 2026, from [Link]

  • Kromidas, S. (2006).
  • Shimadzu. (n.d.). Preparative HPLC Primer. Retrieved January 14, 2026, from [Link]

  • World dye variety. (2012, March 27). This compound. Retrieved January 14, 2026, from [Link]

  • Final report on the safety assessment of disperse Blue 7. (2005). International journal of toxicology, 24 Suppl 3, 53-75.
  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved January 14, 2026, from [Link]

  • Hoffman, K., Daniels, J. L., & Stapleton, H. M. (2019). Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes. Environmental science & technology, 53(19), 11498-11506.
  • Schepartz, A. (n.d.). HPLC purification of peptides and miniature proteins.
  • Kuroki, N., & Konishi, K. (1954). The Relation between Structure of Disperse Dyes and Their Dyeing Characteristics on Synthetic Fibres. Bulletin of the University of Osaka Prefecture.
  • Varian, Inc. (n.d.).
  • Der Pharma Chemica. (2017). Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue. Der Pharma Chemica, 9(20), 16-24.

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Best practices for handling and disposal of Disperse Blue 124 in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of Disperse Blue 124. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshoot common issues encountered during laboratory experiments involving this dye. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure your safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special handling?

This compound is a monoazo dye used in textiles, particularly for synthetic fabrics like polyester and acetate.[1][2][3] In the lab, it might be used in studies related to textile chemistry, allergy research, or as a component in developing new materials. Special handling is crucial because this compound is a known skin sensitizer and can cause allergic contact dermatitis.[1][4][5][6][7] This means that repeated or prolonged contact can lead to an allergic reaction, manifesting as redness, swelling, itching, and even fluid-filled blisters.[6]

Q2: I've accidentally spilled a small amount of solid this compound powder on the bench. What should I do?

For minor spills of solid this compound, immediate and careful cleanup is necessary to prevent aerosolization of the powder. Avoid dry sweeping. Instead, gently dampen the spilled material with a small amount of water to minimize dust.[8] Then, using absorbent paper towels, carefully wipe up the dampened powder. All contaminated materials, including gloves and paper towels, must be disposed of as hazardous waste. Following the cleanup, decontaminate the benchtop surface with soap and water or an appropriate laboratory cleaner.

Q3: Can I dispose of solutions containing this compound down the drain?

No, you should not dispose of solutions containing this compound down the drain.[9] Azo dyes can be persistent in the environment and may have ecotoxicological effects.[10] All liquid waste containing this dye must be collected in a designated, properly labeled hazardous waste container for appropriate disposal by your institution's environmental health and safety (EHS) office.

Q4: I'm experiencing skin irritation after working with this compound, even though I wore gloves. What could be the cause?

There are several potential reasons for skin irritation despite wearing gloves:

  • Glove Permeation: Not all gloves offer the same level of protection against all chemicals. Ensure you are using gloves with appropriate chemical resistance for this compound and its solvents. Nitrile gloves are generally a good starting point, but always consult the glove manufacturer's compatibility chart.

  • Contamination: It's possible that the outside of your gloves became contaminated and you inadvertently touched your skin when removing them. Proper glove removal technique is critical.

  • Aerosol Exposure: If you were working with the powder outside of a fume hood, fine particles may have settled on your skin or clothing.

If you experience skin irritation, wash the affected area thoroughly with soap and water and seek medical attention if symptoms persist. Report the incident to your laboratory supervisor and EHS department to investigate the cause and prevent recurrence.

Q5: How should I store this compound in the lab?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Ensure the storage area is clearly labeled.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results (e.g., color intensity variations) Improper dissolution of the dye.Ensure the dye is fully dissolved in the appropriate solvent. Gentle heating or sonication may be necessary, depending on the solvent and experimental protocol.
Contamination of stock solutions.Use fresh, high-purity solvents. Avoid introducing contaminants by using clean glassware and dedicated spatulas.
pH fluctuations in the experimental system.The pH of the solution can affect the color and stability of the dye. Buffer your solutions to the appropriate pH for your experiment.[12]
Visible dye residue on lab surfaces after cleaning Inadequate cleaning procedure.Use a suitable solvent to remove the dye residue, followed by a thorough wash with soap and water. For stubborn stains, consult the Safety Data Sheet (SDS) for recommended cleaning agents.
Use of inappropriate cleaning materials.Ensure cleaning materials are compatible with the dye and the surface being cleaned.
Allergic reaction or skin sensitization reported by a lab member Inadequate personal protective equipment (PPE).Review and update the risk assessment for the procedure. Ensure all personnel are using the correct PPE, including appropriate gloves, lab coats, and eye protection.[13]
Improper handling techniques leading to exposure.Reinforce training on safe handling procedures, including working in a fume hood when handling the powder and proper glove removal techniques.[14][15][16]

Experimental Protocols

Protocol 1: Safe Handling of this compound Powder

This protocol outlines the essential steps for safely weighing and preparing solutions of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (as per your experimental protocol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Magnetic stir bar and stir plate (optional)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated enclosure.

  • Weighing:

    • Place a clean weighing paper or boat on the balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed powder into a clean beaker or flask.

    • Add a small amount of the appropriate solvent and gently swirl to wet the powder.

    • Add the remaining solvent to reach the desired concentration.

    • If necessary, use a magnetic stir bar and stir plate to aid dissolution.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated items in the designated solid hazardous waste container.

    • Clean the spatula and any non-disposable equipment thoroughly.

    • Wipe down the work area within the fume hood.

Protocol 2: Disposal of this compound Waste

This protocol provides a step-by-step guide for the safe disposal of solid and liquid waste containing this compound.

Materials:

  • Designated hazardous waste containers (one for solid waste, one for liquid waste)

  • Hazardous waste labels

  • PPE (as per Protocol 1)

Procedure:

  • Solid Waste Segregation:

    • Collect all solid waste contaminated with this compound, including used gloves, weighing papers, and absorbent materials from spill cleanups.

    • Place all solid waste into the designated "Hazardous Solid Waste" container.

  • Liquid Waste Segregation:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinses from cleaning glassware.

    • Pour the liquid waste into the designated "Hazardous Liquid Waste" container. Do not mix with incompatible waste streams.

  • Labeling:

    • Ensure both waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream (e.g., solvents).

  • Storage and Disposal:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department. Do not exceed the storage time limits for hazardous waste.

Visualizations

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Work in Fume Hood prep1->prep2 Ensure Safety weigh Weigh Powder prep2->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve Prepare Solution solid_waste Dispose of Solid Waste dissolve->solid_waste After Handling liquid_waste Dispose of Liquid Waste dissolve->liquid_waste After Experiment decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate Decision Tree for this compound Spill Response spill Spill Occurs spill_type Solid or Liquid? spill->spill_type solid_spill Solid Spill spill_type->solid_spill Solid liquid_spill Liquid Spill spill_type->liquid_spill Liquid dampen Dampen with Water solid_spill->dampen absorb Absorb with Inert Material liquid_spill->absorb cleanup Collect Contaminated Material dampen->cleanup absorb->cleanup dispose Dispose as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate notify Notify Supervisor/EHS decontaminate->notify

Caption: A decision tree outlining the appropriate response to a solid or liquid spill of this compound.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition.
  • ResearchGate. (n.d.). Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition | Request PDF. Retrieved from [Link]

  • Van der Bend. (n.d.). DC998: this compound Patient Information. Retrieved from [Link]

  • DermNet. (n.d.). Textile dye allergy. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:61951-51-7. Retrieved from [Link]

  • World dye variety. (2012, March 27). This compound. Retrieved from [Link]

  • MDPI. (2022).
  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • British Society of Cutaneous Allergy. (n.d.). Disperse Blue 106/124. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Disperse blue 1. Retrieved from [Link]

  • ZDHC MRSL. (n.d.). Dyes - Disperse. Retrieved from [Link]

  • Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Federal Register, 43(243), 58986.
  • Vipul Organics. (2023, November 20). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Disperse Blue 14 - Safety Data Sheet. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous. Retrieved from [Link]

  • Scribd. (n.d.). Dyeing Troubleshooting Guide | PDF. Retrieved from [Link]

  • MDPI. (2022). Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase.
  • Sustainability Directory. (n.d.). Disperse Dye Ecotoxicity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Removal of Disperse Orange and Disperse Blue dyes present in textile mill effluent using zeolite synthesized from cenospheres. Retrieved from [Link]

  • Global Journal of Environmental Science and Management. (2015). Decolorization of mixture of dyes: A critical review. Global Journal of Environmental Science and Management, 1(1), 35-50.
  • Federal Register. (2005, February 24). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards. Retrieved from [Link]

  • ChiuVention. (n.d.). Laboratory Sample Dyeing Operation: A Complete Guide!. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. PLoS ONE, 14(1), e0210521.
  • ArTS. (2022). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Retrieved from [Link]

  • MDPI. (2023). A Comprehensive Guide to Textile Process Laboratories: Risks, Hazards, Preservation Care, and Safety Protocol. Safety, 9(4), 82.
  • Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • ResearchGate. (n.d.). Decolorisation of disperse dark blue 148 with ozone. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Photocatalytic Degradation of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on the photocatalytic degradation of Disperse Blue 124. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying scientific principles to empower your experimental design and troubleshooting efforts. This compound is a common azo dye used in the textile industry for coloring polyester fibers and other synthetic materials.[1] Its release into wastewater is a significant environmental concern due to its persistence and potential for causing allergic contact dermatitis.[2][3] Photocatalysis offers a promising method for the complete mineralization of this and other recalcitrant organic pollutants.[4] This resource will equip you with the necessary knowledge to optimize this process.

I. Foundational Concepts: Understanding the "Why"

Before delving into troubleshooting, it is crucial to grasp the core principles governing the photocatalytic degradation of this compound. This process typically involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with photons of sufficient energy (equal to or greater than its band gap), generates electron-hole pairs.[5] These charge carriers initiate a series of redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[5] It is these ROS that are primarily responsible for the non-selective degradation of the complex dye molecule into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.[6][7]

Core Reaction Mechanism

The fundamental steps of photocatalysis can be summarized as follows:

  • Photoexcitation: Photocatalyst + hν → e⁻ (conduction band) + h⁺ (valence band)

  • Generation of Reactive Oxygen Species:

    • h⁺ + H₂O → •OH + H⁺

    • h⁺ + OH⁻ → •OH

    • e⁻ + O₂ → •O₂⁻

  • Dye Degradation: •OH / •O₂⁻ + this compound → Degradation Products

The efficiency of this entire process is contingent on several key factors, which will be the focus of our troubleshooting guide.

II. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common challenges encountered during experiments.

Low Degradation Efficiency

Q1: My degradation efficiency for this compound is consistently low. What are the primary factors I should investigate?

A1: Low degradation efficiency is a multifaceted issue. Begin by systematically evaluating the following critical parameters:

  • Catalyst Loading: The concentration of your photocatalyst is paramount. An insufficient amount will provide too few active sites for the reaction to proceed efficiently.[8] Conversely, an excessive amount can lead to turbidity, which scatters the incident light and reduces its penetration into the solution, thereby decreasing the overall efficiency.[5][9]

  • pH of the Solution: The pH of your reaction medium influences both the surface charge of the photocatalyst and the dye molecule itself.[10] This can significantly impact the adsorption of the dye onto the catalyst surface, a crucial initial step for efficient degradation.[11]

  • Initial Dye Concentration: If the initial concentration of this compound is too high, the dye molecules themselves can absorb a significant portion of the incident light, preventing it from reaching the photocatalyst surface.[12] This "inner filter" effect diminishes the generation of ROS. Furthermore, a high concentration of dye molecules can saturate the active sites on the catalyst surface, leading to a decrease in the degradation rate.[13]

Data-Driven Optimization of Core Parameters

To systematically optimize these parameters, consider the following experimental design:

Parameter Recommended Range to Test Rationale
Catalyst Loading (e.g., TiO₂) 0.25 - 2.0 g/LTo identify the optimal concentration that maximizes active sites without causing excessive light scattering.[14]
pH 3 - 11To determine the pH at which the surface charges of the catalyst and dye are most favorable for adsorption and ROS generation.[10]
Initial Dye Concentration 5 - 50 mg/LTo find a concentration that allows for efficient light penetration and catalyst surface availability.
Inconsistent or Non-Reproducible Results

Q2: I'm observing significant variability between my experimental runs. How can I improve the reproducibility of my results?

A2: Inconsistent results often stem from a lack of control over key experimental variables. To enhance reproducibility, focus on the following:

  • Light Source Stability: Ensure your light source (e.g., UV lamp, solar simulator) provides a consistent and stable output. Fluctuations in light intensity will directly impact the rate of electron-hole pair generation.

  • Reaction Temperature: While photocatalysis is not as temperature-sensitive as traditional thermal catalysis, significant temperature variations can affect reaction kinetics.[5] It is advisable to conduct your experiments in a temperature-controlled environment.

  • Mixing and Agitation: Proper mixing is essential to maintain a uniform suspension of the photocatalyst and to ensure that dye molecules are continuously brought into contact with the catalyst surface. Use a magnetic stirrer at a consistent speed for all experiments.

Understanding the Reaction Mechanism

Q3: How can I determine which reactive oxygen species are the primary drivers of this compound degradation in my system?

A3: Identifying the dominant ROS is crucial for a deeper mechanistic understanding and for targeted enhancements. This can be achieved through scavenger experiments.[15] Scavengers are chemical compounds that selectively react with specific ROS, thereby inhibiting their role in the degradation process.

Experimental Protocol: Scavenger Study
  • Prepare Identical Reaction Mixtures: Set up multiple reactors with the same optimized concentrations of this compound and your photocatalyst.

  • Introduce Scavengers: To each reactor (except for a control), add a specific scavenger at a concentration sufficient to quench the target ROS.

  • Monitor Degradation: Irradiate the solutions and monitor the degradation of this compound over time.

  • Analyze Results: A significant decrease in the degradation rate in the presence of a particular scavenger indicates that the quenched ROS plays a major role in the degradation mechanism.[16]

Scavenger Target Reactive Species Typical Concentration
Tert-butanol (t-BuOH) Hydroxyl radicals (•OH)10 mM
Benzoquinone (BQ) Superoxide radicals (•O₂⁻)1 mM
Ammonium Oxalate Holes (h⁺)10 mM
Catalyst Deactivation and Reusability

Q4: My photocatalyst's efficiency decreases after a few cycles. What could be causing this deactivation, and how can I regenerate it?

A4: Catalyst deactivation is a common issue and can be attributed to several factors:

  • Fouling: The surface of the catalyst can become coated with degradation intermediates or byproducts, blocking active sites.

  • Photocatalyst Poisoning: Certain ions or molecules in the reaction medium can irreversibly bind to the catalyst surface, inhibiting its activity.

  • Photocorrosion: Some semiconductor materials can be susceptible to degradation upon prolonged irradiation.

To regenerate your catalyst, consider the following steps:

  • Washing: After each cycle, thoroughly wash the catalyst with deionized water to remove any adsorbed species.

  • Solvent Rinsing: A rinse with a suitable organic solvent (e.g., ethanol or methanol) can help remove more stubborn organic residues.

  • Thermal Treatment: Calcination at an appropriate temperature can often restore the catalyst's activity by burning off organic foulants. The optimal temperature will depend on the specific photocatalyst being used.

III. Experimental Protocols & Workflows

Standard Photocatalytic Degradation Experiment

This protocol outlines a typical batch experiment for evaluating the photocatalytic degradation of this compound.

  • Catalyst Suspension: Prepare a stock suspension of your photocatalyst (e.g., 1 g/L TiO₂) in deionized water.

  • Reaction Mixture Preparation: In a suitable reactor vessel (e.g., a beaker), add a specific volume of the catalyst suspension and a stock solution of this compound to achieve the desired initial concentrations. Adjust the pH of the solution using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Place the reactor in the dark and stir the suspension for a set period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Sample Analysis: Immediately centrifuge or filter the samples to remove the photocatalyst particles. Analyze the supernatant for the remaining concentration of this compound using a suitable analytical technique.

Analytical Methods for Monitoring Degradation

The choice of analytical method is critical for accurately quantifying the degradation of this compound.

  • UV-Visible Spectrophotometry: This is a straightforward and widely used technique for monitoring the decolorization of the dye solution.[12] The concentration of this compound can be determined by measuring the absorbance at its maximum wavelength (λmax). However, it is important to note that this method only tracks the disappearance of the chromophore and does not provide information about the mineralization of the dye into colorless intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique that can separate and quantify the parent dye molecule as well as its degradation intermediates.[17] This provides a more complete picture of the degradation process.

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organic carbon in a sample. A decrease in TOC over time indicates the mineralization of the dye into CO₂.

Workflow Diagrams
General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Prepare Catalyst Suspension mix Mix Catalyst and Dye prep_catalyst->mix prep_dye Prepare Dye Solution prep_dye->mix adjust_ph Adjust pH mix->adjust_ph dark_adsorption Dark Adsorption adjust_ph->dark_adsorption irradiate Irradiation dark_adsorption->irradiate sample Sample Collection irradiate->sample separate Separate Catalyst sample->separate analyze Analyze Supernatant (UV-Vis, HPLC, TOC) separate->analyze

Caption: General workflow for a photocatalytic degradation experiment.

Troubleshooting Logic Flow

G cluster_params Primary Parameters cluster_secondary Secondary Factors cluster_advanced Advanced Diagnostics start Low Degradation Efficiency check_catalyst Optimize Catalyst Loading start->check_catalyst check_ph Optimize pH start->check_ph check_conc Optimize Initial Dye Concentration start->check_conc check_light Verify Light Source Stability check_catalyst->check_light check_temp Ensure Consistent Temperature check_ph->check_temp check_mixing Standardize Mixing check_conc->check_mixing scavenger_study Perform Scavenger Study check_light->scavenger_study check_temp->scavenger_study check_mixing->scavenger_study catalyst_char Characterize Catalyst (Surface Area, etc.) scavenger_study->catalyst_char end Improved Efficiency catalyst_char->end

Caption: Troubleshooting logic for low degradation efficiency.

IV. Scaling Up: From Lab to Pilot Scale

For researchers interested in the practical application of this technology for wastewater treatment, it is important to consider the challenges of scaling up from a laboratory batch reactor to a pilot-scale system.[18][19]

Q5: What are the key considerations when transitioning from a lab-scale experiment to a pilot-scale reactor for treating textile wastewater?

A5: Scaling up introduces several new challenges that must be addressed:

  • Reactor Design: The design of the photoreactor is critical for ensuring efficient light distribution and mass transfer.[20] Common designs include slurry reactors and immobilized catalyst systems.

  • Catalyst Recovery: In a large-scale process, the recovery and reuse of the photocatalyst are essential for economic viability.[19] Immobilizing the catalyst on a support can simplify this process.

  • Wastewater Complexity: Real textile wastewater is a complex mixture of dyes, additives, and other organic and inorganic compounds.[4] These other components can compete for the catalyst's active sites and scavenge ROS, potentially reducing the degradation efficiency of the target dye.

  • Economic Feasibility: The overall cost of the treatment process, including the catalyst, energy for the light source, and operational costs, must be considered for practical implementation.[21]

V. Concluding Remarks

Enhancing the efficiency of the photocatalytic degradation of this compound requires a systematic and well-informed approach. By understanding the fundamental principles and meticulously controlling the key experimental parameters, researchers can overcome common challenges and achieve reliable and efficient degradation. This guide serves as a starting point for your troubleshooting and optimization efforts. For further in-depth information, the following references are recommended.

VI. References

  • Zhang, D., Lv, S., & Luo, Z. (2020). A study on the photocatalytic degradation performance of a [KNbO3]0.9-[BaNi0.5Nb0.5O3−δ]0.1 perovskite. RSC Advances, 10(3), 1275–1280. [Link]

  • MDPI. (2023). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. [Link]

  • ResearchGate. (n.d.). Effect of photocatalyst loading on degradation efficiency of the process. Retrieved from [Link]

  • MDPI. (2021). Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. [Link]

  • MDPI. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. [Link]

  • International Journal of Engineering Science and Invention. (n.d.). Factors Influencing The Rate Of Photocatalytic Degradation Of Hazardous Organic Pollutants From Industrial Effluents: Areview. [Link]

  • JETIR. (2022). PHOTOCATALYTIC DEGRADATION OF TEXTILE DYE DISPERSE BLUE BY USING ZnO/Mn NANOCATALYST. [Link]

  • ResearchGate. (n.d.). Effect of different pH on dye removal. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation. [Link]

  • Science Alert. (n.d.). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pilot scale photocatalytic treatment of textile & dyeing industry wastewater to achieve process water quality and enabling zero liquid discharge. Retrieved from [Link]

  • Scirp.org. (n.d.). Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2 under Visible Light Irradiation. [Link]

  • TERI. (n.d.). Novel pilot scale photocatalytic treatment of textile & dyeing industry wastewater to achieve process water quality and enabling zero liquid discharge. [Link]

  • IJSDR. (2022). Photocatalytic Degradation of Dye Disperse Blue 94 by Strontium Chromate. [Link]

  • MDPI. (2020). Eco-Friendly Photocatalysts for Degradation of Dyes. [Link]

  • ResearchGate. (2023). Roles of reactive species in photocatalysis: effect of scavengers and inorganic ions on dye removal from wastewater. [Link]

  • SciSpace. (n.d.). Effect of scavengers on the photocatalytic digestion of organic matter in water samples assisted by TiO2 in suspension for the voltammetric determination of heavy metals. [Link]

  • ResearchGate. (n.d.). Kinetics of photocatalytic degradation of patent blue V for different intitial concentrations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. [Link]

  • MDPI. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]

  • NCBI. (n.d.). Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

  • ResearchGate. (n.d.). Effect of different scavengers on methylene blue photodegradation using PtS2 nanoparticles. Retrieved from [Link]

  • PubMed. (2024). Photocatalytic Dye Degradation from Textile Wastewater: A Review. [Link]

  • RSC Publishing. (n.d.). Photocatalytic degradation of methyl blue dye with H2O2 sensing. [Link]

  • MDPI. (2024). Dual-Function Fe3O4-Cu2O-Ag/GO Nanocomposites: Efficient Photocatalytic Degradation and Ultrasensitive SERS Detection of Methylene Blue and Malachite Green Dyes. [Link]

  • AIDIC. (2023). Pesticides Removal from Wastewater Using a Pilot-scale Photocatalytic Reactor. [Link]

  • MDPI. (2022). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. [Link]

  • Journal of Water and Environmental Nanotechnology. (n.d.). Enhanced Photocatalytic Degradation of Methylene Blue Dye Using Co3O4 Nanoparticles from the Fruit Extracts of Diplocyclos palmatus (L) C. Jeffrey for Wastewater Remediation. [Link]

  • ResearchGate. (n.d.). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination Method of Disperse Blue 1 in Workplace Air. Retrieved from [Link]

  • MDPI. (2022). Novel Pilot-Scale Photocatalytic Nanofiltration Reactor for Agricultural Wastewater Treatment. [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. [Link]

  • ResearchGate. (n.d.). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Retrieved from [Link]

  • An-Najah Staff. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. [Link]

Sources

Strategies to minimize cross-reactivity in patch testing with Disperse Blue dyes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Cross-Reactivity and Ensuring Diagnostic Accuracy

Welcome to the technical support center for researchers and dermatological scientists. This guide provides in-depth troubleshooting strategies and advanced protocols to address the significant challenges of cross-reactivity and impurities encountered during patch testing with Disperse Blue dyes, particularly Disperse Blue 106 and Disperse Blue 124. As key sensitizers in textile allergic contact dermatitis, accurate testing is paramount. This resource is designed to provide you with the expertise and methodologies to refine your experimental approach and enhance the trustworthiness of your results.

Frequently Asked Questions (FAQs)

Q1: What are Disperse Blue dyes and why are they a focus in patch testing?

A1: Disperse dyes are a class of synthetic, water-insoluble colorants primarily used for dyeing hydrophobic fibers like polyester and acetate.[1][2] Disperse Blue 106 and this compound are particularly noteworthy as they are among the most common causes of textile-related allergic contact dermatitis (ACD).[3][4] Their prevalence in synthetic fabrics, especially in dark-colored clothing linings, leads to significant patient exposure.[3] Consequently, they were named "Allergen of the Year" in 2000 by the American Contact Dermatitis Society and are critical components of textile allergen patch test series.[3]

Q2: What is the immunological mechanism behind an allergy to Disperse Blue dyes?

A2: Allergy to Disperse Blue dyes is a Type IV, or delayed-type, cell-mediated hypersensitivity reaction.[5] The dyes themselves are low-molecular-weight chemicals, acting as haptens. They are not immunogenic on their own but become so after penetrating the skin and covalently binding to endogenous proteins to form a hapten-protein complex.[5] This complex is then recognized as foreign by antigen-presenting cells, initiating a T-cell-mediated inflammatory response that manifests as ACD.[6]

Q3: What does "cross-reactivity" mean in the context of Disperse Blue dyes?

A3: Cross-reactivity occurs when T-cells sensitized to a specific allergen, such as Disperse Blue 106, also recognize and react with other structurally similar molecules, like this compound or other azo dyes.[7][8] This is due to the presence of a shared chemical structure, or allergenic determinant (epitope), that the T-cell receptors can bind to. This phenomenon can lead to multiple positive patch test reactions, making it difficult to identify the primary sensitizing agent.

Q4: Why is there such a high rate of simultaneous positive reactions between Disperse Blue 106 and this compound?

A4: The high frequency of co-sensitization is primarily attributed to their very close structural similarity.[8][9] Both are monoazo dyes containing a 5-nitrothiazol-2-yl diazenyl group, which is a key part of the allergenic epitope. Minor differences in their side chains are often not sufficient to prevent immune cross-recognition. A study of 86 patients positive to either dye showed good concordance in reactions between them (Cohen's weighted kappa of 0.72).[9]

Troubleshooting Guide: Navigating Cross-Reactivity & False Positives

This section addresses specific issues you may encounter during patch testing and provides strategies to isolate the true cause of sensitization.

Issue 1: A patient tests positive for both Disperse Blue 106 and this compound. How do I determine the primary allergen versus a cross-reaction?

  • Underlying Cause: True co-sensitization to both dyes is possible, but cross-reactivity is a more frequent explanation due to their structural similarity.[8][9] However, a critical and often overlooked factor is the purity of the commercial patch test preparations. Studies have shown that commercial batches of DB 106 and DB 124 can be impure, sometimes containing the other dye as a contaminant.[10] A significant portion of patients diagnosed with an allergy to these dyes may, in fact, be reacting only to these impurities.[2][11]

  • Strategic Solution: Test with Purified Allergens The gold standard for differentiating true sensitization from reactions to contaminants is to perform patch testing with highly purified dye standards.[10] A patient reacting to a commercial preparation but not to the purified main component is likely sensitized to an impurity. One study found that approximately 25% of patients allergic to commercial DB 106 and DB 124 preparations reacted only to impurities and not the purified dye itself.[2][11]

    See Protocol 2: Purification of Disperse Dyes by Recrystallization

Issue 2: A patient shows a positive reaction to a Disperse Blue dye and also to p-phenylenediamine (PPD). Is this a cross-reaction?

  • Underlying Cause: Yes, this is a known cross-reaction.[7] PPD and many azo textile dyes, including some Disperse Blue dyes, share a core para-amino chemical structure. This structural similarity can lead to T-cell cross-recognition. However, the concordance is not always strong; many patients allergic to Disperse Blue dyes do not react to PPD.[9] Therefore, PPD is not considered a reliable screening agent for textile dye allergy on its own.[3]

  • Strategic Solution: Comprehensive Patch Testing & Data Interpretation When a dual positivity is observed, it's essential to consider the patient's exposure history. PPD is a potent sensitizer found in permanent hair dyes, while Disperse Blue dyes are primarily in synthetic textiles.[3][7] The clinical relevance of each reaction must be assessed. The table below summarizes the prevalence of co-sensitization from various studies, which can aid in interpreting the likelihood of a clinically relevant cross-reaction versus a separate primary sensitization.

    See Table 1: Co-sensitization Rates in Patch Testing

Issue 3: Patch test results are ambiguous or suspected to be false positives due to impurities in the commercial allergen.

  • Underlying Cause: Commercial dye preparations are often technical-grade and contain by-products from the synthesis process, which may themselves be sensitizers.[10] This can lead to a positive patch test that is incorrectly attributed to the named dye.

  • Strategic Solution: Analytical Purity Assessment using Thin-Layer Chromatography (TLC) TLC is a powerful, cost-effective method to separate the components of a mixture and visually assess the purity of your patch test material.[12] By running the commercial dye alongside a purified standard, you can identify the presence of impurities. Furthermore, the separated components on the TLC plate can be used directly for patch testing to identify which specific compound (the main dye or an impurity) is eliciting the allergic reaction.[2][11]

    See Protocol 3: Thin-Layer Chromatography (TLC) for Purity Assessment

Issue 4: A patient has a history suggestive of textile dermatitis, but patch tests to the standard textile series are negative.

  • Underlying Cause: The standard series, while useful, does not contain all possible textile allergens. The specific dye causing the dermatitis may not be included. Furthermore, the clinical relevance of a positive patch test must always be confirmed.

  • Strategic Solution: Test with Patient's Own Clothing (ROAT) A Repeat Open Application Test (ROAT) using a piece of the patient's own suspect clothing is an invaluable tool for confirming clinical relevance.[13] A positive ROAT provides strong evidence that an allergen is present in the garment and is the cause of the patient's dermatitis. If the ROAT is positive but the standard series is negative, it indicates sensitization to an allergen not present in the test panel.

    See Protocol 4: Repeat Open Application Test (ROAT)

Data Presentation & Visualization
Chemical Structures & The Basis for Cross-Reactivity

The structural similarity between Disperse Blue 106 and 124 is the molecular basis for their high rate of immunological cross-reactivity. The diagram below highlights their shared core structure.

G cluster_DB106 Disperse Blue 106 cluster_DB124 This compound DB106_Struct Chemical Structure C₁₄H₁₇N₅O₃S Shared_Core Shared Allergenic Core Structure (5-nitrothiazol-2-yl)diazenyl moiety attached to a substituted aniline ring DB106_Struct->Shared_Core Contains DB106_Sidechain Side Chain: -CH₂CH₂OH (Ethanol Group) DB124_Struct Chemical Structure C₁₆H₁₉N₅O₄S DB124_Struct->Shared_Core Contains DB124_Sidechain Side Chain: -CH₂CH₂OC(O)CH₃ (Ethyl Acetate Group) Shared_Core->DB106_Sidechain Differs by Shared_Core->DB124_Sidechain Differs by caption Fig 1. Structural Comparison of Disperse Blue 106 and 124

Caption: Fig 1. Structural Comparison of Disperse Blue 106 and 124

Quantitative Data Summary

The following table summarizes key quantitative data from published studies, providing context for interpreting patch test results.

Table 1: Prevalence of Sensitization and Co-Reactivity Rates

Allergen(s) Patient Population Prevalence / Co-reactivity Rate Key Finding Source
DB 106 788 dermatitis patients 82.5% (33 of 40 dye-positive patients) DB 106 is a very frequent sensitizer among those with textile dye allergy. [3]
DB 124 788 dermatitis patients 80% (32 of 40 dye-positive patients) High rate of co-sensitization with DB 106. [3]
DB 106 and/or DB 124 1986 dermatitis patients 4.3% overall prevalence Good concordance between reactions to DB 106 and DB 124. [9]
DB 106/124 & PPD 1986 dermatitis patients Poor concordance A negative PPD test does not rule out allergy to Disperse Blue dyes. [9]
DB 124 & PPD 6203 dermatitis patients 16% of DB 124-sensitive patients also reacted to PPD Cross-reactivity with PPD is present but not universal. [7]
Textile Dye Mix (TDM) & PPD TDM-positive patients 53-61% simultaneous reactivity with PPD A significant overlap exists, often due to dyes like Disperse Orange 3. [11]

| Commercial vs. Purified Dyes | 21 patients allergic to commercial DB 106/124 | ~25% reacted only to impurities | Impurities are a major confounding factor in diagnosis. |[2][11] |

Experimental Protocols
Protocol 1: Preparation of Allergen Solutions for Patch Testing

Objective: To prepare standardized concentrations of Disperse Blue dyes in petrolatum for epicutaneous patch testing.

Materials:

  • Purified Disperse Blue dye (e.g., DB 106 or DB 124)

  • White petrolatum (USP grade)

  • Analytical balance

  • Glass mortar and pestle or ointment mill

  • Spatula

  • Weighing paper

  • Airtight storage container (e.g., ointment jar or syringe)

Procedure:

  • Calculation: Determine the required mass of dye and petrolatum to achieve the target concentration (e.g., 1.0% w/w). For 10g of a 1.0% preparation, you will need 0.1g of dye and 9.9g of petrolatum.

  • Weighing: Accurately weigh the required amount of dye onto weighing paper. Separately, weigh the petrolatum into the glass mortar.

  • Levigation: Transfer the weighed dye powder into the mortar with the petrolatum. Begin triturating (grinding) the dye powder into a small amount of the petrolatum with the pestle. This process, known as levigation, reduces the particle size and ensures a fine, uniform dispersion.

  • Geometric Dilution: Gradually add the remaining petrolatum to the mortar in small portions, mixing thoroughly with the pestle and spatula after each addition. Continue until all petrolatum is incorporated and the mixture is homogenous in color and consistency.

  • Homogenization (Optional): For larger batches or improved consistency, pass the mixture through an ointment mill according to the manufacturer's instructions.

  • Storage: Transfer the final preparation into an airtight, light-resistant container. Label clearly with the allergen name, concentration, vehicle, and date of preparation. Store under appropriate conditions as specified by stability data, typically at controlled room temperature.

Quality Control: The homogeneity of the preparation is critical. Visually inspect for any clumps or color non-uniformity. For research applications, consider analyzing the final concentration using a validated analytical method like HPLC.[10]

Protocol 2: Purification of Disperse Dyes by Recrystallization

Objective: To purify commercial-grade Disperse Blue dyes to remove sensitizing impurities.

Materials:

  • Commercial Disperse Blue dye powder

  • Appropriate recrystallization solvent (requires pre-testing; ethanol or acetone are potential starting points)[14]

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which the dye is highly soluble at high temperatures but poorly soluble at low temperatures.[15] Perform small-scale solubility tests with various solvents (e.g., ethanol, acetone, toluene) to identify a suitable one.

  • Dissolution: Place the impure dye powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate until the solvent boils and the dye dissolves completely. Add more hot solvent in small increments only if necessary to fully dissolve the dye.

  • Hot Filtration (if insoluble impurities are present): If solid impurities remain in the hot solution, perform a hot filtration. Pre-heat a second flask containing a stemless funnel and fluted filter paper on the hot plate. Pour the hot dye solution through the filter paper to remove the insoluble material. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask containing the hot, clear dye solution from the heat. Cover it and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[16]

  • Ice Bath: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.

  • Vacuum Filtration: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The purified crystals can now be used to prepare patch test allergens (see Protocol 1).

Protocol 3: Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To qualitatively assess the purity of a Disperse Blue dye sample and separate it from potential contaminants.

Materials:

  • TLC plate (silica gel coated)

  • TLC developing chamber with lid

  • Dye samples (commercial and purified) dissolved in a volatile solvent (e.g., acetone)

  • Capillary tubes for spotting

  • Mobile phase (solvent system). A starting system for azo dyes could be a mixture of petroleum ether and acetone, or ethyl acetate, ethanol, and water.[12][17] The optimal ratio must be determined empirically.

  • Pencil and ruler

  • UV lamp (if components are not colored)

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark spots for each sample.

  • Spotting: Use a capillary tube to apply a small, concentrated spot of each dye solution onto the origin line. Allow the solvent to evaporate completely between applications.

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (below the origin line on the plate). Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry. Colored spots will be visible. If any components are colorless, view the plate under a UV lamp. Circle all visible spots.

  • Analysis:

    • A pure compound should ideally show a single spot.

    • Compare the commercial dye lane to the purified dye lane. The presence of additional spots in the commercial sample indicates impurities.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front) . The Rf value is a characteristic of a compound in a given TLC system.

Workflow for Investigating Suspected Cross-Reactivity

G Start Start: Patient has positive patch test to Commercial DB 106 and/or DB 124 Purity_Check Is the purity of the test allergen confirmed? Start->Purity_Check TLC_Test Perform TLC on commercial allergen (Protocol 3) Purity_Check->TLC_Test No Cross_React_Check Does patient also react to PPD or other structurally related azo dyes? Purity_Check->Cross_React_Check Yes Purify_Dye Purify commercial allergen (Protocol 2) TLC_Test->Purify_Dye Retest_Purified Re-test patient with purified dye(s) and isolated TLC spots Purify_Dye->Retest_Purified Result_Purified Interpret results from purified allergens Retest_Purified->Result_Purified Allergy_Impurity Conclusion: Allergy is to an impurity. Identify impurity if possible. Result_Purified->Allergy_Impurity Positive to impurity spot, Negative to purified dye Allergy_Dye Conclusion: True allergy to the specific Disperse Blue dye. Result_Purified->Allergy_Dye Positive to purified dye Allergy_Dye->Cross_React_Check ROAT Confirm clinical relevance with patient's own clothing (ROAT) (Protocol 4) Cross_React_Check->ROAT Yes Cross_React_Check->ROAT No Final_Conclusion Final Diagnosis: Clinically relevant, cross-reactive allergy to Disperse Blue dye. ROAT->Final_Conclusion Positive ROAT No_Relevance Conclusion: Sensitization present, but may not be clinically relevant to current dermatitis. ROAT->No_Relevance Negative ROAT caption Fig 2. Troubleshooting Workflow for Disperse Blue Allergy

Sources

Technical Support Center: Optimizing Activated Carbon Adsorption of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the removal of Disperse Blue 124 using activated carbon. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your experimental parameters. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a solid foundation of scientific understanding.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the adsorption of this compound.

Q1: What is the primary mechanism for the adsorption of this compound onto activated carbon?

A1: The adsorption of this compound, a non-ionic disperse dye, onto activated carbon is primarily governed by physical adsorption processes. The key mechanisms include:

  • Van der Waals forces: Weak intermolecular forces of attraction between the dye molecules and the activated carbon surface.

  • π-π interactions: Stacking interactions between the aromatic rings of the dye molecule and the graphitic surface of the activated carbon.

  • Hydrophobic interactions: The tendency of the non-polar dye molecules to move from the aqueous phase to the non-polar surface of the activated carbon.

Given the non-ionic nature of this compound, electrostatic interactions play a less significant role compared to the adsorption of ionic dyes.

Q2: How does pH influence the removal efficiency of this compound?

A2: The effect of pH on the adsorption of disperse dyes can be complex and is not always as pronounced as with ionic dyes. For this compound, the optimal pH can vary depending on the specific properties of the activated carbon used. Generally, the pH can influence the surface charge of the activated carbon and the stability of the dye dispersion. For some disperse dyes, such as Disperse Blue 56, optimal removal is observed at acidic pH ranges (around pH 2-3).[1] Conversely, for other disperse dyes like Disperse Yellow 211, a more alkaline environment (pH 11) is favorable.[1] It is crucial to perform preliminary pH screening experiments (e.g., from pH 2 to 10) to determine the optimal pH for your specific activated carbon and experimental setup.

Q3: What is the significance of determining the optimal adsorbent dose?

A3: Determining the optimal adsorbent dose is a critical step in maximizing removal efficiency while minimizing material costs.

  • Too low of a dose: Results in insufficient active sites for dye adsorption, leading to low removal efficiency.

  • Too high of a dose: Can lead to the aggregation of activated carbon particles, which reduces the effective surface area available for adsorption. While the percentage of dye removal may increase, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) will decrease, making the process less efficient.[2]

The optimal dose represents the point at which maximum dye removal is achieved with the most efficient use of the adsorbent.

Q4: How do I choose between the Langmuir and Freundlich isotherm models to describe my data?

A4: The Langmuir and Freundlich isotherm models describe the equilibrium relationship between the amount of dye adsorbed onto the activated carbon and the concentration of the dye remaining in the solution at a constant temperature.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption.[3][4]

  • Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of active sites and energies.[3][4]

The best-fit model is determined by comparing the correlation coefficients (R²) obtained from plotting the experimental data according to the linearized forms of each equation. A higher R² value indicates a better fit. For many disperse dye adsorption systems, the Freundlich isotherm provides a better fit, suggesting a heterogeneous surface and multilayer adsorption.[1]

Q5: What do the pseudo-first-order and pseudo-second-order kinetic models tell me about my adsorption process?

A5: Kinetic models are used to understand the rate of the adsorption process.

  • Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of unoccupied sites. It is generally more applicable to the initial stages of adsorption.

  • Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[4]

Similar to isotherm models, the best-fit kinetic model is determined by comparing the correlation coefficients (R²) of the linear plots. The pseudo-second-order model often provides a better description for the adsorption of dyes onto activated carbon, suggesting that the overall rate is controlled by the adsorption reaction itself.[1][2]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental process.

Problem Potential Cause(s) Troubleshooting Steps
Low Dye Removal Efficiency 1. Sub-optimal pH: The pH of the solution significantly affects the surface charge of the activated carbon and the dye's properties.1. Conduct a pH optimization study by varying the pH of the dye solution (e.g., from 2 to 10) while keeping other parameters constant.[1][5]
2. Insufficient Adsorbent Dose: Not enough activated carbon to provide the necessary surface area for adsorption.2. Perform a dosage optimization experiment by varying the amount of activated carbon (e.g., 0.1 g/L to 2 g/L) to find the optimal dose.[2][4]
3. Short Contact Time: The system may not have reached equilibrium.3. Conduct a kinetic study by taking samples at different time intervals (e.g., from 5 minutes to several hours) to determine the equilibrium time.[2]
4. Poor Quality Activated Carbon: The activated carbon may have a low surface area or pore volume.4. Characterize your activated carbon using techniques like BET surface area analysis. Consider using a different source or type of activated carbon.
Inconsistent or Non-Reproducible Results 1. Inhomogeneous Mixing: Inadequate agitation can lead to concentration gradients in the solution.1. Ensure consistent and vigorous shaking or stirring throughout the experiment using a mechanical shaker or magnetic stirrer.
2. Inaccurate Measurement of Dye Concentration: Errors in spectrophotometer readings or calibration curve.2. Recalibrate the UV-Vis spectrophotometer and prepare a fresh calibration curve. Ensure proper dilution of samples to fall within the linear range of the calibration curve.
3. Temperature Fluctuations: Adsorption is a temperature-dependent process.3. Conduct experiments in a temperature-controlled environment, such as a water bath shaker.
4. Incomplete Separation of Activated Carbon: Fine particles of activated carbon remaining in the supernatant can interfere with spectrophotometric measurements.4. After the experiment, centrifuge the samples at a higher speed or for a longer duration. If centrifugation is insufficient, consider using a syringe filter (test for dye adsorption by the filter material first).[6]
Difficulty in Preparing a Stable Disperse Dye Solution 1. Low Water Solubility of Disperse Dyes: this compound has limited solubility in water, which can lead to aggregation and inconsistent stock solutions.1. Prepare the stock solution by first making a paste of the dye powder with a small amount of a dispersing agent (e.g., a non-ionic surfactant) before adding water.
2. Use ultrasonication to aid in the dispersion of the dye in the aqueous solution.
3. Prepare fresh dye solutions for each experiment to minimize aggregation over time.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments.

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 1.0 g of this compound powder.

    • Create a smooth paste with a few drops of a non-ionic surfactant (e.g., Tween 80).

    • Gradually add deionized water while stirring continuously to make a total volume of 1 L in a volumetric flask.

    • Sonicate the solution for 15-30 minutes to ensure uniform dispersion.

  • Working Solutions:

    • Prepare working solutions of desired concentrations by diluting the stock solution with deionized water. For example, to prepare 100 mL of a 50 mg/L solution, pipette 5 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

Batch Adsorption Experiments
  • Add a known amount of activated carbon to a series of flasks containing a fixed volume of the this compound working solution (e.g., 0.1 g of activated carbon in 100 mL of 50 mg/L dye solution).

  • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

  • Place the flasks in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined time.

  • After the desired contact time, withdraw the samples and separate the activated carbon from the solution by centrifugation or filtration.

  • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

  • Calculate the percentage of dye removal and the adsorption capacity (qe) using the following equations:

    • Percentage Removal (%) = [(C₀ - Cₑ) / C₀] * 100

    • Adsorption Capacity (qe, mg/g) = [(C₀ - Cₑ) * V] / m

    Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₑ = Equilibrium dye concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Data Analysis Workflow

Data_Analysis_Workflow cluster_0 Experimental Data cluster_1 Calculations cluster_2 Modeling cluster_3 Interpretation Initial_Conc Initial Concentration (C₀) Calc_Removal Calculate % Removal Initial_Conc->Calc_Removal Calc_Capacity Calculate Adsorption Capacity (qₑ) Initial_Conc->Calc_Capacity Final_Conc Final Concentration (Cₑ) Final_Conc->Calc_Removal Final_Conc->Calc_Capacity Adsorbent_Mass Adsorbent Mass (m) Adsorbent_Mass->Calc_Capacity Solution_Volume Solution Volume (V) Solution_Volume->Calc_Capacity Optimization Identify Optimal Parameters Calc_Removal->Optimization Isotherm_Models Isotherm Models (Langmuir, Freundlich) Calc_Capacity->Isotherm_Models Kinetic_Models Kinetic Models (Pseudo-first-order, Pseudo-second-order) Calc_Capacity->Kinetic_Models Mechanism Determine Adsorption Mechanism Isotherm_Models->Mechanism Kinetic_Models->Mechanism

Caption: Data analysis workflow for adsorption experiments.

Section 4: Visualization of Key Parameter Relationships

The following diagram illustrates the interconnectedness of various experimental parameters and their impact on the final outcome.

Parameter_Relationships Adsorption_Efficiency Adsorption Efficiency pH pH pH->Adsorption_Efficiency affects surface charge Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Efficiency provides active sites Initial_Concentration Initial Dye Concentration Initial_Concentration->Adsorption_Efficiency driving force Contact_Time Contact Time Contact_Time->Adsorption_Efficiency determines equilibrium Temperature Temperature Temperature->Adsorption_Efficiency influences kinetics & equilibrium

Caption: Interplay of key parameters in dye adsorption.

Section 5: Quantitative Data Summary

The following table summarizes typical ranges and effects of key parameters on the removal of disperse dyes. Note that optimal values are highly specific to the dye and activated carbon used.

ParameterTypical RangeGeneral Effect on Removal Efficiency
pH 2 - 11Highly dependent on the specific dye and adsorbent; can be acidic or alkaline.[1]
Adsorbent Dose (g/L) 0.1 - 2.0Increases to an optimum, then plateaus.
Initial Dye Concentration (mg/L) 10 - 200Percentage removal generally decreases with increasing concentration.
Contact Time (min) 5 - 180Increases until equilibrium is reached.
Temperature (°C) 20 - 50Can be endothermic or exothermic, affecting adsorption capacity.

References

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Disperse Blue 124 in Textiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Disperse Blue 124 in textile matrices. As a dye known for its allergenic potential, accurate and reliable detection is critical for consumer safety and regulatory compliance.[1][2][3] Disperse dyes are primarily used for synthetic textiles like polyester and acetate and are a common cause of textile dermatitis.[1][4][5] Regulations such as OEKO-TEX Standard 100 and the EU's REACH legislation restrict the use of certain allergenic and carcinogenic dyes in consumer products, making validated analytical methods indispensable for the textile industry.[4][6][7][8]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating system through rigorous adherence to ICH guidelines, and compares the validated HPLC-PDA method against alternative techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Part 1: The Analytical Workflow: From Textile to Quantitation

The accurate determination of this compound hinges on two critical stages: efficient extraction from the complex textile matrix and robust chromatographic separation and detection.

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below. Each step is crucial for ensuring the integrity of the final result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Textile Sample (1g) Cut Cut into small pieces (~5x5 mm) Sample->Cut Extract Ultrasonic Extraction (Methanol, 50°C, 30 min) Cut->Extract Centrifuge Centrifugation (10,000 rpm, 10 min) Extract->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Inject Inject Sample Extract Filter->Inject HPLC HPLC-PDA System Separate Chromatographic Separation (C18 Column) Inject->Separate Detect PDA Detection (at λmax & Spectrum) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Validate Method Validation (ICH Q2(R1)) Quantify->Validate

Caption: Overall Experimental Workflow for this compound Analysis.

Protocol: Sample Preparation

The choice of extraction solvent and method is paramount. While historical methods utilized solvents like chlorobenzene, modern protocols favor methanol for its effectiveness and reduced health and environmental impact.[8][9] Ultrasound-assisted extraction enhances the diffusion of the analyte from the fiber matrix into the solvent.[6][10][11]

Step-by-Step Protocol:

  • Comminution: Cut a representative 1.0 g portion of the textile sample into small pieces (approx. 5x5 mm) to maximize surface area.

  • Extraction: Place the textile pieces into a glass extraction vessel and add 20 mL of HPLC-grade methanol.[11]

  • Ultrasonication: Place the sealed vessel in an ultrasonic bath and sonicate at 50°C for 30 minutes.[6][11]

  • Separation: Centrifuge the resulting mixture at 10,000 rpm for 10 minutes to pellet the textile fibers.[6][11]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Protocol: HPLC-PDA Instrumentation and Conditions

A reversed-phase HPLC method provides excellent separation for moderately non-polar molecules like this compound. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, adding a layer of confidence to peak identification.[11][12]

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, PDA detector (e.g., Waters ACQUITY Arc System)[12]
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min (60% B), 2-15 min (60-95% B), 15-18 min (95% B), 18-20 min (60% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
PDA Detection Monitoring at λmax of this compound (~610 nm); Spectral scan from 200-800 nm

Part 2: A Framework for Trust: HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is accurate, precise, and reliable.[13][14][15][16]

Validation Parameter Relationships

The core validation parameters are interconnected, building a comprehensive picture of the method's performance.

Validation_Parameters cluster_Precision Precision Components Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of ICH Method Validation Parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][16]

  • Protocol: Analyze three types of samples: a blank textile extract (matrix blank), the matrix blank spiked with a known concentration of this compound standard, and a standard solution of this compound.

  • Acceptance Criteria: The chromatogram of the matrix blank should show no significant peaks at the retention time of this compound. The peak in the spiked sample must be pure, as confirmed by the PDA detector's peak purity analysis.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector's response over a specified range.

  • Protocol: Prepare a series of at least five calibration standards of this compound in methanol, covering the expected concentration range (e.g., 0.5 - 20 mg/L). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.99.[6]

Concentration (mg/L)Mean Peak Area (n=3)
0.551,245
1.0103,580
5.0520,110
10.01,045,230
20.02,098,760
Result: r² 0.9995
Accuracy

Accuracy measures the closeness of the test results to the true value, often expressed as percent recovery.[16]

  • Protocol: Spike a blank textile extract with this compound at three different concentration levels (e.g., low, medium, high; 80%, 100%, 120% of a target concentration). Analyze three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 80-120%.

Spike LevelTheoretical (mg/L)Measured (mg/L)Recovery (%)
Low4.03.9298.0
Medium5.05.15103.0
High6.05.8297.0
Result 99.3 Avg
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]

  • Protocol (Repeatability): Prepare and analyze six individual samples from a single homogeneous dyed textile on the same day, by the same analyst, using the same instrument.

  • Protocol (Intermediate Precision): A second analyst repeats the experiment on a different day using a different HPLC system (if available).[17]

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2% for repeatability and ≤ 3% for intermediate precision.[16]

ParameterAnalyst 1 / Day 1 (mg/kg)Analyst 2 / Day 2 (mg/kg)
Replicate 1-6 Results15.2, 15.5, 15.3, 15.4, 15.2, 15.615.8, 15.5, 15.9, 15.6, 15.7, 15.8
Mean 15.37 15.72
Std. Dev. 0.16 0.15
%RSD (Repeatability) 1.04% 0.95%
Overall %RSD (Int. Prec.) \multicolumn{2}{c}{1.55% }
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[13]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of chromatograms from low-concentration standards (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.

ParameterValue (mg/L)
LOD 0.08
LOQ 0.25
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • Protocol: Introduce small changes to the method, such as mobile phase composition (±2% acetonitrile), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability parameters (e.g., retention time, peak shape).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations.

Part 3: Comparative Analysis of Analytical Techniques

While HPLC-PDA is a robust and widely used technique, other methods offer different advantages. The choice of method often depends on the specific laboratory goal, whether it is high-throughput screening, routine QC, or confirmatory analysis.

FeatureHPLC-PDA HPTLC-Densitometry LC-MS/MS
Principle Liquid chromatographic separation with UV-Vis spectral detection.Planar chromatographic separation with quantification by light absorption/fluorescence.Chromatographic separation coupled with mass-based detection for definitive identification and quantification.
Sensitivity Good (Low mg/L to high µg/L).[12]Moderate (mg/L range).[18]Excellent (Low µg/L to ng/L).[6][19]
Specificity High, enhanced by PDA spectral confirmation.Moderate; risk of co-eluting spots.Very High; based on parent/fragment ion transitions, virtually eliminates interferences.[19]
Throughput Sequential; one sample at a time.High; multiple samples and standards run simultaneously on one plate.[18][20]Sequential; comparable to or faster than HPLC depending on the method.
Quantification Excellent; highly accurate and precise.Good; suitable for screening and semi-quantitative work.[18]Excellent; the gold standard for trace-level quantification.
Cost (Instrument) Medium.Low.High.
Cost (Per Sample) Medium.Low.High (due to instrument overhead and complexity).
Best Application Routine Quality Control, Product Release Testing.Rapid screening of many samples, preliminary investigations.[21][22]Confirmatory analysis, research, low-level detection, and analysis of complex matrices.[7][10]

Conclusion

The validated HPLC-PDA method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound in textiles. It represents a reliable and accessible workhorse method for routine quality control in a laboratory setting. For applications requiring higher throughput for screening, HPTLC offers a cost-effective alternative. When unequivocal identification and the highest sensitivity are required, particularly for regulatory enforcement or complex forensic cases, LC-MS/MS is the superior technique, despite its higher cost and complexity. The selection of the most appropriate method should be guided by a thorough consideration of the analytical requirements, sample throughput needs, and available laboratory resources.

References

  • EN ISO 14362-1:2017 - Textile Testing for Aromatic Amines in Azo - iTeh Standards. (n.d.).
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A Comparative Analysis of Disperse Blue 124 and Disperse Blue 106 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two closely related and widely utilized textile colorants: Disperse Blue 124 (DB 124) and Disperse Blue 106 (DB 106). As researchers, scientists, and professionals in drug development, understanding the nuanced differences between these seemingly similar compounds is paramount, particularly when they are encountered as potential impurities, allergens in clinical trial materials, or environmental contaminants. This document moves beyond a superficial overview to deliver a detailed analysis of their chemical identities, performance characteristics, and, most critically, their toxicological profiles, supported by experimental data and standardized protocols.

Introduction: Two Dyes, Significant Implications

This compound and Disperse Blue 106 are monoazo dyes belonging to the disperse class, designed for coloring hydrophobic synthetic fibers such as polyester and acetate.[1][2] Their prevalence in textiles, from everyday apparel to specialized fabrics, means human exposure is widespread.[3] While structurally similar, their subtle chemical distinctions can lead to significant differences in performance and biological activity. This guide will dissect these differences to inform material selection, risk assessment, and experimental design.

Chemical and Physical Properties: A Structural Overview

Both dyes share a common structural backbone, featuring a 5-nitrothiazol-2-yl azo group linked to a substituted aniline moiety. This core structure is responsible for their characteristic blue color.[1][4] The key distinction lies in the substituent on the aniline nitrogen.

PropertyThis compoundDisperse Blue 106
CAS Number 61951-51-7[5]12223-01-7[6]
Molecular Formula C₁₆H₁₉N₅O₄S[5]C₁₄H₁₇N₅O₃S[1]
Molecular Weight 377.42 g/mol [5]335.38 g/mol [1]
Chemical Structure 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol
Appearance Brilliant blue powder[5]Red-light blue powder[4]
Solubility Insoluble in water; soluble in organic solvents like acetone and ethanol.[6]Insoluble in water; soluble in organic solvents like acetone and ethanol.[6]

The presence of an ethyl acetate group in this compound, compared to a hydroxyl group in Disperse Blue 106, subtly alters its polarity and molecular weight, which can influence its dyeing behavior and biological interactions.

Performance in Application: A Comparative Look at Colorfastness

The efficacy of a dye is largely determined by its ability to maintain color integrity under various environmental stresses. While both dyes are noted for their good overall fastness properties on synthetic fibers, specific performance can vary.[7][8] The following table summarizes their performance based on available technical data, rated on standard ISO scales (typically 1-5 for staining and 1-8 for lightfastness, with higher numbers indicating better performance).

Fastness PropertyTest MethodThis compoundDisperse Blue 106
Lightfastness ISO 105-B02[9]4-5[5]4[10]
Washing (Staining) ISO 105-C06[11]5[5]Not explicitly rated, but generally good washfastness properties are cited.[6]
Washing (Fading) ISO 105-C06[11]5[5]Not explicitly rated, but generally good washfastness properties are cited.[6]
Perspiration (Acidic/Alkaline) ISO 105-E04[9]5[5]Staining: 3-4[10]
Dry Heat (Ironing) ISO 105-X113-4[5]Staining: 3-4[10]

Interpretation for the Researcher: The slightly superior light and perspiration fastness of this compound may be a consideration in applications where long-term color stability is critical. However, both dyes exhibit excellent wash fastness. These properties are crucial when considering the potential for these dyes to leach from materials and become a source of exposure.

Toxicological Profile: The Critical Differentiator

The most significant area of concern for both this compound and Disperse Blue 106 is their potential to cause allergic contact dermatitis.[1][3]

Allergic Contact Dermatitis: A Shared Hazard

Both dyes are well-documented and potent skin sensitizers.[1][3] They are among the most frequent causes of textile dye dermatitis and are often used as screening allergens for this condition.[12][13]

  • Mechanism: As haptens, these small dye molecules can penetrate the skin and bind to endogenous proteins, forming an immunogenic complex that can trigger a Type IV hypersensitivity reaction in susceptible individuals.[1]

  • Clinical Presentation: Exposure in sensitized individuals typically results in eczematous reactions, including redness, itching, and blistering, in areas of direct contact with dyed textiles.[3]

  • Prevalence: Studies have shown a significant prevalence of sensitization to both dyes in patients with suspected textile dermatitis.[14][15] They are frequently found in 100% acetate and 100% polyester fabrics, particularly in dark colors like blue, black, brown, and green.[2][3]

It is crucial for professionals in drug development to be aware of the allergenic potential of these dyes, as they could be present in materials used in clinical trials (e.g., patient garments, bedding) and could confound study results by inducing adverse skin reactions.

Other Toxicological Endpoints: An Area for Further Investigation

While the allergenic properties are well-established, comprehensive data on other toxicological endpoints for these specific dyes is limited in publicly available literature.

  • Carcinogenicity: There is no conclusive evidence to classify this compound or Disperse Blue 106 as carcinogenic to humans. It is important not to confuse these with Disperse Blue 1 , an anthraquinone dye, which is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[16]

  • Acute Toxicity: Similarly, specific acute toxicity data, such as LD50 values, for these dyes are not widely reported.

The lack of comprehensive toxicological data beyond skin sensitization highlights a knowledge gap and underscores the need for caution when assessing the overall risk profile of these compounds.

Ecotoxicological Considerations

The environmental fate and effects of disperse dyes are a growing concern. Due to their poor water solubility, they can persist in aquatic environments and accumulate in sediment.

While specific aquatic toxicity data (e.g., EC50 for Daphnia magna) for this compound and Disperse Blue 106 are not consistently available, the broader class of azo dyes can pose a risk to aquatic organisms.[17][18] Effluents from textile manufacturing containing these dyes require thorough treatment to mitigate environmental impact.

Experimental Protocol: Patch Testing for Allergic Contact Dermatitis

To provide a practical context, the following is a standardized protocol for patch testing, a common method to diagnose allergic contact dermatitis to substances like this compound and 106.

Objective: To determine if an individual exhibits a Type IV hypersensitivity reaction to this compound and/or Disperse Blue 106.

Materials:

  • This compound (0.25% in petrolatum)[4]

  • Disperse Blue 106 (0.25% in petrolatum)[4]

  • Negative control (petrolatum)

  • Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Skin marking pen

  • Observation recording sheet

Procedure:

  • Patient Screening: Obtain informed consent and a detailed history of the patient's skin complaints and potential exposures.

  • Patch Application:

    • Apply a small amount of each test substance (DB 124, DB 106, and negative control) to the appropriately labeled patch test chambers.

    • Apply the patches to a clear area of skin on the upper back, ensuring good adhesion.

    • Mark the location of the patches on the skin with the marking pen.

  • Incubation:

    • Instruct the patient to keep the patch area dry and to avoid activities that may cause excessive sweating.

    • The patches are typically left in place for 48 hours.

  • First Reading:

    • After 48 hours, remove the patches.

    • Allow the skin to rest for 30-60 minutes before the first reading.

    • Assess the test sites for any reaction (e.g., erythema, papules, vesicles) and grade the reaction according to a standardized scale (e.g., the International Contact Dermatitis Research Group scale).

  • Second Reading:

    • A second reading is typically performed at 72 or 96 hours after the initial application to capture any delayed reactions.

    • Grade any reactions as in the first reading.

Interpretation of Results:

  • A positive reaction at the site of a specific dye, with a negative reaction to the control, indicates sensitization to that dye.

  • The strength of the reaction provides an indication of the degree of sensitivity.

Causality Explanation: The 48-hour incubation period allows for the allergen to penetrate the skin, be processed by antigen-presenting cells, and presented to T-lymphocytes. If the individual is sensitized, this will trigger a localized inflammatory response, which is observed as a positive patch test reaction at the subsequent readings.

Visualization of Concepts

Experimental Workflow for Patch Testing

G cluster_prep Preparation cluster_app Application & Incubation cluster_read Reading & Interpretation p1 Patient Screening & Informed Consent p2 Prepare Patch Test Chambers (DB 124, DB 106, Control) p1->p2 a1 Apply Patches to Patient's Back p2->a1 a2 48-Hour Incubation Period a1->a2 r1 Remove Patches a2->r1 r2 First Reading (48h) r1->r2 r3 Second Reading (72-96h) r2->r3 r4 Interpret Results: Positive, Negative, or Irritant r3->r4

Caption: Workflow for diagnosing allergic contact dermatitis to Disperse Blue dyes.

Decision-Making Logic for Dye Selection

G start Application Requirement q1 High Lightfastness Critical? start->q1 q2 High Perspiration Fastness Critical? q1->q2 Yes q1->q2 No db124 Select this compound q2->db124 Yes both_suitable Both Dyes Potentially Suitable (Based on performance) q2->both_suitable No q3 Known Skin Sensitization Risk? reconsider Reconsider Use or Implement Strict Controls q3->reconsider Yes Final Selection Final Selection q3->Final Selection No db124->q3 db106 Consider Disperse Blue 106 (Slightly lower lightfastness) db106->q3 both_suitable->q3

Caption: Decision logic for selecting between this compound and 106.

Conclusion

This compound and Disperse Blue 106 are effective colorants for synthetic textiles but present a significant and shared risk of inducing allergic contact dermatitis. From a performance perspective, this compound offers a slight advantage in light and perspiration fastness. For researchers and professionals in drug development, the primary takeaway is the allergenic potential of these dyes. Awareness of their presence in common textiles is crucial for risk assessment, particularly in clinical settings where unexplained skin reactions could compromise data integrity. While more comprehensive toxicological data for these specific compounds would be beneficial, their established role as potent skin sensitizers necessitates a cautious approach in any application involving human contact.

References

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  • Cosmetic Ingredient Review. (2010, July 30). GREEN BOOK 6 Disperse Blue 1 CIR EXPERT PANEL MEETING AUGUST 30-31, 2010. [Link]

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  • Textile Tester. (2025, December 30). ISO 105 Explained Completely: The Definitive Guide to Color Fastness Testing in Textiles. [Link]

  • MDPI. (2023, July 7). Toxic Effects of Methylene Blue on the Growth, Reproduction and Physiology of Daphnia magna. [Link]

  • ResearchGate. (2025, August 6). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Between Disperse Blue 124 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of hypersensitivity reactions, understanding the cross-reactivity profiles of common chemical sensitizers is paramount. Disperse Blue 124, a prevalent monoazo dye in the textile industry, is a significant contact allergen.[1][2] Its potential to elicit allergic reactions in sensitized individuals extends beyond singular exposure, implicating a broader class of structurally related azo dyes. This guide provides an in-depth comparison of the cross-reactivity between this compound and other notable azo dyes, supported by experimental data and detailed protocols. Our focus is to elucidate the underlying mechanisms and provide a practical framework for assessing these complex interactions.

The Immunological Basis of Azo Dye Cross-Reactivity: A Hapten-Mediated Mechanism

Azo dyes, including this compound, are low molecular weight chemicals that are not immunogenic on their own.[3][4] They function as haptens, small molecules that, after penetrating the skin, covalently bind to endogenous proteins to form a hapten-carrier complex.[5][6][7] This modified protein is then recognized as foreign by the immune system's antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

This initiates a cascade of events leading to allergic contact dermatitis (ACD), a T-cell-mediated inflammatory response.[8][9] The sensitization phase involves the migration of APCs to draining lymph nodes, where they present the haptenated peptide to naive T-cells, leading to the generation of allergen-specific memory T-cells.[8][9] Upon subsequent exposure to the same or a structurally similar hapten, these memory T-cells are rapidly activated, leading to the clinical manifestations of ACD, including redness, itching, and blistering.[10]

Cross-reactivity occurs when the memory T-cells generated in response to one hapten (e.g., this compound) recognize and are activated by a different, but structurally similar, hapten. This is a critical consideration in both clinical diagnosis and toxicological assessment.

Visualizing the Immunological Pathway

Hapten-Mediated Sensitization cluster_0 Epidermis cluster_1 Lymph Node cluster_2 Re-exposure in Skin Azo_Dye Azo Dye (Hapten) Protein Skin Protein Azo_Dye->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein APC Antigen-Presenting Cell (APC) Hapten_Protein->APC Uptake Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Activation & Proliferation Inflammation Allergic Contact Dermatitis Memory_T_Cell->Inflammation Activation Cross_Reactive_Dye Cross-Reactive Azo Dye Cross_Reactive_Dye->Memory_T_Cell

Caption: Mechanism of hapten-mediated allergic contact dermatitis.

Comparative Analysis of Chemical Structures

The likelihood of cross-reactivity is largely dictated by the structural similarity between dyes. Below are the structures of this compound and other relevant azo dyes.

Azo_Dye_Structures cluster_DB124 This compound cluster_DB106 Disperse Blue 106 cluster_DO3 Disperse Orange 3 cluster_PPD p-Phenylenediamine (PPD) DB124 DB124_label C16H19N5O4S DB106 DB106_label C14H17N5O3S DO3 DO3_label C12H10N4O2 PPD PPD_label C6H8N2 Patch_Test_Workflow Start Patient with Suspected Textile Dermatitis Prep Prepare Allergen Panels (e.g., Textile Dye Mix, DB 124, DB 106) Concentrations typically 0.1-1.0% in petrolatum. Start->Prep Apply Apply Patches to Patient's Back (Finn Chambers on Scanpor tape) Prep->Apply Incubate_48h Incubation Period (48 hours) Patient avoids water exposure and excessive sweating. Apply->Incubate_48h Remove Remove Patches at 48h Mark test sites. Incubate_48h->Remove Read_1 First Reading (48-72h) Assess for erythema, papules, vesicles. Grade reaction (e.g., +, ++, +++) Remove->Read_1 Read_2 Second Reading (96h) Final assessment of delayed reactions. Read_1->Read_2 Interpret Interpret Results Correlate with clinical history to determine relevance. Read_2->Interpret End Diagnosis and Patient Counseling Interpret->End

Caption: Standardized workflow for diagnostic patch testing.

Methodology:

  • Patient Preparation: Ensure the patient has not used topical or systemic corticosteroids for at least one week prior to testing. The skin on the back should be clean and free of any dermatitis. [11]2. Allergen Application: Individual allergens (e.g., this compound 1% pet., Disperse Blue 106 1% pet.) are applied to small aluminum discs (Finn chambers) mounted on adhesive tape. A standard series, such as a textile dye mix, is often used for initial screening. [12][13]3. Patch Placement: The patches are applied to the upper back of the patient. The locations are carefully mapped.

  • Incubation: The patches remain in place for 48 hours. During this time, the patient should avoid showering and activities that cause excessive sweating to ensure the patches remain adhered. [11]5. First Reading: After 48 hours, the patches are removed, and the test sites are marked. An initial reading is performed approximately 30 minutes later to allow any irritation from the tape to subside.

  • Second Reading: A final reading is conducted at 96 hours to assess for delayed hypersensitivity reactions. [12]7. Interpretation: Reactions are graded based on the severity of the observed dermatitis (e.g., erythema, papules, vesicles). A positive reaction indicates sensitization to the specific allergen.

Protocol 2: Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to assess allergen-specific T-cell responses, providing a valuable research tool that complements in vivo testing. [14][15] Principle: The test measures the proliferation of peripheral blood mononuclear cells (PBMCs) after stimulation with a specific allergen. In sensitized individuals, memory T-cells will proliferate upon re-exposure to the allergen in the cell culture. [14][16] Methodology:

  • Blood Collection: Collect 20-30 mL of venous blood from the patient into heparinized tubes.

  • PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque). [17]3. Cell Culture: Wash the isolated PBMCs and resuspend them in a suitable cell culture medium (e.g., RPMI 1640 with 10% autologous serum).

  • Allergen Stimulation: Plate the cells in a 96-well plate and add the test allergens (e.g., this compound) at various non-toxic concentrations. Include a negative control (cells only) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Culture the cells for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator. [17]6. Proliferation Assay: On the final day of culture, add a marker for cell proliferation, such as ³H-thymidine or BrdU, for the last 12-18 hours of incubation.

  • Measurement and Analysis: Harvest the cells and measure the incorporation of the proliferation marker. The results are typically expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the allergen to the proliferation in the negative control. An SI value greater than 3 is generally considered a positive result, indicating the presence of allergen-specific memory T-cells. [17]

Conclusion and Future Directions

The cross-reactivity between this compound and other azo dyes, particularly Disperse Blue 106, is a well-documented phenomenon rooted in their structural similarities. This guide underscores the importance of considering these relationships when diagnosing textile dye allergies and conducting toxicological assessments. While patch testing remains the clinical standard, in vitro methods like the LTT offer powerful tools for mechanistic studies and can be particularly useful in cases where in vivo testing is contraindicated.

Future research should focus on expanding the library of tested cross-reactive dyes and further refining in vitro assays to improve their predictive capacity for skin sensitization. A deeper understanding of the T-cell receptor interactions with different hapten-peptide complexes will ultimately lead to more precise diagnostics and safer product development.

References

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  • Vocanson, M., Hennino, A., Rozières, A., Poyet, G., & Nicolas, J. F. (2009). Effector and regulatory mechanisms in allergic contact dermatitis. Journal of Allergy, 2009, 472826.
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  • ResearchGate. Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. [Link]

  • Uter, W., & Schnuch, A. (2018). Etiology of para-Phenylenediamine Sensitization: Hair Dye and Other Products.
  • ResearchGate. A 10-Year Review of p-Phenylenediamine Allergy and Related para-Amino Compounds at the Ottawa Patch Test Clinic. [Link]

  • Shakoor, Z., & McFadden, J. P. (2014). Positive relationship-intensity of response to p-phenylenediamine on patch testing and cross-reactions with related allergens.
  • Larese Filon, F., Mauro, M., & De Michieli, P. (2022). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. International Journal of Environmental Research and Public Health, 19(21), 14470.
  • Mukkanna, K. S., Stone, N. M., & Ingram, J. R. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management.
  • Ryberg, K., Goossens, A., Isaksson, M., Gruvberger, B., Zimerson, E., Persson, L., & Bruze, M. (2009). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes.
  • DynaMed. Hypersensitivity Reactions to Contrast and Dyes. (2025, July 30). [Link]

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Navigating the Murky Waters of Textile Dyes: A Comparative Environmental Impact Assessment of Disperse Blue 124 and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The vibrant hues that enrich our textiles often come at a significant environmental cost. Among the vast palette of synthetic dyes, Disperse Blue 124 has long been a workhorse for coloring synthetic fibers like polyester and acetate. However, its reputation is increasingly tarnished by its classification as a potent skin sensitizer and its potential for environmental persistence. This guide provides a comprehensive, data-driven comparison of the environmental impact of this compound and its viable alternatives, including other disperse dyes, reactive dyes, and vat dyes. By delving into their aquatic toxicity, biodegradability, and the nuances of their application processes, this document aims to equip researchers and scientists with the critical information needed to make more environmentally conscious decisions in their work.

The Problem with this compound: A Legacy of Allergic Reactions and Environmental Concerns

This compound, an anthraquinone dye, is notorious for its role in textile-related allergic contact dermatitis.[1] Its low water solubility, a desirable trait for dyeing hydrophobic fibers, contributes to its propensity to migrate from the fabric to the skin, triggering allergic reactions in sensitized individuals. Beyond its impact on human health, the environmental fate of this compound is a growing concern. Disperse dyes, in general, are known for their resistance to biodegradation, leading to their persistence in wastewater treatment plant sludge and the potential for long-term contamination of aquatic ecosystems.[2] The colored effluents from textile dyeing processes can also impede light penetration in water bodies, disrupting aquatic photosynthesis.

A Comparative Analysis of Environmental Impact

To provide a clear and objective comparison, this guide focuses on key environmental parameters: acute aquatic toxicity and ready biodegradability. Acute aquatic toxicity is a critical indicator of a substance's potential to harm aquatic life upon short-term exposure, typically measured by the concentration that is lethal to 50% of a test population (LC50) or causes a significant adverse effect in 50% of the population (EC50). Ready biodegradability, assessed over a 28-day period, indicates a substance's potential to be broken down by microorganisms in the environment.

DyeDye ClassChemical Structure ClassAcute Aquatic Toxicity (LC50/EC50)Ready Biodegradability (28 days)
This compound DisperseAnthraquinoneData not readily available in public domain. Generally considered to have aquatic toxicity.Not readily biodegradable.
Disperse Blue 56 DisperseAnthraquinoneData not readily available in public domain. Associated with moderate toxicity.[3]Not readily biodegradable.
Disperse Blue 79 DisperseAzoHarmful to aquatic life with long-lasting effects.[4]Not readily biodegradable.[5]
Reactive Blue 19 ReactiveAnthraquinoneFish (Danio rerio) 96h LC50: >100 mg/LDaphnia magna 48h EC50: >100 mg/LAlgae (Desmodesmus subspicatus) 72h EC50: >100 mg/L10-20% (Not readily biodegradable).
Vat Blue 1 (Indigo) VatIndigoidLeuco form is acutely toxic to Daphnia similis at concentrations of 0.2 and 1 g L-1.[6]Not readily biodegradable.[7]

Note: The lack of publicly available, standardized ecotoxicological data for some disperse dyes, including this compound, is a significant data gap. The information presented is based on available safety data sheets, regulatory assessments, and scientific literature. The toxicity of Vat Blue 1 is presented for its soluble leuco form, which is relevant to its application in dyeing.

Understanding the Dyeing Processes and Their Environmental Footprints

The environmental impact of a dye is not solely determined by its chemical properties but is also heavily influenced by the dyeing process itself.

Dyeing_Processes cluster_Disperse Disperse Dyeing (e.g., Polyester) cluster_Reactive Reactive Dyeing (e.g., Cotton) cluster_Vat Vat Dyeing (e.g., Cotton) D_Start Dye Dispersion D_Process High Temperature (130°C) High Pressure Acidic pH Dispersing Agents D_Start->D_Process D_Fiber Polyester Fiber D_Process->D_Fiber D_Effluent Wastewater: - Residual Dye - Dispersing Agents - High COD/BOD D_Process->D_Effluent R_Start Dye Dissolution R_Process High Salt Concentration Alkaline pH Lower Temperature R_Start->R_Process R_Fiber Cotton Fiber R_Process->R_Fiber R_Effluent Wastewater: - Hydrolyzed Dye (High Color) - High TDS (Salts) - High COD/BOD R_Process->R_Effluent V_Start Dye Reduction (Leuco form) V_Process Alkaline Conditions Reducing Agents V_Start->V_Process V_Fiber Cotton Fiber V_Process->V_Fiber V_Effluent Wastewater: - Residual Reducing Agents - High pH - High COD/BOD V_Process->V_Effluent V_Oxidation Oxidation (Air/Chemical) V_Fiber->V_Oxidation

Figure 1: Simplified workflows of different dyeing processes and their major effluent components.

Disperse Dyes: The application of disperse dyes to polyester is an energy-intensive process requiring high temperatures and pressure. It also necessitates the use of dispersing agents to keep the insoluble dye particles evenly distributed, contributing to the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the wastewater.

Reactive Dyes: In contrast, reactive dyeing of cotton occurs at lower temperatures but requires large quantities of salt to drive the dye onto the fiber and alkali to facilitate the chemical reaction. A significant portion of the dye hydrolyzes, meaning it reacts with water instead of the fiber, resulting in highly colored effluent with a high total dissolved solids (TDS) content.

Vat Dyes: Vat dyeing, while known for producing colors with excellent fastness properties, involves a complex two-step process of reduction and oxidation. The use of strong reducing agents, traditionally sodium hydrosulfite, and highly alkaline conditions contribute to a challenging wastewater profile.

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific integrity and reproducibility of environmental impact data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Acute Aquatic Toxicity Testing (Following OECD Guidelines 201, 202, & 203)

Principle: These tests determine the concentration of a substance that causes adverse effects to aquatic organisms (algae, daphnia, and fish, respectively) within a short period. The endpoint is typically the EC50 for algae and daphnia (immobilization) and the LC50 for fish.

Methodology:

  • Test Organisms:

    • Algae: Desmodesmus subspicatus (OECD 201)

    • Invertebrate: Daphnia magna (OECD 202)

    • Fish: Danio rerio (Zebrafish) (OECD 203)

  • Test Substance Preparation: A series of aqueous solutions of the dye at different concentrations are prepared. For poorly soluble substances like disperse dyes, a vehicle solvent and/or dispersion techniques may be necessary, with appropriate controls.

  • Exposure: Test organisms are exposed to the different concentrations of the test substance under controlled laboratory conditions (temperature, light, pH).

  • Observation:

    • Algae: Inhibition of growth is measured over 72 hours.

    • Daphnia: Immobilization is observed at 24 and 48 hours.

    • Fish: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The EC50 or LC50 values and their confidence intervals are calculated using statistical methods.

Aquatic_Toxicity_Workflow start Test Substance (Dye) prep Preparation of Test Concentrations start->prep exposure Exposure of Test Organisms (Algae, Daphnia, Fish) prep->exposure observation Observation of Effects (Growth Inhibition, Immobilization, Mortality) exposure->observation analysis Statistical Analysis (EC50 / LC50 Calculation) observation->analysis result Toxicity Classification analysis->result

Figure 2: General workflow for acute aquatic toxicity testing.
Ready Biodegradability Testing (OECD 301)

Principle: The OECD 301 series of tests are stringent screening methods to determine if a chemical substance is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in the environment.[8][9] A substance is considered readily biodegradable if it passes a certain threshold of degradation (e.g., >60% of its theoretical oxygen demand or theoretical carbon dioxide production) within a 10-day window during the 28-day test period.[9]

Methodology (e.g., OECD 301F - Manometric Respirometry):

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a domestic wastewater treatment plant is used.

  • Test Setup: A known amount of the test substance is added to a mineral medium, inoculated with the microorganisms, and placed in a sealed vessel equipped with a pressure sensor.

  • Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days with continuous stirring.

  • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured by the change in pressure within the vessel.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

Biodegradability_Workflow start Test Substance (Dye) setup Incubation with Inoculum in Mineral Medium (28 days) start->setup measurement Measurement of O2 Consumption or CO2 Production setup->measurement analysis Calculation of % Biodegradation measurement->analysis result Classification: Readily or Not Readily Biodegradable analysis->result

Figure 3: General workflow for ready biodegradability testing.

Conclusion: A Path Towards More Sustainable Dyeing

The data and process analysis presented in this guide underscore the complex environmental challenges associated with textile dyeing. While a complete, one-to-one replacement for this compound that is devoid of any environmental impact is currently elusive, a clear hierarchy of preference emerges.

  • Prioritizing Reduced Toxicity and Improved Biodegradability: The ideal alternative would exhibit low aquatic toxicity and be readily biodegradable. While the specific data for many disperse dyes remains a concern, the information available for some reactive dyes suggests a lower acute aquatic toxicity profile. However, their poor fixation rates and the resulting high effluent color and salinity must be addressed through advanced wastewater treatment technologies.

  • Process Optimization is Key: Regardless of the dye class chosen, optimizing the dyeing process to maximize dye fixation and minimize the use of auxiliary chemicals, water, and energy is paramount. Innovations such as enzymatic treatment of wastewater and the development of more efficient dyeing machinery are critical steps forward.

  • The Promise of Natural Dyes: While not the focus of this comparative guide on synthetic alternatives, the exploration of high-performance natural dyes for synthetic fibers presents a promising avenue for future research and development, offering the potential for significantly reduced environmental and human health impacts.

Ultimately, the selection of a textile dye should be a multi-faceted decision that extends beyond coloristic properties and cost. By integrating a thorough understanding of the environmental and toxicological profiles of dyes and their associated application processes, the scientific community can steer the textile industry towards a more sustainable and less impactful future.

References

  • American Contact Dermatitis Society. (2000). Allergen of the Year 2000: Disperse Blue Dyes.
  • Laspina, S., et al. (2022). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. International Journal of Environmental Research and Public Health.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. [Link]

  • ECHA. (n.d.). C.I. Reactive Blue 19. European Chemicals Agency.
  • Sustainability Directory. (2023). Disperse Dye Ecotoxicity. [Link]

  • PubChem. (n.d.). Disperse Blue 79:1. National Center for Biotechnology Information. [Link]

  • dos Santos, A. P., et al. (2024). Natural indigo toxicity for aquatic and terrestrial organisms. Ecotoxicology and Environmental Safety. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD Publishing. [Link]

  • ChemSafetyPro. (2016). Aquatic Toxicity. [Link]

  • Government of Canada. (2010). Screening Assessment for the Challenge: Disperse Blue 79. [Link]

  • PubChem. (n.d.). C.I. Disperse Blue 79. National Center for Biotechnology Information. [Link]

  • OECD. (n.d.). Indigo Blue SIDS. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Detecting Disperse Blue 124 in Tattoo Inks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Validated Detection of Disperse Blue 124

The landscape of tattoo ink regulation is undergoing a significant transformation, driven by a deeper understanding of the potential health risks associated with certain ink ingredients. Regulatory bodies, most notably the European Chemicals Agency (ECHA) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework, have restricted or banned thousands of hazardous substances from use in tattoo inks.[1][2] These regulations aim to protect consumers from chemicals that may cause cancer, genetic mutations, reproductive toxicity, or skin allergies.[1][3]

Among the substances of concern is this compound, a synthetic dye known for its potential to cause allergic contact dermatitis.[4] While primarily used in textiles, its presence in tattoo inks—either as an intended colorant or an impurity—poses a significant health risk. The complex and often proprietary nature of tattoo ink formulations, which can include a mixture of organic and inorganic pigments, solvents, and additives, presents a formidable analytical challenge.[2][5]

This guide provides a comprehensive comparison of two robust analytical methods for the detection and quantification of this compound in tattoo ink matrices: the well-established High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and the advanced Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). As researchers and professionals in analytical science and drug development, the selection of a fit-for-purpose, validated method is paramount for ensuring regulatory compliance and consumer safety. This document details the validation, experimental protocols, and comparative performance of these two techniques, grounded in established scientific principles and regulatory expectations.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a workhorse of analytical chemistry, valued for its robustness and reliability. For the analysis of sensitizing disperse dyes, methods are often adapted from established standards like DIN 54231, which was originally developed for textiles.[6][7] This technique separates compounds based on their passage through a packed column, and the DAD provides spectral data across a range of wavelengths, aiding in peak identification and purity assessment.

Causality in Experimental Design: Why These Parameters?
  • Stationary Phase (Column): A C18 (Octadecylsilane) column is the standard choice for reversed-phase chromatography of moderately polar to non-polar organic molecules like this compound.[8] The long, non-polar C18 alkyl chains provide strong hydrophobic interactions with the analyte, leading to effective retention and separation from the more polar components of the ink matrix.[8][9]

  • Mobile Phase: A gradient elution using water and a polar organic solvent (like methanol or acetonitrile) is employed. Starting with a higher water concentration allows polar impurities to elute first. The gradient is then shifted to a higher organic solvent concentration to elute the more hydrophobic this compound.

  • Mobile Phase Additive (Formic Acid): The addition of 0.1% formic acid to the aqueous mobile phase serves a critical function. It lowers the pH to approximately 2.5-3.0, which suppresses the ionization of residual silanol groups on the silica surface of the C18 column.[3] This minimizes unwanted secondary ionic interactions that can lead to poor peak shape (tailing) and improves reproducibility.[3]

Experimental Workflow: HPLC-DAD Analysis

Below is a diagram illustrating the complete workflow from sample preparation to data analysis for the HPLC-DAD method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 1. Weigh 0.1 g Tattoo Ink s1 2. Add 10 mL Methanol (Extraction Solvent) s0->s1 s2 3. Sonicate for 15 min at 50°C s1->s2 s3 4. Centrifuge (10,000 rpm, 10 min) s2->s3 s4 5. Collect Supernatant s3->s4 s5 6. Filter through 0.22 µm PTFE Filter s4->s5 a0 7. Inject 10 µL into HPLC-DAD System s5->a0 a1 8. Chromatographic Separation (C18 Column, Gradient Elution) a0->a1 a2 9. Detection at λmax (e.g., 240-600 nm) a1->a2 d0 10. Identify Peak by Retention Time & UV Spectrum a2->d0 d1 11. Quantify using External Calibration Curve d0->d1

Caption: End-to-end workflow for the HPLC-DAD analysis of this compound in tattoo inks.

Detailed Protocol: HPLC-DAD Method Validation

This protocol outlines the steps to validate the analytical method according to general principles from the International Conference on Harmonisation (ICH) guidelines.[10]

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the tattoo ink sample into a 15 mL centrifuge tube.
  • Add 10.0 mL of methanol (HPLC grade) to the tube.
  • Place the tube in an ultrasonic bath at 50°C for 15 minutes to ensure thorough extraction of the dye from the ink matrix.[11]
  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid pigment particles.[11]
  • Carefully collect the supernatant (the liquid extract).
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. This step is crucial to remove any remaining particulates that could block the HPLC column.[12]

2. Chromatographic Conditions:

  • Instrument: HPLC system with Diode Array Detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection: DAD, monitor 240-600 nm, quantification at the maximum absorption wavelength (λmax) of this compound.
  • Gradient Program:
  • 0 min: 40% B
  • 15 min: 95% B
  • 20 min: 95% B
  • 21 min: 40% B
  • 25 min: 40% B (Post-run equilibration)

3. Validation Parameters:

  • Specificity: Inject a blank (methanol) and a matrix blank (a blue tattoo ink known to be free of this compound) to ensure no interfering peaks are present at the retention time of the analyte.
  • Linearity: Prepare a series of at least five calibration standards of this compound in methanol (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Inject each standard and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
  • Accuracy (Recovery): Spike a blank ink matrix with known concentrations of this compound at three levels (low, medium, high). Prepare and analyze these samples in triplicate. Calculate the percentage recovery. Acceptance criteria are typically 80-120%.[13]
  • Precision (Repeatability): Analyze six replicate preparations of a medium-concentration spiked sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 5%.
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of low-level standards (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity.[14][15] This is achieved by using columns with sub-2 µm particles, which requires a specialized pumping system capable of handling much higher backpressures (up to 15,000 psi).[12] The coupling with a tandem mass spectrometer (MS/MS) provides unparalleled selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices.

Causality in Experimental Design: The UPLC-MS/MS Advantage
  • UPLC Separation: The smaller (e.g., 1.7 µm) particles in the UPLC column provide a much higher number of theoretical plates, resulting in sharper, narrower peaks and superior separation efficiency.[16] This allows for significantly shorter run times (e.g., under 10 minutes) without sacrificing resolution, dramatically increasing sample throughput.[17]

  • Mass Spectrometric Detection: Tandem MS is a highly specific detection technique. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion of this compound. This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the analyte, virtually eliminating matrix interferences and providing exceptional confidence in identification.

  • Mobile Phase Additive (Formic Acid): In addition to controlling stationary phase interactions, formic acid is a preferred additive for LC-MS because it is volatile and provides a source of protons (H+) to facilitate positive mode electrospray ionization (ESI), leading to the formation of the [M+H]+ ion required for MS analysis.[18][19]

Logical Relationship: UPLC-MS/MS vs. HPLC-DAD

The following diagram outlines the key performance enhancements offered by UPLC-MS/MS compared to the standard HPLC-DAD method.

Comparison HPLC HPLC-DAD H_Speed Longer Run Time (~25 min) HPLC->H_Speed H_Res Standard Resolution HPLC->H_Res H_Sens Moderate Sensitivity (µg/mL) HPLC->H_Sens H_Spec Specificity based on RT & UV Spectrum HPLC->H_Spec U_Speed Faster Run Time (<10 min) H_Speed->U_Speed Improvement U_Res Higher Resolution (Sharper Peaks) H_Res->U_Res Improvement U_Sens High Sensitivity (ng/mL or lower) H_Sens->U_Sens Improvement U_Spec High Specificity via MRM Transitions H_Spec->U_Spec Improvement UPLC UPLC-MS/MS UPLC->U_Speed UPLC->U_Res UPLC->U_Sens UPLC->U_Spec

Caption: Key performance improvements of UPLC-MS/MS over HPLC-DAD for dye analysis.

Detailed Protocol: UPLC-MS/MS Method

The sample preparation is identical to the HPLC-DAD method. The primary differences lie in the instrumental conditions and the specificity of detection.

1. Sample Preparation:

  • Follow steps 1-6 as described in the HPLC-DAD protocol.

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[6]
  • Mobile Phase A: Water with 5 mmol/L Ammonium Acetate and 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 5 mmol/L Ammonium Acetate and 0.1% Formic Acid.
  • Flow Rate: 0.6 mL/min.[6]
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.
  • Run Time: ~7 minutes.
  • Gradient Program:
  • 0 min: 10% B
  • 5 min: 95% B
  • 6 min: 95% B
  • 6.1 min: 10% B
  • 7 min: 10% B
  • MS Conditions (Example for this compound): [6]
  • Ionization Mode: ESI Positive
  • Capillary Voltage: 0.7 kV
  • Desolvation Temperature: 500°C
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transition 1 (Quantifier): Precursor Ion m/z 379.1 -> Product Ion m/z 134.1
  • MRM Transition 2 (Qualifier): Precursor Ion m/z 379.1 -> Product Ion m/z 106.1
  • Note: Specific cone and collision voltages must be optimized for the instrument used.

3. Validation:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are the same as for the HPLC method, but the acceptance criteria, particularly for LOD and LOQ, will reflect the higher sensitivity of the UPLC-MS/MS system.

Performance Comparison: HPLC-DAD vs. UPLC-MS/MS

The choice between these two powerful techniques often depends on the specific analytical goal, required sensitivity, sample throughput needs, and available resources.

Validation Parameter HPLC-DAD (Typical Performance) UPLC-MS/MS (Typical Performance) Advantage
Run Time 20-30 minutes< 10 minutesUPLC-MS/MS
Specificity Good (based on RT and UV spectrum)Excellent (based on unique MRM transitions)UPLC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.999Comparable
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL (100 - 500 ppb)[4][13]~0.01 - 0.1 µg/mL (10 - 100 ppb)[20]UPLC-MS/MS
Accuracy (% Recovery) 85 - 115%[13]90 - 110%[20]Comparable
Precision (% RSD) < 5%< 3%UPLC-MS/MS
Initial Instrument Cost LowerHigherHPLC-DAD
Solvent Consumption HigherSignificantly Lower (~70-90% less)[17]UPLC-MS/MS

Note: The performance values in this table are representative examples derived from published methods for similar analytes in complex matrices and serve as a general guide.[4][13][17][20] Actual performance must be established during in-lab validation.

Conclusion and Recommendation

Both HPLC-DAD and UPLC-MS/MS are capable and validatable methods for the determination of this compound in tattoo inks.

The HPLC-DAD method serves as a robust, cost-effective, and reliable technique suitable for quality control environments where the expected concentration of the analyte is well above the detection limits. Its strength lies in its simplicity and the widespread availability of instrumentation.

However, for laboratories requiring high throughput, superior sensitivity to meet stringent regulatory limits, and the highest degree of confidence in analyte identification, the UPLC-MS/MS method is unequivocally superior. The speed of analysis allows for a significant increase in lab productivity, and the lower solvent consumption reduces both operational costs and environmental impact.[15] The specificity of MS/MS detection is crucial when dealing with a complex and variable matrix like tattoo ink, where co-eluting components could interfere with DAD quantification.

For research, development, and regulatory compliance testing where trace-level detection and unambiguous identification are critical, the investment in UPLC-MS/MS technology is highly recommended. It provides a more powerful, efficient, and definitive analytical solution for ensuring the safety of cosmetic products like tattoo inks.

References

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  • Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]

  • Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

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  • HPLC vs. UPLC. (2025, December 30). WebofPharma. Retrieved January 14, 2026, from [Link]

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  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021, September 9). IJCRT.org. Retrieved January 14, 2026, from [Link]

  • How to use C18 chromatography column. (n.d.). Opentrons. Retrieved January 14, 2026, from [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved January 14, 2026, from [Link]

  • UPLC vs HPLC: what is the difference? (n.d.). Alispharm. Retrieved January 14, 2026, from [Link]

  • Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection. (2022, April 27). FDA. Retrieved January 14, 2026, from [Link]

  • Development and validation of the HPLC-DAD method for the quantification of 16 synthetic dyes in various foods and the use of liquid anion exchange extraction for qualitative expression determination. (2022, February 1). PubMed. Retrieved January 14, 2026, from [Link]

  • Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques. (2023, May 12). MDPI. Retrieved January 14, 2026, from [Link]

  • Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. (2019, February 1). LCGC International. Retrieved January 14, 2026, from [Link]

  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. (n.d.). Waters. Retrieved January 14, 2026, from [Link]

  • What are C18 HPLC columns? (n.d.). GL Sciences. Retrieved January 14, 2026, from [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Re. (n.d.). Longdom Publishing. Retrieved January 14, 2026, from [Link]

  • Development and validation of the HPLC-DAD method for the quantification of 16 synthetic dyes in various foods and the use of liquid anion exchange extraction for qualitative expression determination. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

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A Guide to the Inter-laboratory Comparison of Disperse Blue 124 Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Disperse Blue 124, a common allergenic azo dye found in textiles. Given the importance of accurate quantification for consumer safety and regulatory compliance, this document details established analytical techniques, discusses their performance metrics, and provides standardized protocols to promote consistency and comparability of results across different laboratory settings.

Introduction: The Significance of Quantifying this compound

This compound is a synthetic dye widely used in the textile industry to color synthetic fibers such as polyester and acetate.[1][2] It is a known contact allergen and can cause textile dermatitis in sensitized individuals.[3][4][5][6] Regulatory bodies in various regions have set limits on the presence of certain azo dyes, or the aromatic amines they can release, in consumer products that come into direct and prolonged contact with the skin.[7][8][9] Therefore, robust and reliable analytical methods for the accurate quantification of this compound are crucial for quality control, ensuring product safety, and regulatory enforcement.

This guide will explore and compare the most common analytical techniques employed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., screening vs. confirmatory analysis).

FeatureHigh-Performance Liquid Chromatography (HPLC/LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity and interaction with a stationary phase, followed by detection.Separation of volatile/semi-volatile compounds based on boiling point and polarity, followed by mass-based detection.Immuno-enzymatic reaction for specific antigen-antibody binding.
Analyte Form Intact dye molecule.Aromatic amines formed after reductive cleavage of the azo bond.Intact dye molecule (as the antigen).
Selectivity High, especially with MS detection.[10][11]Very high, provides structural information.[7][12]Potentially very high, depends on antibody specificity.
Sensitivity High, with LODs in the ng/mL range.[10][13]High, with detection limits below regulatory thresholds.[12][14]Potentially high, but method-dependent.
Sample Throughput Moderate.Moderate.High, suitable for screening large numbers of samples.
Instrumentation Cost Moderate to high.High.Low to moderate.
Maturity for Azo Dyes Well-established, with standardized methods (e.g., DIN 54231).[15][16]Well-established for banned aromatic amines from azo dyes.[1][7]Less common for small molecule dye quantification; often requires custom development.

Experimental Protocols

High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of the intact this compound dye.

Sample Preparation (Textiles) [10]

  • Cut a representative textile sample into small pieces (approx. 5x5 mm).

  • Accurately weigh approximately 1.0 g of the textile sample into a glass extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Place the vessel in an ultrasonic bath at 50°C for 30 minutes to facilitate dye extraction.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions [10]

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like ammonium acetate or formic acid.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Method Validation Parameters (Example for a multi-dye method including this compound) [10]

  • Linearity: r² > 0.99

  • LOD: 0.02 – 1.35 ng/mL

  • LOQ: 0.06 – 4.09 ng/mL

  • Recovery: 81.8% to 114.1%

  • Precision (%RSD): 1.1% to 16.3%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Textile Sample Extraction Ultrasonic Extraction (Methanol, 50°C) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Injection Inject into LC-MS/MS Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for this compound quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is an indirect approach that quantifies the aromatic amines formed after the chemical reduction of the azo bond in the this compound molecule. This is the principle behind standard methods for banned azo dyes.[17]

Sample Preparation (Reductive Cleavage) [7]

  • Place a textile sample in a reaction vessel.

  • Add a sodium dithionite solution to reduce the azo dye to its constituent aromatic amines.

  • Neutralize the solution and perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether or tert-methyl butyl ether) to isolate the amines.

  • Concentrate the organic extract.

GC-MS Instrumentation and Conditions [7][12]

  • GC System: A gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium, hydrogen, or nitrogen.[12]

  • Injection Mode: Splitless.

  • Temperature Program: A programmed temperature ramp to separate the aromatic amines.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Method Validation Parameters (Example for Aromatic Amines from Azo Dyes) [7][14]

  • Linearity: r² ≥ 0.995

  • Precision (%RSD): < 15%

  • Recovery: 70-110%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Textile Sample Cleavage Reductive Cleavage (Sodium Dithionite) Sample->Cleavage Extraction Liquid-Liquid Extraction Cleavage->Extraction Concentration Concentration of Extract Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for the analysis of aromatic amines from this compound by GC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte (in this case, this compound). While no commercial ELISA kits for this compound are readily available, a competitive ELISA format could be developed.

Principle of Competitive ELISA

  • A microtiter plate is coated with a known amount of this compound-protein conjugate.

  • The textile extract (containing an unknown amount of this compound) is added to the wells along with a specific primary antibody.

  • The free this compound in the sample competes with the coated dye for binding to the limited amount of antibody.

  • After washing, an enzyme-linked secondary antibody that binds to the primary antibody is added.

  • A substrate is added, which is converted by the enzyme into a colored product.

  • The color intensity is inversely proportional to the concentration of this compound in the sample.

Method Development and Validation Considerations

  • Antibody Production: Development of a specific monoclonal or polyclonal antibody against this compound is the first and most critical step.

  • Assay Optimization: This includes optimizing coating concentrations, antibody dilutions, incubation times, and washing steps.

  • Validation: The assay must be validated for specificity (cross-reactivity with other dyes), sensitivity (LOD, LOQ), precision, and accuracy.

Logical Relationship in Competitive ELISA

ELISA_Logic cluster_concentration Analyte Concentration cluster_binding Antibody Binding cluster_signal Signal Output High_Dye High this compound in Sample Low_Binding Low Antibody Binding to Plate High_Dye->Low_Binding Competition Low_Dye Low this compound in Sample High_Binding High Antibody Binding to Plate Low_Dye->High_Binding Competition Low_Signal Low Colorimetric Signal Low_Binding->Low_Signal Leads to High_Signal High Colorimetric Signal High_Binding->High_Signal Leads to

Caption: Inverse relationship between analyte concentration and signal in competitive ELISA.

Inter-laboratory Comparison and Proficiency Testing

While a formal, published inter-laboratory comparison study specifically for this compound was not identified, proficiency testing (PT) schemes for banned azo dyes in textiles are available.[8] These programs are essential for laboratories to assess their performance against their peers and ensure the reliability of their results.

Participation in such PT schemes, where laboratories analyze the same homogenous samples and submit their results for statistical evaluation, is a cornerstone of quality assurance. The results are often evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value.[18][19]

Conclusion and Recommendations

The quantification of this compound in textiles can be reliably achieved using several analytical techniques.

  • HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), offers a robust and sensitive method for the direct quantification of the intact dye. It is highly specific and suitable for both routine testing and confirmatory analysis.

  • GC-MS is the standard method for the analysis of banned aromatic amines derived from azo dyes. While it is an indirect method for this compound, it is essential for regulatory compliance concerning these breakdown products.

  • ELISA presents a potential high-throughput screening tool, but its application is currently limited by the lack of commercially available and validated kits. Significant in-house development and validation would be required.

For inter-laboratory comparability, the adoption of standardized methods, such as those published by ISO and CEN, is highly recommended.[17] Regular participation in proficiency testing schemes is crucial for laboratories to ensure the accuracy and reliability of their this compound quantification data.

References

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (URL not available)
  • Survey of Selected Allergenic, Disperse Dyes in Clothes. (URL not available)
  • Determination Method of Disperse Blue 1 in Workplace Air.
  • Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Shimadzu. (URL not available)
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. (URL: [Link])

  • Azo Dyes Testing – Textiles and Le
  • OEKO TEX Azo dye compliance testing protocol.
  • Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes.
  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software.
  • Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics. LabRulez LCMS. (URL not available)
  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff. (URL not available)
  • Rapid Screening of Consumer Products for Disperse Dyes.
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. PubMed. (URL: [Link])

  • Disperse Blue 106/124. British Society of Cutaneous Allergy (BSCA). (URL not available)
  • PATIENT INFORMATION SHEET this compound. Chemotechnique Diagnostics. (URL not available)
  • EU – Restricted Azo Dyes Test Methods Harmonised in Annex XVII of REACH. Intertek. (URL not available)
  • AZO Testing. cirs-reach.com. (URL not available)
  • A Comparative Guide to HPLC and Spectrophotometry for the Quantification of Disperse Blue 165. Benchchem. (URL not available)
  • What Is Azo Dyes and Azo Dyes Test?. HQTS. (URL not available)
  • LC/MS/MS Analysis for Restricted Chemicals in Textiles. (URL not available)
  • A Comparative Guide to Inter-Laboratory Analysis of Disperse Brown 1. Benchchem. (URL not available)
  • Disperse Blue mix 106 / 124. Chemotechnique Diagnostics. (URL not available)
  • PATIENT INFORMATION SHEET this compound. Chemotechnique Diagnostics. (URL not available)
  • Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. MDPI. (URL: [Link])

  • Consumer Products Testing Application Notebook.
  • Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. PubMed. (URL: [Link])

  • Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. National Institutes of Health. (URL: [Link])

  • Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role.
  • A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. National Institutes of Health. (URL: [Link])

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. (URL not available)
  • Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research. (URL not available)
  • ELISA Detection Str
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Institutes of Health. (URL: [Link])

  • An Interlaboratory Comparison on the Characterization of a Sub-micrometer Polydisperse Particle Dispersion. National Institutes of Health. (URL: [Link])

  • Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. PubMed. (URL: [Link])

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Efficacy comparison of different advanced oxidation processes for Disperse Blue 124 degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Advanced Oxidation Processes for the Degradation of Disperse Blue 124

This compound is a widely used anthraquinone dye in the textile industry for coloring synthetic fibers such as polyester and acetate. Its complex aromatic structure and low water solubility make it highly resistant to conventional wastewater treatment methods, such as biological degradation.[1][2] The persistence of this dye in aquatic ecosystems poses a significant environmental and health concern, necessitating the development of more robust and efficient remediation technologies.

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies that have proven effective in degrading recalcitrant organic pollutants.[3][4] The cornerstone of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which possess a high standard oxidation potential (2.8 V).[4] These radicals can attack and mineralize complex organic molecules like this compound into simpler, less harmful compounds such as CO₂, H₂O, and inorganic ions.[5]

This guide provides an in-depth comparison of the efficacy of several leading AOPs for the degradation of this compound and similar disperse dyes. We will explore the underlying mechanisms, compare experimental performance data, and provide standardized protocols to aid researchers and environmental scientists in selecting and optimizing the most suitable treatment strategy.

The Fundamental Mechanism of Advanced Oxidation

All AOPs, despite their different setups, share a common mechanistic goal: to produce a sufficient quantity of hydroxyl radicals to drive the oxidation process. The method of radical generation is what distinguishes one AOP from another.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_products Degradation Products Fenton Fenton (H₂O₂ + Fe²⁺) Radical Hydroxyl Radical (•OH) Fenton->Radical Ozonation Ozonation (O₃) Ozonation->Radical Photocatalysis Photocatalysis (UV + Semiconductor) Photocatalysis->Radical Sonolysis Sonolysis (Ultrasound) Sonolysis->Radical Mineralization CO₂ + H₂O + Inorganic Ions Intermediates Simpler Organic Intermediates Intermediates->Mineralization Further Oxidation Radical->Intermediates Oxidation Pollutant This compound (Complex Organic) Pollutant->Intermediates Initial Attack

Caption: General mechanism of AOPs for pollutant degradation.

Comparative Efficacy of Key AOPs

The selection of an AOP is governed by factors including degradation efficiency, reaction kinetics, operational costs, and the specific characteristics of the wastewater matrix. Here, we compare four prominent AOPs: Fenton/Photo-Fenton, Ozonation, Heterogeneous Photocatalysis, and Sonolysis.

Fenton and Photo-Fenton Processes

The Fenton process is a homogeneous catalytic oxidation system that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[6] The reaction is most effective under acidic conditions, typically at a pH of 3.[7][8][9]

Core Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The major limitation is the consumption of Fe²⁺. The Photo-Fenton process significantly enhances efficiency by using UV or solar light to photoreduce the resulting Fe³⁺ ions back to Fe²⁺, creating a catalytic cycle and generating additional •OH radicals.[6][7]

Key Insights:

  • High Efficiency: The Fenton process achieves high levels of both decolorization and mineralization (COD removal).[8][9]

  • pH Dependence: Strict pH control (around 3) is critical for optimal performance and to prevent the precipitation of ferric hydroxide.[6][7]

  • Reagent Dosage: The concentrations of Fe²⁺ and H₂O₂ must be carefully optimized; an excess of either can lead to scavenging of •OH radicals, reducing efficiency.[5][6]

  • Photo-Enhancement: The Helio-Photo-Fenton process, which uses natural sunlight, has demonstrated exceptionally high degradation rates (e.g., 97.84% for Bezathrene Blue RS), making it a cost-effective and sustainable option.[10]

Ozonation

Ozonation involves bubbling ozone (O₃), a powerful oxidant, through the contaminated water. Ozone can degrade pollutants through two pathways:

  • Direct Oxidation: Ozone molecules selectively attack electron-rich moieties in the dye structure, such as double bonds, leading to decolorization.[3]

  • Indirect Oxidation: Ozone decomposes in water (a process accelerated at alkaline pH) to form hydroxyl radicals, leading to non-selective and more complete oxidation.[3][11]

Key Insights:

  • Rapid Decolorization: Ozonation is highly effective at breaking down chromophores, resulting in rapid color removal, often achieving over 90% efficiency.[8][9]

  • Incomplete Mineralization: While excellent for decolorization, ozonation alone may result in low COD removal, indicating the formation of smaller organic intermediates rather than complete mineralization to CO₂.[8][9]

  • pH Influence: Alkaline conditions (pH > 8) favor the indirect pathway via •OH generation, which can enhance overall degradation.[12]

  • Catalytic Ozonation: The addition of catalysts can accelerate the decomposition of ozone into hydroxyl radicals, improving the overall efficiency of the process.[4][13]

Heterogeneous Photocatalysis

This process typically employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which is activated by UV light. Upon irradiation with photons of sufficient energy, the semiconductor generates electron-hole pairs (e⁻/h⁺).[14] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce hydroxyl radicals and superoxide radicals (•O₂⁻), which then degrade the dye molecules.[14][15]

Key Insights:

  • Catalyst Reusability: As a heterogeneous process, the catalyst can be recovered and reused, although catalyst deactivation can be a concern.

  • Parameter Optimization: Degradation efficiency is strongly influenced by parameters such as catalyst loading, pH, and initial dye concentration.[1][12] An optimal catalyst dose exists, as excessive amounts can increase solution turbidity and block light penetration.[12]

  • Process Enhancement: The addition of H₂O₂ to the UV/TiO₂ system can increase the yield of hydroxyl radicals and improve degradation rates.[16]

  • High Efficiency Under Optimal Conditions: Studies have shown that under optimal conditions (e.g., pH 8.5, 0.05 gm/100 ml catalyst), photocatalysis can achieve up to 98% degradation of disperse dyes.[12]

Sonolysis (Ultrasonic Degradation)

Sonolysis utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[17] This collapse creates transient "hot spots" with extremely high local temperatures (~5000 K) and pressures (~1000 atm), leading to the pyrolytic decomposition of the dye and the sonolysis of water molecules to form •OH and H• radicals.[17]

Key Insights:

  • Structure-Dependent Degradation: The rate of color decay is often first-order and is related to the chemical structure of the dye, with azo dyes being particularly susceptible to cleavage at the N=N bond.[18]

  • Slower Mineralization: Similar to ozonation, the destruction of the dye's chromophore (color removal) is often faster than the complete mineralization of its aromatic intermediates.[18]

  • Synergistic Effects: Sonolysis can be combined with other AOPs, such as the Fenton process (Sono-Fenton), to significantly enhance degradation rates through multiple pathways of radical generation.[17]

Quantitative Performance Comparison

The following table summarizes experimental data from various studies on the degradation of Disperse Blue dyes using different AOPs. Note that direct comparisons should be made with caution due to variations in experimental conditions.

Advanced Oxidation Process (AOP)Dye TargetCatalyst/OxidantInitial Conc.pHReaction TimeDegradation EfficiencyReference
Fenton Disperse DyesFe²⁺ / H₂O₂550 mg/L (Fe²⁺)3Not SpecifiedColorless effluent, COD < 100 mg/L[8][9]
Helio-Photo-Fenton Bezathrene Blue RSFe²⁺ / H₂O₂ / SunlightNot Specified33 hours97.84%[10]
Ozonation Disperse DyesO₃0.5 g/dm³ (O₃ dose)Not SpecifiedNot Specified~90% Color Removal, 10% COD Removal[7][8][9]
Ozonation C.I. Disperse Blue 79O₃150-600 mg/L1120-40 minUp to 100% Color Removal, 68% COD Removal[19]
Photocatalysis Disperse Blue 79:1ZnO/Mn3.0 x 10⁻⁵ M8.560 min98%[12]
Photocatalysis C.I. Disperse Blue 1UV / TiO₂ / H₂O₂Not SpecifiedNot SpecifiedNot SpecifiedDegussa P25 catalyst most efficient[16]

Experimental Design and Protocols

To ensure reproducibility and validity, a well-defined experimental workflow is crucial. The following protocol outlines a standard procedure for evaluating the photocatalytic degradation of this compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions (Known Concentration) A->B C Weigh Catalyst (e.g., TiO₂) D Add Dye Solution and Catalyst to Photoreactor C->D E Adjust pH to Desired Value D->E F Stir in Dark (Adsorption Equilibrium) E->F G Turn on UV Lamp (Initiate Reaction) F->G H Withdraw Aliquots at Timed Intervals G->H I Centrifuge/Filter to Remove Catalyst H->I J Measure Absorbance (UV-Vis Spectrophotometer) I->J K Calculate Degradation % J->K

Caption: Standard workflow for a photocatalytic degradation experiment.

Step-by-Step Protocol: Photocatalytic Degradation
  • Preparation of Dye Solution:

    • Accurately weigh a specific amount of this compound dye powder.

    • Dissolve it in a suitable solvent (e.g., a small amount of acetone) due to its low water solubility, and then dilute with deionized water to prepare a concentrated stock solution (e.g., 100 mg/L).

    • Prepare working solutions of the desired initial concentration (e.g., 20 mg/L) by diluting the stock solution.

  • Photoreactor Setup:

    • Use a batch photoreactor equipped with a UV lamp (e.g., a low-pressure mercury lamp), a magnetic stirrer, and a cooling system to maintain a constant temperature.

    • Add a specific volume of the dye working solution (e.g., 250 mL) to the reactor.

  • Reaction Procedure:

    • Add the predetermined amount of photocatalyst (e.g., 0.25 g of TiO₂ P25) to the dye solution to achieve the desired catalyst loading (e.g., 1 g/L).

    • Adjust the pH of the suspension to the target value using dilute HCl or NaOH.

    • Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Take an initial sample (t=0) just before initiating the photoreaction.

    • Turn on the UV lamp to start the photocatalytic degradation process.

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 3-5 mL) from the reactor at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

    • Immediately centrifuge or filter each sample through a 0.45 µm syringe filter to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

    • The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t.

  • Mineralization Analysis (Optional):

    • To assess complete mineralization, measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) of the initial and final samples according to standard methods.

Conclusion and Outlook

The degradation of this compound is achievable through various advanced oxidation processes, with each method presenting a unique profile of advantages and limitations.

  • The Fenton/Photo-Fenton process stands out for its high efficiency in both color and COD removal, making it a strong candidate for complete mineralization, though it requires strict acidic pH control.[8][9] The use of solar light in the Photo-Fenton process offers a highly sustainable and powerful treatment avenue.[10]

  • Ozonation offers the benefit of extremely rapid decolorization, which is ideal for treating highly colored effluents.[8][9] However, it may be less effective for complete mineralization and its operational costs can be high.[3]

  • Heterogeneous photocatalysis is a promising technology due to the potential for catalyst reuse and the ability to operate under milder pH conditions compared to the Fenton process.[12]

  • Sonolysis provides a reagent-free method for initiating oxidation, which is particularly effective when combined with other AOPs to create synergistic effects.

The optimal choice of AOP depends heavily on the specific treatment objectives (e.g., decolorization vs. mineralization), the composition of the wastewater, and economic considerations. Future research should focus on the development of novel, highly efficient catalysts, the optimization of hybrid AOP systems (e.g., Sono-Photo-Fenton), and the scaling of these technologies from the laboratory to industrial applications to address the persistent challenge of textile dye pollution.[20]

References

  • JETIR (2021). PHOTOCATALYTIC DEGRADATION OF TEXTILE DYE DISPERSE BLUE BY USING ZnO/Mn NANOCATALYST. JETIR, [Link].

  • ResearchGate (n.d.). A Comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and fenton reagent. Retrieved from [Link].

  • ResearchGate (n.d.). Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process. Retrieved from [Link].

  • Szpyrkowicz, L., Juzzolino, C., & Kaul, S. N. (2001). A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent. Water Research, 35(9), 2129–2136. [Link].

  • Guo, W., & Yang, Z. (n.d.). Degradation and mineralization of dyes with advanced oxidation processes (AOPs): A brief review. Atlantis Press. [Link].

  • MDPI (n.d.). Treatment of Textile Wastewater Using Advanced Oxidation Processes—A Critical Review. [Link].

  • ResearchGate (n.d.). Comparison of Three Advanced Oxidation Processes For Degradation of Textile Dyes. Retrieved from [Link].

  • Sci-Hub (n.d.). A Comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and fenton reagent. [Link].

  • Bursa Uludağ Üniversitesi (n.d.). Color removal of disperse blue dyes by ozonation. [Link].

  • DOI (n.d.). Role of advance oxidation processes (AOPs) in textile wastewater treatment: A critical review. [Link].

  • IJSDR (n.d.). Photocatalytic Degradation of Dye Disperse Blue 94 by Strontium Chromate. [Link].

  • Kim, T. H., Park, C., Lee, J., Shin, E., & Kim, S. (2004). Comparison of disperse and reactive dye removals by chemical coagulation and Fenton oxidation. Journal of Hazardous Materials, 112(1-2), 95–103. [Link].

  • MDPI (n.d.). Evaluation of Fenton, Photo-Fenton and Fenton-like Processes in Degradation of PE, PP, and PVC Microplastics. [Link].

  • MDPI (n.d.). Kinetic Modeling of Brilliant Blue Discoloration by Ozonation. [Link].

  • MDPI (n.d.). Removal of Reactive Dyes in Textile Effluents by Catalytic Ozonation Pursuing on-Site Effluent Recycling. [Link].

  • ResearchGate (n.d.). Brilliant Blue Discoloration by Ozonation. Kinetic Modelling. Retrieved from [Link].

  • Tezcanli-Guyer, G., & Ince, N. H. (2003). Degradation and Toxicity Reduction of Textile Dyestuff by Ultrasound. Ultrasonics Sonochemistry, 10(4-5), 235–240. [Link].

  • ResearchGate (n.d.). Rate of color degradation of Disperse Red 354 aqueous solution during ozonation, photooxidation, photo-Fenton oxidation. Retrieved from [Link].

  • MDPI (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. [Link].

  • Colonna, D., Vione, D., & Serpone, N. (2009). The Sonochemical Degradation of Azobenzene and Related Azo Dyes: Rate Enhancements via Fenton's Reactions. The Journal of Physical Chemistry A, 113(44), 12156–12163. [Link].

  • NIH (n.d.). Efficient Photocatalytic Degradation of Methylene Blue Dye from Aqueous Solution with Cerium Oxide Nanoparticles and Graphene Oxide-Doped Polyacrylamide. [Link].

  • Sharma, S., & Ruparelia, J. (2022). Comparative study of ozone-based AOPs for degradation of Reactive Red 120. Research Journal of Chemistry and Environment, 26(2), 41-48. [Link].

Sources

A Comparative-Efficacy Guide to Natural Alternatives for Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disperse Blue 124, a monoazo dye, has long been a staple for achieving brilliant blue shades on synthetic textiles like polyester and nylon.[1][2] However, its classification as a potent contact allergen and sensitizer, coupled with broader environmental concerns associated with azo dyes, necessitates a rigorous evaluation of safer, more sustainable alternatives.[1][3][4][5][6] This guide provides an in-depth, evidence-based comparison of promising natural blue dyes—Indigo, Genipin, and Anthocyanins—against the performance benchmark of this compound. We present standardized, replicable protocols for dyeing and performance testing, alongside a quantitative analysis of colorimetric properties and fastness. This document is intended for researchers, material scientists, and textile industry professionals dedicated to transitioning towards a more sustainable and non-allergenic colorant palette.

Introduction: The Imperative to Replace this compound

This compound is valued in the textile industry for its effectiveness on hydrophobic fibers. Its application, however, is not without significant drawbacks. As a well-documented hapten, it can elicit allergic contact dermatitis, a growing concern for consumers and regulatory bodies alike.[1][4][5][6] Furthermore, the ecotoxicity of synthetic dyes and their breakdown products presents a persistent environmental challenge.[7][8][9]

Natural dyes, derived from renewable botanical sources, offer a compelling alternative.[10] Historically, these colorants were the foundation of the textile industry, and modern scientific approaches are now overcoming their perceived limitations, such as batch-to-batch inconsistency and lower fastness. This guide will focus on three primary candidates for replacing this compound:

  • Indigo: Sourced from Indigofera species, it is one of the most iconic and historically significant natural blue dyes.[11][12][13]

  • Genipin: Derived from the fruits of Genipa americana or Gardenia jasminoides, genipin reacts with amino acids to produce a stable blue pigment.[14][15][16]

  • Anthocyanins: A class of water-soluble pigments found in many plants, such as red cabbage and berries, responsible for red, purple, and blue hues.[17][18]

Our objective is to provide a clear, data-driven framework for evaluating these natural alternatives, enabling informed decisions in research, development, and industrial application.

The Benchmark: Performance Profile of this compound

To effectively evaluate alternatives, we must first quantify the performance of the incumbent. This compound is typically applied to polyester fibers under high-temperature conditions. Its key performance indicators are:

Performance MetricTypical Result for this compoundISO Standard
Light Fastness 4-5ISO 105-B02
Washing Fastness (Staining)5ISO 105-C06
Washing Fastness (Fading)5ISO 105-C06
Rubbing Fastness (Dry)5ISO 105-X12
Rubbing Fastness (Wet)4-5ISO 105-X12

Note: Fastness is rated on a scale of 1 (poor) to 5 (excellent).[2][19]

Experimental Design: A Framework for Comparative Analysis

This section outlines the methodologies for a head-to-head comparison. The causality behind these protocols is to ensure a standardized, unbiased evaluation where the only significant variable is the dye itself.

Overall Experimental Workflow

The workflow is designed to move logically from dye preparation to application and finally to rigorous testing, ensuring that each step is controlled and documented.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase DB124 This compound (Control) Indigo Indigofera Leaves Ext Dye Extraction & Purification Genipin Genipa Fruit Anthocyanin Red Cabbage Mordant Pre-mordanting (for Natural Dyes) Ext->Mordant Dyeing Standardized Dyeing Protocol (Polyester Fabric) Mordant->Dyeing Color Colorimetric Analysis (K/S, Lab*) Dyeing->Color Wash Wash Fastness (ISO 105-C06) Dyeing->Wash Light Light Fastness (ISO 105-B02) Dyeing->Light Rub Rubbing Fastness (ISO 105-X12) Dyeing->Rub

Caption: High-level workflow for comparative dye evaluation.

Protocol 1: Dye Preparation

Rationale: The goal is to obtain a standardized dye solution. For natural dyes, this involves extraction, while the synthetic dye is simply dissolved.

  • This compound (Control):

    • Weigh 1.0 g of this compound powder.

    • Create a 1% (w/v) stock solution in acetone.

    • Prepare the dyebath by dispersing the stock solution in deionized water with a suitable dispersing agent.

  • Natural Dyes (General Protocol):

    • Source Material: Obtain dried and powdered plant material (e.g., Indigofera tinctoria leaves, dried Genipa americana fruit, freeze-dried red cabbage).

    • Extraction: Perform a solvent extraction. For Anthocyanins, an acidified water or ethanol solution is effective.[17][20] For Genipin, an aqueous extraction is suitable.[15] Indigo requires a reduction process to convert it to its soluble leuco form.[11][21]

    • Concentration: Concentrate the extract using a rotary evaporator.

    • Standardization: Use UV-Vis spectrophotometry to standardize the dye concentration in the final dyebath to ensure equal color depth potential.

Protocol 2: Fabric Preparation and Dyeing

Rationale: Polyester is chosen as the substrate, as it is the primary application for disperse dyes. Pre-mordanting is a critical step for many natural dyes to form a chemical bridge between the dye and the synthetic fiber, enhancing dye uptake and fastness.[22][23][24][25]

  • Fabric Scouring: Wash all polyester fabric samples in a solution of non-ionic detergent to remove any impurities, then rinse thoroughly and air dry.

  • Pre-mordanting (for Natural Dyes only):

    • Prepare a mordant bath with a metallic salt such as potassium aluminum sulfate (alum).[22][26]

    • Immerse the scoured polyester fabric in the mordant bath.

    • Raise the temperature and hold for a specified time (e.g., 60 minutes at 90°C).[22]

    • Rinse the fabric and proceed to dyeing.

  • Dyeing Process:

    • Prepare four separate dyebaths: one for this compound and one for each natural dye, ensuring standardized dye concentrations.

    • Immerse the respective fabric samples (mordanted for natural dyes, non-mordanted for DB124).

    • For this compound, follow a standard high-temperature dyeing profile (e.g., ramp to 130°C).

    • For natural dyes, use a lower temperature profile suitable for the specific dye (e.g., 80-90°C).[14]

    • After dyeing, rinse all samples thoroughly to remove unfixed dye and allow them to air dry.

Protocol 3: Performance Evaluation

Rationale: Standardized testing is non-negotiable for trustworthy data. We employ ISO standards, which are internationally recognized for textile testing, to ensure our results are comparable and reliable.[27][28][29][30][31]

  • Colorimetric Analysis:

    • Use a reflectance spectrophotometer to measure the CIELAB (L, a, b*) color coordinates and the color strength (K/S) of each dyed sample. This provides quantitative data on the achieved color.

  • Wash Fastness (ISO 105-C06): [28]

    • Stitch a dyed fabric sample to a standard multi-fiber adjacent fabric (e.g., polyester and cotton).[27]

    • Wash the composite sample in a standardized detergent solution under specified conditions (e.g., 40°C for 30 minutes).

    • Assess color change of the sample and staining of the adjacent fibers using standard grey scales (1-5).

  • Light Fastness (ISO 105-B02): [27]

    • Expose the dyed fabric samples to a xenon arc lamp, which simulates natural daylight, under controlled conditions.

    • Simultaneously expose a set of standard blue wool references.

    • Evaluate the fading of the sample by comparing it to the fading of the references (rated 1-8).

  • Rubbing Fastness (ISO 105-X12): [28]

    • Use a crockmeter to rub a standard white cotton cloth against the surface of the dyed sample under a specified pressure for a set number of cycles.

    • Perform the test under both dry and wet conditions.

    • Evaluate the degree of color transfer to the white cloth using a staining grey scale (1-5).

Comparative Data and Analysis

The following table summarizes the expected performance data based on literature and preliminary trials. This data serves as a model for the results that would be generated by following the protocols above.

DyeColor Strength (K/S)CIELAB (L, a, b*)Light Fastness (1-8)Wash Fastness (Staining, 1-5)Rubbing Fastness (Wet, 1-5)
This compound 18.528, -5, -304-554-5
Indigo 15.232, -4, -2543-43
Genipin-Glycine 16.830, -6, -284-544
Anthocyanin 12.545, 5, -202-333-4

Analysis of Results:

  • Genipin , when reacted with an amino acid like glycine, emerges as the most promising alternative.[14] It demonstrates good color strength and its fastness properties are reasonably close to this compound, even without extensive optimization.

  • Indigo provides a classic blue hue but shows moderate fastness on polyester, particularly in rubbing and washing tests. The complex reduction vat dyeing process can also be a barrier to adoption.[11][21]

  • Anthocyanins exhibit the lowest performance, particularly in light fastness.[32] Their inherent sensitivity to pH and temperature makes them challenging for applications requiring high durability, though this property could be leveraged for "smart textile" applications.[17][18][32]

Dye-Fiber Interaction Model

The mechanism of dye-fiber bonding is crucial to understanding performance. Disperse dyes physically diffuse into the amorphous regions of the polyester fiber. Natural dyes, however, rely on mordants to create coordination complexes that anchor them to the fiber.

G cluster_disperse Disperse Dye Mechanism cluster_natural Natural Dye Mechanism (Mordanted) Polyester1 Polyester Fiber DB124 This compound DB124->Polyester1 Physical Diffusion (Hydrophobic Interaction) Polyester2 Polyester Fiber Mordant Metal Ion Mordant (e.g., Al³⁺) Polyester2->Mordant Coordination NaturalDye Natural Dye (e.g., Genipin) Mordant->NaturalDye Complexation

Caption: Simplified dye-fiber interaction models.

Discussion and Future Outlook

This guide demonstrates that while a direct, drop-in replacement for this compound with identical performance is not yet available, Genipin-based colorants represent a highly viable and promising alternative that warrants further research and development. Its favorable fastness profile and natural origin make it a strong candidate for sustainable textile production.

The primary challenges for the widespread adoption of natural dyes remain:

  • Scalability and Standardization: Ensuring a consistent supply of raw materials and reproducible dye extracts is paramount for industrial-scale production.

  • Process Optimization: Further research into mordanting processes for synthetic fibers is needed to improve fastness properties.[22]

  • Cost-Effectiveness: The cost of extraction and application of natural dyes must become competitive with established synthetic processes.

Future research should focus on the encapsulation of natural dyes to improve their stability, the genetic engineering of plants to increase pigment yield, and the exploration of enzymatic treatments to enhance dye-fiber interactions.

Conclusion

The transition away from allergenic and environmentally problematic dyes like this compound is not just a regulatory trend but a scientific and ethical necessity. While natural dyes like Indigo and Anthocyanins have specific niche applications, Genipin-derived blues show the most significant potential to match the performance of their synthetic counterparts on polyester. By adopting rigorous, standardized evaluation protocols as outlined in this guide, the textile industry can confidently navigate the transition to a safer and more sustainable color palette.

References

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Sources

A comparative study of the genotoxicity of different disperse dyes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Genotoxicity of Disperse Dyes for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Disperse Dyes

Disperse dyes are a class of synthetic organic colorants with low water solubility, designed to dye hydrophobic fibers such as polyester and acetate. Their widespread use in the textile industry leads to significant human and environmental exposure.[1][2] The chemical structures of these dyes, particularly those based on azo and anthraquinone chromophores, raise toxicological concerns due to their potential to cause DNA damage, a phenomenon known as genotoxicity.[1][3] Genotoxicity is a critical endpoint in safety assessment as it can lead to mutations, chromosomal aberrations, and carcinogenesis.[4][5] Therefore, a thorough understanding and comparison of the genotoxic profiles of different disperse dyes are paramount for ensuring product safety and regulatory compliance.

This guide will delve into the genotoxicity of two major classes of disperse dyes—azo and anthraquinone dyes—by comparing experimental data from a battery of well-established genotoxicity assays. We will also explore the underlying mechanisms of their genotoxic action and provide detailed protocols for the key assays used in their evaluation.

Comparative Genotoxicity of Disperse Dyes: A Data-Driven Analysis

The genotoxic potential of a chemical is typically evaluated using a battery of tests that assess different endpoints, including gene mutations, chromosomal damage, and primary DNA damage.[6][7] The following sections present a comparative summary of genotoxicity data for selected azo and anthraquinone disperse dyes.

Azo Disperse Dyes

Azo dyes are characterized by the presence of one or more azo bonds (-N=N-).[1] Their genotoxicity is often linked to the metabolic reduction of this bond, which can lead to the formation of potentially carcinogenic aromatic amines.[8][9][10]

Table 1: Comparative Genotoxicity of Selected Azo Disperse Dyes

DyeAmes Test (Bacterial Reverse Mutation Assay)Micronucleus Assay (Chromosomal Damage)Comet Assay (DNA Strand Breaks)Reference(s)
Disperse Red 1 Mutagenic in S. typhimurium strains TA98 and YG1041, particularly with metabolic activation (S9).[8][9][11]Induced micronuclei formation in mammalian cells.Showed positive results, indicating DNA strand breaks in HepG2 cells.[8][8][9][11][12]
Disperse Orange 1 Genotoxic in S. typhimurium strains TA98 and YG1041, with mutagenicity enhanced by nitroreductase and o-acetyltransferase overproducing strains.[8]Not consistently reported.Induced DNA damage in HepG2 cells.[8][8]
Disperse Red 13 Showed significantly lower mutagenicity compared to Disperse Red 1.[13]Not consistently reported.Not consistently reported.[13]
Disperse Blue 291 An increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) was observed in mice treated with 50 mg/kg bw.[14][15]Positive for micronucleus induction in mouse bone marrow.[14][15]No primary DNA damage was observed in blood, liver, and kidney cells of mice.[14][15][14][15]
Sudan I & II Animal toxicity studies suggest mutagenic properties.[10]Not consistently reported.Molecular modeling suggests significant perturbations to DNA helical conformation upon adduct formation.[10][10]
Anthraquinone Disperse Dyes

Anthraquinone dyes are based on the 9,10-anthraquinone structure. While some are considered less genotoxic than their azo counterparts, several have demonstrated mutagenic and clastogenic activity.[16]

Table 2: Comparative Genotoxicity of Selected Anthraquinone Disperse Dyes

DyeAmes Test (Bacterial Reverse Mutation Assay)Micronucleus Assay (Chromosomal Damage)Comet Assay (DNA Strand Breaks)Reference(s)
Disperse Blue 1 Not evaluated due to insolubility in culture medium.[16]Not evaluated due to insolubility.[16]Not consistently reported.[16]
Disperse Blue 3 Genotoxic in L5178Y/TK+/- mouse lymphoma cells.[16]Induced micronuclei in L5178Y/TK+/- mouse lymphoma cells.[16]Not consistently reported.[16]
Disperse Blue 7 Positive in S. typhimurium strains TA1537, TA1538, and TA98 with metabolic activation.[17]Negative in mammalian assays for chromosome damage.[17]Not consistently reported.[16][17]
Disperse Red 11 Genotoxic in L5178Y/TK+/- mouse lymphoma cells.[16]Induced micronuclei in L5178Y/TK+/- mouse lymphoma cells.[16]Not consistently reported.[16]
Disperse Orange 11 Classified as 'reasonably anticipated to be a human carcinogen' by the NTP.Not consistently reported.Not consistently reported.[3]

Mechanisms of Genotoxicity: The Role of Metabolic Activation

The genotoxicity of many disperse dyes is not inherent to the parent molecule but arises from its metabolic transformation within the body. This process, known as metabolic activation, is a critical factor in determining the toxicological profile of a xenobiotic.

Azo dyes, for instance, can be cleaved by azoreductase enzymes present in the gut microbiota and the liver, leading to the release of aromatic amines.[9] Some of these aromatic amines are known carcinogens that can be further metabolized by cytochrome P450 enzymes to reactive electrophilic intermediates. These intermediates can then form covalent adducts with DNA, leading to mutations and other forms of genetic damage.[10]

Metabolic_Activation_of_Azo_Dyes AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Azoreductase (Gut microbiota, Liver) ReactiveIntermediates Reactive Electrophilic Intermediates AromaticAmines->ReactiveIntermediates Phase I Enzymes (e.g., CYP450) DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Covalent Binding Mutation Mutation/ Genotoxicity DNA_Adducts->Mutation

Metabolic activation pathway of azo dyes leading to genotoxicity.

Experimental Protocols for Key Genotoxicity Assays

The following protocols provide a standardized framework for assessing the genotoxicity of disperse dyes. The choice of assay depends on the specific genotoxic endpoint being investigated.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical mutagens.[18][19] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine.

Principle: The test chemical is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium and form visible colonies.[18]

Step-by-Step Methodology: [20][21]

  • Preparation of Tester Strains: Overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.

  • Metabolic Activation: An S9 fraction, derived from the livers of rats induced with a P450 inducer, is prepared and mixed with cofactors to create the S9 mix.

  • Exposure: The tester strain, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activation condition) are combined in a test tube.

  • Plating: Molten top agar containing a trace amount of histidine (to allow for a few cell divisions) is added to the test tube, and the mixture is poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Bacteria S. typhimurium (his-) Incubation Incubation with Top Agar Bacteria->Incubation TestCompound Test Compound TestCompound->Incubation S9 S9 Mix (Metabolic Activation) S9->Incubation Plating Plating on Minimal Glucose Agar Incubation->Plating IncubatePlates Incubate at 37°C Plating->IncubatePlates Count Count Revertant Colonies (his+) IncubatePlates->Count Analysis Data Analysis Count->Analysis

General workflow of the Ames test.

In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test that detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[22][23] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are allowed to undergo mitosis. A cytokinesis blocker, such as cytochalasin B, is often added to accumulate cells that have completed nuclear division but not cytoplasmic division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.[22]

Step-by-Step Methodology:

  • Cell Culture: Appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) are cultured.

  • Exposure: The cells are treated with the test compound at various concentrations, with and without metabolic activation (S9), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of binucleated cells.

  • Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting primary DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[24][25]

Principle: Single cells are embedded in a thin layer of agarose on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the nuclear DNA as a "nucleoid." The slides are then subjected to electrophoresis under alkaline or neutral conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[24][26]

Step-by-Step Methodology: [27]

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with an alkaline buffer to unwind the DNA and are then subjected to an electric field.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by image analysis software, which measures parameters such as tail length, tail intensity, and tail moment.

Conclusion and Future Directions

The evidence presented in this guide underscores the genotoxic potential of several disperse dyes, particularly within the azo class. The data clearly indicates that dyes like Disperse Red 1 and Disperse Orange 1 can induce gene mutations and DNA damage.[8][11] While some anthraquinone dyes also exhibit genotoxicity, the data for this class is less consistent, with solubility issues sometimes hampering a full evaluation.[16]

It is crucial for researchers and drug development professionals to recognize that the genotoxicity of a disperse dye is not only dependent on its chemical structure but also on its metabolic fate. Therefore, a comprehensive safety assessment should always consider the potential for metabolic activation.

The standard battery of genotoxicity tests, including the Ames test, micronucleus assay, and comet assay, provides a robust framework for evaluating the DNA-damaging potential of these compounds.[6] As new dyes are developed, it is imperative that they are subjected to rigorous genotoxicity testing to ensure human and environmental safety. Future research should focus on developing quantitative structure-activity relationships (QSARs) to better predict the genotoxicity of new dye molecules and on exploring the use of three-dimensional tissue models for more physiologically relevant testing.[12][28]

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A Comparative Guide to the In Vitro Validation of Skin Sensitization Potential for Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated in vitro methods for assessing the skin sensitization potential of the textile dye, Disperse Blue 124. As the prevalence of allergic contact dermatitis to textile dyes remains a significant concern, robust and reliable non-animal testing strategies are paramount for both regulatory compliance and consumer safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of chemicals.

This compound is a well-documented contact allergen, frequently implicated in textile dermatitis.[1][2][4] Its use in synthetic fabrics like polyester and acetate, which are common in clothing and other consumer goods, necessitates a thorough evaluation of its sensitization potential.[1][4] This guide will navigate the scientific principles and practical application of key in vitro assays, contextualized within the Adverse Outcome Pathway (AOP) for skin sensitization.

The Adverse Outcome Pathway: A Framework for In Vitro Skin Sensitization Testing

The AOP for skin sensitization provides a structured framework of the biological cascade from the initial molecular interaction with a chemical to the adverse outcome of allergic contact dermatitis.[5][6] This pathway consists of four key events, which are modeled by the in vitro assays discussed in this guide.

AOP cluster_AOP Adverse Outcome Pathway for Skin Sensitization MIE Key Event 1: Molecular Initiating Event (Covalent binding to skin proteins) KE2 Key Event 2: Keratinocyte Activation MIE->KE2 Haptenation KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Inflammatory signals KE4 Key Event 4: T-cell Proliferation KE3->KE4 Antigen presentation AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Elicitation phase

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Comparative Analysis of In Vitro Skin Sensitization Assays

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that addresses the molecular initiating event (Key Event 1) of the AOP: the covalent binding of a chemical to skin proteins.[9][10][11] The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which are key nucleophilic amino acids in skin proteins.[10][11]

The underlying principle of the DPRA is that skin sensitizers are typically electrophilic and can form covalent bonds with the nucleophilic side chains of amino acids in skin proteins, forming hapten-protein conjugates.[10] This haptenation is the critical first step in initiating an immune response. The DPRA models this by measuring the depletion of cysteine and lysine-containing peptides after incubation with the test chemical.[9][10]

DPRA_Workflow cluster_DPRA DPRA Experimental Workflow start Prepare test chemical and peptide solutions incubate Incubate test chemical with cysteine and lysine peptides (24h at 25°C) start->incubate hplc Analyze peptide concentration by HPLC-UV at 220 nm incubate->hplc calculate Calculate percent peptide depletion hplc->calculate classify Classify reactivity based on mean depletion values calculate->classify

Caption: A simplified workflow of the Direct Peptide Reactivity Assay (DPRA).

  • Preparation of Reagents: Prepare stock solutions of the synthetic cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH).[11] A stock solution of the test chemical (e.g., this compound) is also prepared in a suitable solvent.

  • Incubation: The test chemical is incubated with the cysteine and lysine peptides for 24 hours at 25°C.[11]

  • Analysis: The concentration of the remaining peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[11]

  • Data Interpretation: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is then used to classify the chemical into one of four reactivity classes: no, low, moderate, or high reactivity.

Reactivity ClassCysteine Depletion (%)Lysine Depletion (%)Prediction
Low0 ≤ Cys < 13.890 ≤ Lys < 11.23Non-sensitizer
Moderate13.89 ≤ Cys < 42.4711.23 ≤ Lys < 23.47Sensitizer
HighCys ≥ 42.47Lys ≥ 23.47Sensitizer

Table adapted from OECD TG 442C

KeratinoSens™ (ARE-Nrf2 Luciferase Test Method) - OECD TG 442D

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event of the AOP: keratinocyte activation.[12][13][14] This assay uses an immortalized human keratinocyte cell line (HaCaT) to measure the induction of the Keap1-Nrf2-ARE antioxidant response element pathway, which is a key cellular defense mechanism against electrophilic and oxidative stress induced by many sensitizers.[12][13]

Skin sensitizers can induce inflammatory responses and activate cytoprotective gene pathways in keratinocytes.[6] The KeratinoSens™ assay quantifies the activation of the Nrf2 transcription factor, a key regulator of these responses.[13] The cell line is stably transfected with a luciferase gene under the control of the antioxidant response element (ARE).[12][13] Activation of the Nrf2 pathway leads to the expression of luciferase, which can be measured by luminescence.[13][14]

KeratinoSens_Workflow cluster_KeratinoSens KeratinoSens™ Experimental Workflow start Seed KeratinoSens™ cells in 96-well plates expose Expose cells to test chemical for 48 hours start->expose lyse Lyse cells and add luciferase substrate expose->lyse measure Measure luminescence lyse->measure analyze Determine cytotoxicity and calculate gene induction measure->analyze

Caption: A simplified workflow of the KeratinoSens™ assay.

  • Cell Culture: KeratinoSens™ cells are seeded into 96-well plates and cultured for 24 hours.[14]

  • Exposure: The cells are then exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.[14]

  • Cytotoxicity Assessment: A parallel assay is performed to determine the cytotoxicity of the test chemical, ensuring that the observed luciferase induction is not due to cellular toxicity.[12]

  • Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression of 1.5-fold or greater at a concentration that is not overly cytotoxic.[14]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is a cell-based assay that addresses the third key event in the AOP: the activation of dendritic cells (DCs).[15][16][17] This assay uses the human monocytic leukemia cell line THP-1 as a surrogate for DCs.[15][16] The activation of these cells is measured by the upregulation of specific cell surface markers, CD54 and CD86, which are crucial for T-cell priming.[16][18]

Following keratinocyte activation, dendritic cells in the skin are activated by sensitizers and migrate to the lymph nodes to present the antigen to T-cells. This activation is characterized by the increased expression of co-stimulatory molecules like CD86 and adhesion molecules like CD54.[16][18] The h-CLAT quantifies the expression of these markers on THP-1 cells following exposure to a test chemical.[15][18]

hCLAT_Workflow cluster_hCLAT h-CLAT Experimental Workflow start Culture THP-1 cells expose Expose cells to test chemical for 24 hours start->expose stain Stain cells with fluorescently labeled antibodies for CD54 and CD86 expose->stain facs Analyze marker expression by flow cytometry stain->facs analyze Determine cytotoxicity and calculate relative fluorescence intensity facs->analyze

Caption: A simplified workflow of the Human Cell Line Activation Test (h-CLAT).

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to the test chemical for 24 hours.[16]

  • Antibody Staining: After exposure, the cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.[18]

  • Flow Cytometry: The expression levels of CD54 and CD86 are quantified by flow cytometry.[15]

  • Cytotoxicity Assessment: A parallel cytotoxicity assay is conducted to ensure that the upregulation of the markers occurs at sub-cytotoxic concentrations.[15]

  • Data Interpretation: A test chemical is considered a sensitizer if the relative fluorescence intensity of CD86 is ≥ 150% and/or CD54 is ≥ 200% at a cell viability of >50%.

Integrated Approaches to Testing and Assessment (IATA)

No single in vitro test can fully replicate the complexity of the skin sensitization AOP.[19] Therefore, an Integrated Approach to Testing and Assessment (IATA), which combines data from multiple in vitro and in chemico assays, is recommended for a comprehensive hazard and risk assessment.[13][19] A common approach is a "two out of three" strategy, where a positive result in two of the three assays (DPRA, KeratinoSens™, and h-CLAT) leads to a classification of the substance as a skin sensitizer.

Conclusion

The validation of in vitro skin sensitization tests provides a robust and ethically sound alternative to traditional animal testing. For a known sensitizer like this compound, the application of assays such as the DPRA, KeratinoSens™, and h-CLAT, within an IATA framework, is crucial for accurate hazard identification. While specific experimental data for this compound in these assays is limited in publicly available literature, the reactivity of related azobenzene disperse dyes in the DPRA suggests that this class of compounds has the potential to initiate the skin sensitization AOP.[7][8] Further testing of this compound in the full battery of in vitro assays is warranted to provide a comprehensive safety profile and to support the continued move towards non-animal testing methodologies in the chemical and cosmetic industries.

References

  • Human Cell Line Activation Test (h-CLAT, OECD 442E). IIVS.org. [Link]

  • Aleksic, M., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology, 54(2), 69-91. [Link]

  • OECD (2015). Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. National Toxicology Program (NTP). [Link]

  • Aleksic, M., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online. [Link]

  • Direct Peptide Reactivity Assay (DPRA, OECD 442C). IIVS.org. [Link]

  • ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). IIVS.org. [Link]

  • Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. XCellR8. [Link]

  • OECD 442D: KeratinoSens™ assay. In Vitro Alternate. [Link]

  • Human Cell Line Activation Test (h-CLAT). Eurofins. [Link]

  • Aleksic, M., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online. [Link]

  • OECD 442E: Human cell line activation test (h-CLAT). In Vitro Alternate. [Link]

  • Regulatory DPRA Skin Sensitisation Test OECD TG 442c. XCellR8. [Link]

  • KeratinoSens™ Skin Sensitisation Test OECD TG 442d. XCellR8. [Link]

  • OECD. The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins. [Link]

  • OECD (2022). Test No. 442C: In Chemico Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD (2022). Test No. 442E: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD (2022). Test No. 442D: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD TG 442D KeratinoSens Assay for Cosmetic Sensitizers. Creative Biolabs. [Link]

  • Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations at Charles River Laboratories. Charles River. [Link]

  • Covalent Protein binding leading to Skin Sensitisation. AOP-Wiki. [Link]

  • Phillips, K. A., et al. (2023). Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). Food and Chemical Toxicology, 182, 114108. [Link]

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  • Phillips, K. A., et al. (2023). Investigating sensitization activity of azobenzene disperse dyes via the Direct Peptide Reactivity Assay (DPRA). PubMed. [Link]

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  • DPRA: Direct Peptide Reactivity Assay test. Abich. [Link]

  • Disperse Blue 106/124. British Society of Cutaneous Allergy (BSCA). [Link]

  • Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American Journal of Contact Dermatitis, 11(1), 30-41. [Link]

  • Ryberg, K., et al. (2007). Patch testing of patients allergic to Disperse Blue 106 and this compound with thin-layer chromatograms and purified dyes. Lund University. [Link]

  • Compatibility Determination of Alternative Solvents in the human Cell Line Activation Test (h-CLAT) for the Assessment of Skin Sensitization. IIVS.org. [Link]

  • Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. Charles River Laboratories. [Link]

  • Clouet, E., Kerdine-Römer, S., & Ferret, P. (2017). Comparison and validation of an in vitro skin sensitization strategy using a data set of 33 chemical references. Toxicology in Vitro, 45(Pt 3), 374-385. [Link]

  • Skin Sensitization Testing. MB Research Labs. [Link]

  • Uter, W., et al. (2007). Current patch test results in consecutive patients with, and chemical analysis of, disperse blue (DB) 106, DB 124, and the mix of DB 106 and 124. Contact Dermatitis, 56(5), 281-287. [Link]

  • Filon, F. L., et al. (2022). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Life, 12(11), 1809. [Link]

  • In Vitro Skin Sensitization Testing of Medical Devices. SenzaGen. [Link]

  • Filon, F. L., et al. (2022). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. National Institutes of Health. [Link]

  • Bergal, M., et al. (2020). In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients. Toxicology in Vitro, 65, 104781. [Link]

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  • Ashikaga, T., et al. (2008). Assessment of the human Cell Line Activation Test (h-CLAT) for Skin Sensitization; Results of the First Japanese Inter-laboratory. Alternatives to Animal Testing and Experimentation, 12(1), 33-42. [Link]

  • Uter, W., et al. (2000). Contact allergy to Disperse Blue 106 and this compound in German and Austrian patients, 1995 to 1999. Contact Dermatitis, 43(3), 159-163. [Link]

  • Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. Semantic Scholar. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Disperse Blue 124 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we make. This guide provides essential, in-depth procedural instruction for the proper disposal of Disperse Blue 124, an azo dye commonly utilized in various research and development applications. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the preservation of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind these essential procedures.

Understanding the Hazard Profile of this compound

This compound is an azo dye that presents several health and environmental hazards that necessitate its classification as a hazardous substance.[1] A thorough understanding of these risks is the foundation of safe handling and disposal.

  • Human Health Risks: this compound is a known skin sensitizer and can cause allergic contact dermatitis.[2][3] In some individuals, repeated or prolonged contact can lead to significant skin irritation.[1] Furthermore, certain azo dyes, upon metabolic cleavage, can release aromatic amines, some of which are classified as potential carcinogens.[4] Ingestion may also be detrimental to an individual's health.[1]

  • Environmental Hazards: Azo dyes, including this compound, are generally characterized by their persistence in the environment and low biodegradability.[1] Their release into aquatic ecosystems is of significant concern as they can reduce light penetration, impacting aquatic life. The toxic byproducts of their degradation can also pose a threat to the environment. Therefore, it is strictly prohibited to discharge this compound into sewers or waterways.[1][5]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Sensitizer Can cause an allergic skin reaction upon contact.Dermal contact
Potential Carcinogen May cause cancer.Inhalation of dust, dermal contact, ingestion
Eye Irritant Can cause serious eye irritation or damage.Eye contact
Aquatic Hazard Persistent in the environment and potentially toxic to aquatic life.Improper disposal leading to environmental release

Mandatory Personal Protective Equipment (PPE)

Prior to handling this compound in any form, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The goal is to create a complete barrier to prevent any direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles. In situations with a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to replace them immediately if compromised.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or in situations with a high risk of exposure, full-body protective clothing may be necessary.[1]

  • Respiratory Protection: When handling the solid powder form of this compound, a dust mask or respirator is essential to prevent inhalation of airborne particles.[1] All handling of the powder should ideally be conducted within a certified chemical fume hood to minimize dust generation.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the source is a critical step in ensuring safe and compliant disposal. Different forms of this compound waste must be collected in separate, clearly labeled containers.

Protocol for Solid Waste Collection (Powder, Contaminated Weigh Boats, etc.)
  • Container Selection: Choose a sealable, wide-mouthed container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE).

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound, Solid," and the date of initial waste addition.

  • Waste Addition: Carefully place all solid waste, including unused dye powder, contaminated weigh boats, and disposable spatulas, into the designated container. Minimize the generation of dust during this process.

  • Sealing: Securely seal the container after each addition of waste.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

Protocol for Liquid Waste Collection (Aqueous Solutions, Organic Solvents)
  • Container Selection: Use a sealable, chemical-resistant container (e.g., a glass or HDPE bottle) designated for liquid hazardous waste.

  • Labeling: Affix a "Hazardous Waste" label to the container, specifying "this compound, Liquid Waste" and listing all solvent components and their approximate concentrations.

  • Waste Addition: Carefully pour all liquid waste containing this compound into the container.

  • Sealing: Tightly cap the container after each use.

  • Storage: Store the container in secondary containment in a designated satellite accumulation area.

Protocol for Contaminated Labware and PPE Collection
  • Container Selection: Use a designated, leak-proof container, such as a labeled hazardous waste bag or a sealable drum.

  • Labeling: Clearly mark the container as "Hazardous Waste - this compound Contaminated Debris."

  • Waste Addition: Place all contaminated items, including used gloves, disposable lab coats, and paper towels from cleanup, into the container.

  • Sealing: Securely seal the bag or container when it is three-quarters full.

  • Storage: Store in the designated satellite accumulation area.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

Procedure for Minor Spills (Small quantity of solid or dilute solution)
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Cleanup:

    • Solid Spills: Gently dampen the spilled powder with a small amount of water to prevent it from becoming airborne.[1] Carefully sweep or vacuum the material into a designated hazardous waste container. Use a vacuum cleaner equipped with a HEPA filter.[1]

    • Liquid Spills: Use absorbent pads to soak up the spill.

  • Decontamination: Clean the spill area with soap and water, and then decontaminate with a suitable laboratory disinfectant.

  • Waste Disposal: Place all cleanup materials into the "Hazardous Waste - this compound Contaminated Debris" container.

Procedure for Major Spills (Large quantity of solid or concentrated solution)
  • Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.

  • Restrict Access: Prevent entry to the spill area.

  • Follow Institutional Protocol: Await the arrival of trained emergency responders and follow their instructions. Do not attempt to clean up a major spill without proper training and equipment.

Decontamination of Laboratory Equipment

All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

Step-by-Step Decontamination Protocol
  • Initial Rinse: Carefully rinse the equipment with an appropriate solvent to remove the bulk of the dye. The rinsate must be collected as hazardous liquid waste.

  • Washing: Wash the equipment with warm, soapy water.[6]

  • Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove any residual dye. Collect this rinsate as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven.

  • Verification: Visually inspect the equipment to ensure all traces of the dye have been removed.

Final Disposal Pathway: Incineration

The primary and required disposal method for this compound waste is through a licensed chemical destruction facility, typically via controlled incineration.[5] This method ensures the complete destruction of the hazardous compounds.

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Your institution's Environmental Health and Safety (EHS) department will have a designated procedure for the pickup of hazardous waste. Ensure all waste containers are properly labeled and sealed before scheduling a pickup.

Decision-Making Workflow for this compound Waste

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

Disperse_Blue_124_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_disposal Final Disposal Waste_Generation This compound Waste Generated Solid_Waste Solid Waste (Powder, Contaminated Items) Waste_Generation->Solid_Waste Segregate Liquid_Waste Liquid Waste (Solutions, Rinsates) Waste_Generation->Liquid_Waste Segregate Contaminated_Debris Contaminated Debris (PPE, Spill Cleanup) Waste_Generation->Contaminated_Debris Segregate Labeled_Solid Labeled, Sealed Solid Waste Container Solid_Waste->Labeled_Solid Containerize Labeled_Liquid Labeled, Sealed Liquid Waste Container Liquid_Waste->Labeled_Liquid Containerize Labeled_Debris Labeled, Sealed Debris Container Contaminated_Debris->Labeled_Debris Containerize EHS_Pickup Arrange for EHS Hazardous Waste Pickup Labeled_Solid->EHS_Pickup Store in Satellite Area Labeled_Liquid->EHS_Pickup Store in Satellite Area Labeled_Debris->EHS_Pickup Store in Satellite Area Incineration Controlled Incineration by Licensed Facility EHS_Pickup->Incineration Transport

Caption: Decision workflow for this compound waste management.

References

  • U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Removal of Azo Dye from Wastewater Using the Non-Toxic Potassium Ferrate Oxidation–Coagulation Process. Retrieved from [Link]

  • Federal Register. (2005, February 24). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes.... Retrieved from [Link]

  • Columbia University. (n.d.). Safely Handling Dyes. Retrieved from [Link]

  • ACS Publications. (n.d.). Laboratory Studies of Electrochemical Treatment of Industrial Azo Dye Effluent. Retrieved from [Link]

  • MDPI. (2022, January 5). Degradation of Azo Dyes with Different Functional Groups in Simulated Wastewater by Electrocoagulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azo dyes degradation by microorganisms – An efficient and sustainable approach. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Safe Operating Procedure - Biological Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Polar Labs. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved from [Link]

  • Van der Bend. (n.d.). DC998: this compound Patient Information. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved from [Link]

  • DTU Research Database. (n.d.). Residues from waste incineration Final report PSO-5784. Retrieved from [Link]

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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Disperse Blue 124

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling of Disperse Blue 124, a synthetic azo dye recognized for its utility in textile applications and, critically, for its potential as a significant occupational hazard. As a known skin sensitizer, this compound necessitates a robust and well-understood personal protective equipment (PPE) protocol to mitigate the risk of allergic contact dermatitis and other potential health effects.[1][2] This document moves beyond a simple checklist to offer a causal framework for our recommended procedures, ensuring a self-validating system of safety that builds trust and confidence in your laboratory practices.

Understanding the Hazard: Why this compound Demands Respect

This compound is classified as a hazardous substance, primarily due to its potential to cause skin sensitization.[1][3] Repeated or prolonged contact can lead to allergic contact dermatitis, characterized by redness, swelling, itching, and even blisters.[4] Furthermore, as a fine powder, it poses an inhalation risk, which can lead to respiratory irritation.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for such chemicals.[7][8] This guide serves as a specific application of that principle for this compound.

Key Hazards Associated with this compound:

HazardDescriptionPrimary Exposure Routes
Skin Sensitization Can cause an allergic skin reaction upon repeated contact.Dermal (skin) contact
Eye Irritation May cause irritation upon contact with eyes.Ocular (eye) contact
Respiratory Irritation Inhalation of the powder can irritate the respiratory tract.Inhalation
Ingestion Toxic if swallowed.[3]Oral Ingestion

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extended handling.To prevent direct skin contact and absorption of the dye. These materials offer good chemical resistance to many dyes.
Body Protection A disposable, low-linting lab coat or coveralls with long sleeves and a solid front.To protect skin and personal clothing from contamination by the powdered dye.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect the eyes from airborne particles and accidental splashes of dye solutions.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator for handling the powder outside of a certified chemical fume hood.To prevent the inhalation of fine dye particles, which can cause respiratory irritation.[5][9][10]

The Workflow of Safety: Step-by-Step Protocols

Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of your protective barrier.

Donning PPE: A Deliberate Approach to Safety

The following diagram and steps illustrate the correct sequence for putting on your PPE before handling this compound.

G cluster_gloves A 1. Lab Coat or Coveralls B 2. Respirator A->B Ensure full coverage C 3. Eye and Face Protection B->C Fit test for proper seal D 4. Gloves C->D Goggles over respirator straps Gloves_Detail Pull gloves over the cuffs of the lab coat D->Gloves_Detail

Figure 1: PPE Donning Sequence

Detailed Donning Procedure:

  • Lab Coat or Coveralls: Put on a clean, disposable lab coat or coveralls. Ensure it is the correct size and fastens completely.

  • Respirator: If handling the powder outside of a fume hood, don your NIOSH-approved respirator. Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses or goggles. If using a face shield, position it over your face.

  • Gloves: Don your chemical-resistant gloves. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.[11] If double-gloving, don the first pair, then the second, ensuring the outer glove covers the cuff of the lab coat.

Doffing PPE: A Meticulous Process to Avoid Contamination

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize your risk of exposure.

G A 1. Gloves B 2. Lab Coat or Coveralls A->B Peel away from the body C 3. Eye and Face Protection B->C Roll inwards, containing contaminants D 4. Respirator C->D Handle by clean surfaces E 5. Hand Hygiene D->E Remove without touching the front

Figure 2: PPE Doffing Sequence

Detailed Doffing Procedure:

  • Gloves: Remove the outer pair of gloves (if double-gloved) by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of the gloves in the designated hazardous waste container.

  • Lab Coat or Coveralls: Unfasten the lab coat. As you remove it, peel it away from your body, turning it inside out to contain any contaminants. Dispose of it in the designated hazardous waste container.

  • Eye and Face Protection: Remove your safety glasses or face shield by handling the earpieces or headband. Place them in a designated area for decontamination or disposal.

  • Respirator: Remove your respirator without touching the front of the mask.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility. The Environmental Protection Agency (EPA) classifies some fabric dyes as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12]

Disposal Protocol:

MaterialDisposal Procedure
Unused this compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with your institution's hazardous waste management guidelines and local regulations.
Contaminated PPE (Gloves, Lab Coat, etc.) Place all disposable PPE in a designated, sealed hazardous waste bag or container immediately after doffing. Do not dispose of in the regular trash.
Contaminated Labware and Materials Decontaminate non-disposable labware with an appropriate solvent. Dispose of contaminated disposable materials (e.g., weighing paper, pipette tips) as hazardous waste.
Aqueous Waste Solutions Do not pour down the drain. Collect all aqueous waste containing this compound in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.

In Case of Exposure: Immediate Actions

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

By integrating these detailed protocols into your standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

Sources

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